Product packaging for Boc-D-Ala-OMe(Cat. No.:CAS No. 91103-47-8)

Boc-D-Ala-OMe

Cat. No.: B558577
CAS No.: 91103-47-8
M. Wt: 203.24 g/mol
InChI Key: GJDICGOCZGRDFM-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boc-D-Ala-OMe, also known as this compound, is a useful research compound. Its molecular formula is C9H17NO4 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO4 B558577 Boc-D-Ala-OMe CAS No. 91103-47-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-6(7(11)13-5)10-8(12)14-9(2,3)4/h6H,1-5H3,(H,10,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDICGOCZGRDFM-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348471
Record name Boc-D-alanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91103-47-8
Record name Boc-D-alanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physical Properties of Boc-D-Ala-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-D-alanine methyl ester (Boc-D-Ala-OMe) is a crucial chiral building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and pharmaceutical development. As a protected amino acid derivative, its physical properties are fundamental to its application in the synthesis of complex peptides and other bioactive molecules. This technical guide provides a comprehensive overview of the key physical and chemical characteristics of this compound, complete with detailed experimental protocols for their determination and illustrative workflows for its synthesis and application.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These values represent a consensus from various chemical suppliers and databases, providing a reliable reference for researchers.

PropertyValueReferences
Molecular Formula C₉H₁₇NO₄
Molecular Weight 203.24 g/mol [1]
Appearance White powder or solid[1][2][3]
Melting Point 34-37 °C (lit.)[1][2]
Optical Rotation [α]²⁰/D +45° (c = 1 in methanol)[1][3]
Density 1.03 g/mL at 25 °C (lit.)[1][2]
CAS Number 91103-47-8[1][2]
Solubility Soluble in methanol.[1]
Flash Point 113 °C (closed cup)[1]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using a standard melting point apparatus, such as a Mel-Temp or a Thiele tube.[2]

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • This compound sample, finely powdered

  • Thermometer (calibrated)

  • Heating medium (silicone oil for Thiele tube)

Procedure:

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[2]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus or attached to a thermometer and submerged in the oil of a Thiele tube.

  • Heating: The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[2]

  • Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the sample. For a pure compound, this range should be narrow.

Optical Rotation Measurement

The specific rotation of this compound is a measure of its chirality and is determined using a polarimeter.[4][5]

Apparatus and Materials:

  • Polarimeter

  • Sodium lamp (D-line, 589 nm)

  • Polarimeter cell (1 dm)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • This compound sample

  • Methanol (spectroscopic grade)

Procedure:

  • Solution Preparation: Accurately weigh approximately 100 mg of this compound and dissolve it in methanol in a 10 mL volumetric flask. Ensure the final concentration is precisely 1 g/100 mL (c=1).

  • Instrument Calibration: The polarimeter is calibrated to zero using a blank solution (methanol).

  • Measurement: The polarimeter cell is rinsed and filled with the prepared solution of this compound. The observed rotation (α) is measured at a constant temperature, typically 20 °C.

  • Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter cell in decimeters (dm).

    • c is the concentration of the solution in g/mL.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the chemical structure of this compound.[6]

Apparatus and Materials:

  • NMR spectrometer

  • NMR tubes

  • This compound sample (5-25 mg)

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • Pipette

Procedure:

  • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of CDCl₃ containing TMS in an NMR tube.[6]

  • Instrument Setup: The NMR spectrometer is prepared by inserting the sample, locking onto the deuterium signal of the solvent, and shimming the magnetic field to achieve optimal resolution.

  • Data Acquisition: The ¹H NMR spectrum is acquired according to the instrument's standard operating procedures.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. The chemical shifts are referenced to the TMS signal at 0 ppm. The expected ¹H NMR spectrum for this compound in CDCl₃ would show signals corresponding to the methyl protons of the alanine and ester groups, the methine proton of the alanine backbone, and the tert-butyl protons of the Boc protecting group.[1]

Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows involving this compound.

Synthesis_of_Boc_D_Ala_OMe cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product D_Ala_OMe_HCl D-Alanine methyl ester hydrochloride Reaction_mixture Stir at Room Temperature in Aqueous Solution D_Ala_OMe_HCl->Reaction_mixture Di_tert_butyl_dicarbonate Di-tert-butyl dicarbonate Di_tert_butyl_dicarbonate->Reaction_mixture Sodium_bicarbonate Sodium bicarbonate Sodium_bicarbonate->Reaction_mixture Extraction Extract with Dichloromethane Reaction_mixture->Extraction Drying Dry Organic Phase (e.g., MgSO₄) Extraction->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification_step Further Purification if necessary Concentration->Purification_step Final_Product This compound Purification_step->Final_Product

Caption: Synthesis workflow for this compound.

SPPS_Workflow Resin Solid Support (Resin) Deprotection Boc Deprotection (e.g., TFA in DCM) Resin->Deprotection Neutralization Neutralization (e.g., DIEA in DCM) Deprotection->Neutralization Coupling Coupling with This compound Neutralization->Coupling Wash Wash Coupling->Wash Repeat Repeat for next amino acid? Wash->Repeat Repeat->Deprotection Yes Cleavage Cleavage from Resin (e.g., HF) Repeat->Cleavage No Purification Peptide Purification (e.g., HPLC) Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide

References

An In-depth Technical Guide to Boc-D-Ala-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-(tert-Butoxycarbonyl)-D-alanine methyl ester (Boc-D-Ala-OMe), a crucial building block in peptide synthesis and other areas of organic chemistry. It details its chemical structure, physical and chemical properties, and a standard experimental protocol for its synthesis.

Chemical Structure and Formula

This compound is a derivative of the amino acid D-alanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is esterified with a methyl group. This dual protection strategy is fundamental in peptide chemistry, allowing for controlled, stepwise elongation of peptide chains.

  • Molecular Formula: C9H17NO4[1][2]

  • IUPAC Name: methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate[1]

  • Synonyms: N-(tert-Butoxycarbonyl)-D-alanine methyl ester, Boc-D-alanine methyl ester[3]

  • SMILES: C--INVALID-LINK--NC(=O)OC(C)(C)C[1]

  • InChI: 1S/C9H17NO4/c1-6(7(11)13-5)10-8(12)14-9(2,3)4/h6H,1-5H3,(H,10,12)/t6-/m1/s1[3]

  • InChI Key: GJDICGOCZGRDFM-ZCFIWIBFSA-N[1]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound, providing a quick reference for experimental planning.

PropertyValueReference
Molecular Weight 203.24 g/mol [1][3]
Appearance White powder or solid[3][4]
Melting Point 34-37 °C (lit.)[3][4]
Density 1.03 g/mL at 25 °C (lit.)[3][4]
Optical Activity [α]20/D +45°, c = 1 in methanol[3]
Flash Point 113 °C (closed cup)[3]
CAS Number 91103-47-8[1][3]

Experimental Protocols

A. Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of D-alanine methyl ester hydrochloride with di-tert-butyl dicarbonate in the presence of a base.[4]

Materials:

  • D-alanine methyl ester hydrochloride

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Sodium hydrogen carbonate (NaHCO3)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO4)

  • 1 M Hydrochloric acid (HCl)

  • N,N-dimethylethylenediamine (for purification of unreacted Boc anhydride)

  • Deionized water

Procedure:

  • Reaction Setup: In a suitable reaction vessel, D-alanine methyl ester hydrochloride (e.g., 5 g, 35.8 mmol) and sodium hydrogen carbonate (e.g., 9.0 g, 107 mmol) are dissolved in water (e.g., 100 mL).[4]

  • Addition of Boc Anhydride: To this aqueous solution, di-tert-butyl dicarbonate (e.g., 11.7 g, 53.7 mmol) is added.[4]

  • Reaction: The mixture is stirred at room temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • Extraction: Upon completion, the reaction mixture is extracted multiple times with dichloromethane (e.g., 3 x 100 mL).[4]

  • Washing and Drying: The combined organic phases are dried over anhydrous magnesium sulfate.[4]

  • Purification (Optional but Recommended): Nuclear magnetic resonance (NMR) analysis of the crude product may show unreacted di-tert-butyl dicarbonate.[4] To remove this, the crude product is dissolved in dichloromethane (e.g., 50 mL) and treated with N,N-dimethylethylenediamine (e.g., 5 mL) for 30 minutes. The solution is then washed with 1 M HCl (e.g., 50 mL).[4]

  • Final Steps: The organic phase is dried again with anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound as a colorless liquid or white solid.[4]

B. Application in Peptide Synthesis

This compound is primarily used in peptide synthesis, particularly in Boc solid-phase peptide synthesis (SPPS).[3][4] In this methodology, the Boc group serves as a temporary protecting group for the N-terminus. It is stable under coupling conditions but can be readily removed with a mild acid, such as trifluoroacetic acid (TFA), to allow for the addition of the next amino acid in the sequence.[5]

Visualization of Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow Reactants D-Ala-OMe·HCl + Di-tert-butyl dicarbonate + NaHCO3 in H2O Reaction Stir at Room Temperature Reactants->Reaction Extraction Extract with Dichloromethane (DCM) Reaction->Extraction Drying Dry Organic Phase (anhydrous MgSO4) Extraction->Drying Purification Purification: - Treat with N,N-dimethylethylenediamine - Wash with 1M HCl Drying->Purification If unreacted Boc anhydride is present Final_Product This compound Drying->Final_Product Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

References

Navigating the Solubility Landscape of Boc-D-Ala-OMe: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butoxycarbonyl-D-alanine methyl ester (Boc-D-Ala-OMe) is a critical building block in peptide synthesis and drug development. Its solubility in various organic solvents is a fundamental parameter that dictates its handling, reaction conditions, and purification strategies. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data is not extensively available in public literature, this document outlines the expected solubility trends and provides a detailed experimental protocol for its precise determination. This guide is intended to equip researchers with the necessary knowledge and tools to effectively utilize this compound in their synthetic endeavors.

Introduction to this compound and its Solubility

This compound is a protected amino acid derivative widely employed in solid-phase and solution-phase peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group on the amine and the methyl ester on the carboxylic acid render the molecule suitable for controlled peptide bond formation. The overall polarity of the molecule suggests good solubility in a range of common organic solvents. Generally, Boc-protected amino acid esters exhibit solubility in polar aprotic solvents, chlorinated solvents, and some polar protic solvents, while showing limited solubility in nonpolar hydrocarbon solvents.

Qualitative Solubility Profile

Based on the structure of this compound and the general solubility trends of similar N-Boc protected amino acid esters, a qualitative assessment of its solubility in common organic solvents can be inferred.

Expected High Solubility:

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN)

  • Esters: Ethyl acetate

Expected Moderate to Good Solubility:

  • Alcohols: Methanol, Ethanol, Isopropanol

  • Ethers: Tetrahydrofuran (THF), Diethyl ether

Expected Low to Negligible Solubility:

  • Hydrocarbons: Hexane, Heptane, Toluene

It is crucial to note that these are general expectations. Actual solubility can be influenced by factors such as temperature, purity of both the solute and the solvent, and the presence of any additives. For precise quantitative applications, experimental determination of solubility is strongly recommended.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield a consolidated table of quantitative solubility data for this compound in a wide array of organic solvents. This highlights a gap in the readily available physicochemical data for this compound. The absence of such data necessitates that researchers determine solubility experimentally for their specific applications and conditions. The following section provides a detailed protocol for this purpose.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a solvent.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Temperature-controlled orbital shaker or water bath

  • Screw-capped vials

  • Volumetric flasks

  • Pipettes

  • Syringe filters (e.g., 0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector, or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a screw-capped vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that the solution is saturated.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform preliminary experiments to determine the minimum time required to reach equilibrium by taking measurements at different time points (e.g., 12, 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

  • Analysis:

    • Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC, GC, or UV-Vis spectrophotometry) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation of Solubility:

    • From the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_result Result start Start add_solute Add excess this compound to a known volume of solvent start->add_solute shake Agitate at constant temperature (24-48h) add_solute->shake settle Allow excess solid to settle shake->settle filter Withdraw and filter the supernatant settle->filter analyze Analyze concentration (e.g., HPLC, GC) filter->analyze calculate Calculate solubility from concentration and dilution analyze->calculate end End calculate->end

Workflow for the experimental determination of solubility.

Conclusion

References

An In-depth Technical Guide to Boc-D-Ala-OMe: Physicochemical Properties and Stability Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and stability of N-(tert-Butoxycarbonyl)-D-alanine methyl ester (Boc-D-Ala-OMe), a key building block in peptide synthesis and pharmaceutical development. This document details its melting point, stability under various conditions, and outlines relevant experimental protocols.

Physicochemical Properties

This compound is a white solid at room temperature. Its key physical and chemical properties are summarized below.

Table 1: Physicochemical Data for this compound

PropertyValueReference(s)
Molecular Formula C₉H₁₇NO₄[1]
Molecular Weight 203.24 g/mol [1]
Appearance White solid/powder
Melting Point 34-37 °C[2]
Optical Rotation [α]²⁰/D +45° (c=1 in methanol)
CAS Number 91103-47-8[1][2]

Stability and Storage

Proper handling and storage of this compound are crucial to maintain its integrity and purity.

Table 2: Recommended Storage and Stability Information

ParameterRecommendationNotes
Storage Temperature 0-8 °CTo minimize degradation.
Storage Conditions Store in a dry and well-ventilated place.Protect from moisture.
Keep container tightly closed.Prevents contamination and hydrolysis.
Protect from light.To prevent photolytic degradation.
Incompatibility Strong oxidizing agents, strong acids, strong bases.Contact with these can lead to degradation.

Chemical Stability:

The stability of this compound is primarily dictated by its two protecting groups: the tert-butoxycarbonyl (Boc) group on the amine and the methyl ester on the carboxylic acid.

  • Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions, yielding the free amine, tert-butanol, and carbon dioxide.[3][4]

  • Basic Conditions: The methyl ester is prone to hydrolysis under basic conditions, which would result in the formation of Boc-D-alanine.[5]

  • Thermal Stress: High temperatures can lead to the thermolytic cleavage of the Boc group.[6][7]

  • Oxidative Stress: While the core alanine structure is relatively stable to oxidation, the molecule could be susceptible to degradation by strong oxidizing agents.

The potential degradation pathways are illustrated in the diagram below.

Potential Degradation Pathways of this compound cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis cluster_thermal Thermal Degradation This compound This compound D-Ala-OMe D-Alanine methyl ester This compound->D-Ala-OMe H+ tBuOH tert-Butanol This compound->tBuOH H+ CO2 Carbon Dioxide This compound->CO2 H+ Boc-D-Ala-OH Boc-D-alanine This compound->Boc-D-Ala-OH OH- MeOH Methanol This compound->MeOH OH- D-Ala-OMe_thermal D-Alanine methyl ester This compound->D-Ala-OMe_thermal Heat Isobutylene Isobutylene This compound->Isobutylene Heat CO2_thermal Carbon Dioxide This compound->CO2_thermal Heat Synthesis Workflow for this compound cluster_reactants Reactants D-Ala-OMe HCl D-Ala-OMe HCl Reaction Reaction D-Ala-OMe HCl->Reaction (Boc)2O Di-tert-butyl dicarbonate (Boc)2O->Reaction Base Base (e.g., NaHCO3) Base->Reaction Solvent Solvent (e.g., Water/DCM) Solvent->Reaction Extraction Extraction Reaction->Extraction Stir at RT Drying Drying Extraction->Drying Extract with DCM Purification Purification Drying->Purification Dry over MgSO4 Final Product Final Product Purification->Final Product Concentrate and Purify

References

The Unseen Architect: A Technical Guide to the Biological Significance of D-Alanine in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids into peptides represents a paradigm shift in drug discovery and development, offering a powerful tool to modulate biological activity and enhance therapeutic potential. Among these, the D-enantiomer of alanine (D-alanine) holds a place of particular significance. This technical guide provides an in-depth exploration of the multifaceted roles of D-alanine when incorporated into peptide sequences. We delve into its profound impact on peptide stability, receptor binding affinity, and overall biological function, with a special focus on its critical role in bacterial cell wall biosynthesis and as a modulator in the mammalian nervous system. This document serves as a comprehensive resource, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows, to empower researchers in the strategic application of D-alanine for the design of next-generation peptide therapeutics.

Introduction: The Stereochemical Advantage of D-Alanine

In the central dogma of molecular biology, L-amino acids are the exclusive building blocks of ribosomally synthesized proteins. However, the "other side" of the stereochemical coin, D-amino acids, are not merely biological curiosities. Nature has strategically employed D-amino acids in various biological contexts, and their synthetic incorporation into peptides has emerged as a cornerstone of modern medicinal chemistry. D-alanine, in particular, offers a unique combination of a small, non-disruptive side chain and a chiral configuration that imparts significant advantages.

The primary rationale for incorporating D-alanine into therapeutic peptides is to enhance their metabolic stability.[1][2] Endogenous proteases, the enzymatic gatekeepers that regulate the lifespan of peptides in the body, exhibit a high degree of stereospecificity for L-amino acids. By strategically substituting an L-amino acid with D-alanine, the peptide bond becomes a poor substrate for these enzymes, leading to a significant increase in resistance to proteolysis and a consequently extended in vivo half-life.[1][3] This enhanced stability is a critical factor in transforming a fleetingly active peptide into a viable therapeutic candidate.

Beyond its role as a "proteolytic shield," the introduction of D-alanine can subtly influence the conformational landscape of a peptide. This can have profound implications for its interaction with biological targets, potentially altering binding affinity and specificity.[4] Furthermore, D-alanine is not a silent partner in biology; it is an active participant in fundamental processes, most notably in the construction of bacterial cell walls and as a signaling molecule in the mammalian brain.[5][6] This guide will explore these facets in detail, providing the necessary technical information for researchers to harness the full potential of D-alanine in their work.

Data Presentation: The Quantitative Impact of D-Alanine Incorporation

The decision to incorporate D-alanine into a peptide sequence is often driven by the desired quantitative improvements in its pharmacokinetic and pharmacodynamic properties. This section summarizes key quantitative data from various studies, highlighting the impact of D-alanine substitution on peptide stability, receptor binding, and biological activity.

Peptide/AnalogModificationAssayParameterValueFold Change (D- vs L-analog)Reference
CarnosineL-CarnosineRat Serum StabilityHalf-life (t½)78 minN/A[4]
D-CarnosineRat Serum StabilityHalf-life (t½)75 min~0.96[4]
ThymogenL-Glu-L-TrpHuman Serum StabilityHalf-life (t½)< 5 minN/A[4]
A20FMDV2NativeRat Serum Stability% Remaining (48h)>30%-[7]
Peptide 1Tam-labeledHuman Plasma StabilityHalf-life (t½)43.5 h-[8]
Peptide 2Tam-labeledHuman Plasma StabilityHalf-life (t½)3.2 h-[8]
Neurotensin (NT)NativeIn vivoHalf-life (t½)2-6 minN/A[9]
GnRHNativeIn vivoHalf-life (t½)2-6 minN/A[9]
GnRH-AGnRH analogIn vivoHalf-life (t½)~50 min~8-25[9]
[D-Ala2, D-Leu5]enkephalin (DADLE) analogsFluorinated Tyr1 or Phe4Opioid Receptor BindingAffinity (µ- and δ-receptor)Similar to DADLE-[3]
GlyRD-AlanineReceptor ActivationEC509 mMN/A[10]
NP 147-155Tyr2 -> AlaMHC Class I Kd BindingAffinitySignificantly Reduced-[11]

Table 1: Quantitative Comparison of Peptides with and without D-Alanine. This table provides a summary of quantitative data on the effect of D-alanine incorporation on peptide half-life, receptor binding affinity, and biological activity. Note that direct comparisons are often challenging due to variations in experimental conditions across different studies.

Biological Significance of D-Alanine

Enhancing Peptide Stability and Therapeutic Potential

The primary and most widely exploited advantage of incorporating D-alanine into peptides is the significant enhancement of their resistance to proteolytic degradation.[1][3] Proteases, which are essential for numerous physiological processes, are chiral catalysts that have evolved to recognize and cleave peptide bonds flanked by L-amino acids. The introduction of a D-alanine residue at a strategic position within a peptide sequence disrupts this recognition, rendering the peptide a poor substrate for enzymatic cleavage.[1] This "stereochemical shield" can dramatically increase the peptide's half-life in biological fluids such as plasma and serum, a critical factor for the development of peptide-based drugs that require sustained therapeutic effects.[4][12]

The choice of which L-amino acid to replace with D-alanine is a critical design consideration. Often, residues that are known to be protease cleavage sites are targeted for substitution. However, it is crucial to consider the potential impact of this modification on the peptide's biological activity, as a change in stereochemistry can alter the peptide's conformation and its ability to bind to its target receptor.[4]

A Cornerstone of Bacterial Cell Wall Architecture

In stark contrast to the exclusive use of L-amino acids in mammalian protein synthesis, bacteria have evolved to incorporate D-amino acids, particularly D-alanine, as essential components of their cell walls.[5] The bacterial cell wall is a rigid structure composed of peptidoglycan, a polymer of alternating N-acetylglucosamine and N-acetylmuramic acid residues cross-linked by short peptide bridges. The synthesis of these peptide bridges is a multi-step process that critically involves a D-alanyl-D-alanine dipeptide.[7]

This dipeptide is synthesized by the enzyme D-alanine-D-alanine ligase and is subsequently added to the growing peptidoglycan precursor. The terminal D-alanine is then cleaved during the transpeptidation reaction that cross-links adjacent peptide chains, providing the cell wall with its structural integrity.[7] The absolute requirement for D-alanyl-D-alanine in this process makes it an attractive target for antibiotics. For instance, the glycopeptide antibiotic vancomycin binds with high affinity to the D-alanyl-D-alanine terminus of the peptidoglycan precursor, sterically hindering the transpeptidation and transglycosylation reactions, thereby inhibiting cell wall synthesis and leading to bacterial cell death.[7]

Furthermore, the enzyme responsible for the production of D-alanine from L-alanine, alanine racemase, is a key target for the development of novel antibacterial agents.[13][14][15] As this enzyme is absent in humans, its inhibition offers a selective mechanism to disrupt bacterial cell wall synthesis.[15]

D-Alanylation of Teichoic Acids: A Defense Mechanism

In Gram-positive bacteria, the cell wall is further decorated with teichoic acids, which are anionic polymers of glycerol phosphate or ribitol phosphate. These teichoic acids can be modified by the esterification of D-alanine residues, a process known as D-alanylation.[16][17] This modification is carried out by the products of the dlt operon and serves to reduce the net negative charge of the bacterial cell wall.[17]

The reduction in negative charge has significant consequences for the bacterium's interaction with its environment. It decreases the binding of positively charged molecules, including cationic antimicrobial peptides (CAMPs) produced by the host immune system.[16][18] By repelling these antimicrobial peptides, D-alanylation of teichoic acids contributes to the resistance of Gram-positive pathogens to host innate immunity and certain antibiotics.[17][19]

A Modulator in the Mammalian Nervous System

While the presence of D-amino acids in mammals was once considered an anomaly, it is now established that they play important roles as signaling molecules in the nervous and endocrine systems.[6] D-alanine, along with D-serine and D-aspartate, has been detected in various regions of the mammalian brain.[6]

A key function of these D-amino acids is their ability to act as co-agonists at the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor that is crucial for synaptic plasticity, learning, and memory.[6] While glutamate is the primary agonist for the NMDA receptor, the binding of a co-agonist to the glycine binding site is also required for receptor activation. D-serine is considered the primary endogenous co-agonist at this site, but D-alanine has also been shown to bind to and modulate NMDA receptor activity.[6] This has led to investigations into the potential therapeutic role of D-alanine in conditions associated with NMDA receptor hypofunction, such as schizophrenia.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, stability testing, and biological evaluation of D-alanine-containing peptides.

Solid-Phase Peptide Synthesis (SPPS) of a D-Alanine Containing Peptide

This protocol describes the manual synthesis of a peptide containing a D-alanine residue using the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[5][10][20][21]

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-L-amino acids and Fmoc-D-alanine

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

  • HPLC system for purification and analysis

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (either L- or D-alanine), 2.9 equivalents of HBTU, and 3 equivalents of HOBt in DMF.

    • Add 6 equivalents of DIPEA to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it thoroughly.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

    • Dry the crude peptide pellet.

  • Purification and Characterization:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

In Vitro Peptide Stability Assay in Human Serum

This protocol describes a method to determine the half-life of a peptide in human serum, a key indicator of its proteolytic stability.[4][8][22][23]

Materials:

  • Test peptide (both L- and D-alanine containing analogs)

  • Human serum

  • Quenching solution: 10% (w/v) Trichloroacetic acid (TCA) in water

  • Incubator or water bath at 37°C

  • Centrifuge

  • RP-HPLC system

Procedure:

  • Preparation:

    • Prepare a stock solution of the test peptide in a suitable solvent (e.g., water or DMSO).

    • Thaw the human serum and pre-warm it to 37°C.

  • Incubation:

    • Spike the pre-warmed human serum with the peptide stock solution to a final concentration of 100 µM.

    • Incubate the mixture at 37°C.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL) of the peptide-serum mixture.

    • Immediately add the aliquot to a tube containing an equal volume of the quenching solution (10% TCA) to precipitate the serum proteins and stop enzymatic degradation.

    • Vortex the mixture and incubate on ice for 10 minutes.

  • Sample Preparation for Analysis:

    • Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the remaining intact peptide.

  • HPLC Analysis:

    • Analyze the supernatant from each time point by RP-HPLC to quantify the amount of intact peptide.

    • A standard curve of the peptide in the quenched serum matrix should be prepared for accurate quantification.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) of the peptide by fitting the data to a one-phase exponential decay model.

Receptor Binding Assay (Competitive Inhibition)

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a D-alanine-containing peptide to its target receptor.[2][14][15][24]

Materials:

  • Cell membranes or purified receptor expressing the target receptor

  • Radiolabeled ligand with known affinity for the target receptor

  • Unlabeled test peptide (D-alanine analog) and reference peptide (L-analog)

  • Assay buffer (e.g., Tris-HCl with appropriate salts and additives)

  • 96-well filter plates with glass fiber filters

  • Vacuum manifold

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand (typically at or below its Kd), and varying concentrations of the unlabeled test peptide or reference peptide.

    • Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a known unlabeled ligand).

  • Incubation:

    • Add the cell membranes or purified receptor to each well to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. The receptor-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.

    • Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Dry the filter plate.

    • Add scintillation fluid to each well.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the competitor peptide by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a D-alanine-containing antimicrobial peptide against a bacterial strain using the broth microdilution method.[16][25][26]

Materials:

  • Test peptide

  • Bacterial strain (e.g., Staphylococcus aureus or Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Culture the bacterial strain overnight in CAMHB.

    • Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Peptide Dilution Series:

    • Prepare a series of two-fold serial dilutions of the test peptide in CAMHB in the 96-well plate.

  • Inoculation:

    • Add an equal volume of the bacterial inoculum to each well containing the peptide dilutions.

    • Include a positive control well (bacteria in broth without peptide) and a negative control well (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.

    • Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Visualization of Key Pathways and Workflows

To further elucidate the concepts discussed, this section provides diagrams generated using the Graphviz DOT language, illustrating key signaling pathways and experimental workflows.

Bacterial_Cell_Wall_Synthesis cluster_cytoplasm Cytoplasm cluster_cell_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall L-Alanine L-Alanine Alanine_Racemase Alanine_Racemase L-Alanine->Alanine_Racemase Substrate D-Alanine D-Alanine Alanine_Racemase->D-Alanine Product D-Ala-D-Ala_Ligase D-Ala-D-Ala_Ligase D-Alanine->D-Ala-D-Ala_Ligase Substrate D-Alanyl-D-Alanine D-Alanyl-D-Alanine D-Ala-D-Ala_Ligase->D-Alanyl-D-Alanine Product UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide D-Alanyl-D-Alanine->UDP-MurNAc-pentapeptide Incorporation Vancomycin Vancomycin D-Alanyl-D-Alanine->Vancomycin Binding/Inhibition Lipid_II Lipid_II UDP-MurNAc-pentapeptide->Lipid_II Translocation Transglycosylase Transglycosylase Lipid_II->Transglycosylase Substrate Peptidoglycan_Chain Peptidoglycan_Chain Transglycosylase->Peptidoglycan_Chain Elongation Transpeptidase Transpeptidase Peptidoglycan_Chain->Transpeptidase Substrate Cross-linked_Peptidoglycan Cross-linked_Peptidoglycan Transpeptidase->Cross-linked_Peptidoglycan Cross-linking Vancomycin->Transpeptidase Inhibition

Caption: Bacterial peptidoglycan biosynthesis pathway highlighting the role of D-alanine.

Peptide_Stability_Workflow Peptide_Synthesis Peptide Synthesis (L- and D-Ala analogs) Incubation Incubate with Human Serum at 37°C Peptide_Synthesis->Incubation Time_Points Collect Aliquots at Different Time Points Incubation->Time_Points Quenching Quench with TCA to Precipitate Proteins Time_Points->Quenching Centrifugation Centrifuge to Separate Supernatant Quenching->Centrifugation HPLC_Analysis Analyze Supernatant by RP-HPLC Centrifugation->HPLC_Analysis Data_Analysis Plot % Intact Peptide vs. Time Calculate Half-life (t½) HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for determining peptide stability in human serum.

NMDA_Receptor_Modulation cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to Glutamate Site D-Serine D-Serine D-Serine->NMDA_Receptor Binds to Glycine Site (Co-agonist) D-Alanine D-Alanine D-Alanine->NMDA_Receptor Binds to Glycine Site (Co-agonist) Ion_Channel Ion Channel (Closed) NMDA_Receptor->Ion_Channel Activated_Receptor NMDA Receptor (Active) NMDA_Receptor->Activated_Receptor Activation Open_Channel Ion Channel (Open) Activated_Receptor->Open_Channel Ca_Influx Ca²⁺ Influx Open_Channel->Ca_Influx Synaptic_Plasticity Synaptic Plasticity Ca_Influx->Synaptic_Plasticity

Caption: Modulation of NMDA receptor activity by D-alanine in the mammalian synapse.

Conclusion

The strategic incorporation of D-alanine into peptides is a powerful and versatile tool in the arsenal of the modern peptide chemist and drug developer. Its ability to confer profound resistance to proteolytic degradation is a well-established and highly valuable attribute for enhancing the therapeutic potential of peptide-based drugs. Beyond this critical function, D-alanine's influence on peptide conformation and its intrinsic biological roles in bacterial physiology and mammalian neurobiology open up a wide array of research and therapeutic opportunities. A thorough understanding of the principles and methodologies outlined in this technical guide will empower researchers to rationally design and develop novel D-alanine-containing peptides with tailored properties for a diverse range of applications, from combating antibiotic resistance to modulating complex neurological processes. The "unseen architect" of stereochemistry, in the form of D-alanine, will undoubtedly continue to play a pivotal role in shaping the future of peptide science and medicine.

References

The Unconventional Chirality: A Technical Guide to the Natural Occurrence of D-Alanine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Historically, the building blocks of life were considered to be exclusively left-handed, with proteins and peptides composed solely of L-amino acids. However, a growing body of evidence has unveiled the significant presence and functional importance of peptides containing D-amino acids, particularly D-alanine. This technical guide provides a comprehensive overview of the natural occurrence of D-alanine containing peptides, delving into their biosynthesis, physiological roles, and the experimental methodologies used for their study. From the structural fortification of bacterial cell walls to potent neuroactive signaling in amphibians and venom components, D-alanine containing peptides represent a fascinating and functionally diverse class of biomolecules. Understanding their unique biochemistry is not only crucial for fundamental biological sciences but also holds immense potential for the development of novel therapeutics with enhanced stability and specific activities.

Introduction

The central dogma of molecular biology outlines the synthesis of proteins from L-amino acids, as dictated by the genetic code. The discovery of D-amino acids incorporated into naturally occurring peptides was, therefore, a paradigm-shifting revelation. D-alanine is one of the most prevalent D-amino acids found in these unique peptides, contributing to their structural integrity, resistance to proteolysis, and specific biological activities. This guide will explore the diverse natural sources of D-alanine containing peptides, from microorganisms to vertebrates, and provide a detailed examination of their synthesis and function. Furthermore, we will present key experimental protocols for the identification and characterization of these unconventional biomolecules, offering a valuable resource for researchers in the fields of biochemistry, microbiology, and drug discovery.

Natural Occurrence of D-Alanine Containing Peptides

The presence of D-alanine in peptides is widespread across different domains of life, highlighting its evolutionary significance. The following sections detail the major classes of naturally occurring D-alanine containing peptides.

Bacterial Peptidoglycan

The most well-known and abundant source of D-alanine is the peptidoglycan layer of bacterial cell walls. This essential structural component is a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues, cross-linked by short peptide chains. D-alanine is a crucial constituent of these peptide stems, typically found as a D-alanyl-D-alanine dipeptide at the terminus of the pentapeptide precursor (Lipid II). This D-Ala-D-Ala motif is essential for the transpeptidation reaction that cross-links the peptidoglycan chains, providing rigidity and shape to the bacterial cell[1]. The presence of D-alanine in peptidoglycan also confers resistance to degradation by most proteases, which are generally specific for L-amino acids[2].

Table 1: Quantitative Analysis of D-Alanine in Bacterial Peptidoglycan

ParameterOrganismValueAnalytical MethodReference
Peptidoglycan CompositionPseudomonas aeruginosaReduced cross-linking in dadA mutantUPLC-MS[3]
D-Ala IncorporationE. coli, S. aureus, P. aeruginosaIC50 of cold D-alanine competition: 216.1, 195.6, 558.9 µMRadiotracer Assay[2]
Peptidoglycan Dry WeightGram-positive bacteria~90%Gravimetric analysis[2]
D-Alanylation of Teichoic Acids

In many Gram-positive bacteria, D-alanine is also found esterified to teichoic acids (TAs), which are anionic polymers of polyol phosphates embedded in the cell wall. The incorporation of positively charged D-alanine residues neutralizes the negative charge of the phosphate groups in TAs. This modification of the cell surface charge plays a critical role in bacterial physiology and pathogenesis, including resistance to cationic antimicrobial peptides (CAMPs), modulation of autolysin activity, and biofilm formation[4][5][6][7][8].

Table 2: Degree of D-Alanylation of Teichoic Acids in Various Bacteria

OrganismMolar Ratio (D-alanine/Phosphorus)Growth ConditionAnalytical MethodReference
Lactobacillus plantarum NC8Appreciable amountsStandardHPLC[9]
Lactobacillus plantarum Δdlt mutantAlmost undetectableStandardHPLC[9]
Streptococcus pneumoniae R6dlt+DetectableStandardHPLC[10]
Streptococcus pneumoniae R6UndetectableStandardHPLC[10]
Amphibian Skin Peptides: The Dermorphin Family

The skin of certain South American frogs of the genus Phyllomedusa is a rich source of bioactive peptides, including the potent opioid peptide, dermorphin[8]. Dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂) is a heptapeptide that exhibits high affinity and selectivity for the μ-opioid receptor, displaying an analgesic potency 30-40 times greater than morphine[8]. The presence of D-alanine at the second position is crucial for its potent biological activity.

Table 3: Concentration and Activity of Dermorphin

ParameterValueSource/AssayReference
Concentration in SkinNot explicitly quantified in searchesPhyllomedusa skin extracts
Analgesic Potency vs. Morphine30-40 times greaterAnimal models[8]
Analgesic Potency (spinal administration)3-5000 times greater than morphineHot plate, tail flick, writhing tests[11]
μ-opioid receptor binding (ED-50 in tail-flick test)23 pmol/rat (dermorphin) vs. 752 times higher for morphineRat model[12]
μ-opioid receptor binding (ED-50 in hot plate test)13.3 pmol/rat (dermorphin) vs. 2170 times higher for morphineRat model[12]

Biosynthesis of D-Alanine Containing Peptides

The incorporation of D-alanine into peptides occurs through two primary mechanisms: post-translational modification of ribosomally synthesized peptides and non-ribosomal peptide synthesis.

Ribosomal Synthesis and Post-Translational Modification

In the case of dermorphin, the peptide is initially synthesized on the ribosome with an L-alanine residue at the second position. Following translation, a specific enzyme, an amino acid isomerase, catalyzes the conversion of the L-alanine to D-alanine. This post-translational modification is a key step in the maturation of the active peptide.

Enzymatic Synthesis in Bacteria

In bacteria, the D-alanine required for peptidoglycan synthesis is generated from L-alanine by the enzyme alanine racemase . This pyridoxal-5'-phosphate (PLP)-dependent enzyme catalyzes the reversible interconversion of L- and D-alanine. Subsequently, the enzyme D-alanine-D-alanine ligase (Ddl) catalyzes the ATP-dependent ligation of two D-alanine molecules to form the D-alanyl-D-alanine dipeptide, which is then incorporated into the peptidoglycan precursor.

Table 4: Kinetic Parameters of Alanine Racemase from Various Bacterial Species

OrganismDirectionKm (mM)Vmax (units/mg)kcat (s-1)pH OptimumReference
Streptococcus iniaeL-Ala → D-Ala33.112426-9.5[13]
D-Ala → L-Ala14.36963.6-[13]
Clostridium difficile 630L-Ala → D-Ala17.682.1-8.5[14]
D-Ala → L-Ala726.7-[14]
Mycobacterium tuberculosisD-Ala → L-Ala0.700 ± 0.053-1.63 ± 0.039.1 (for kcat/Km)[15]
Staphylococcus aureus (Mu50)-----[16]

Table 5: Kinetic Parameters of D-alanine-D-alanine Ligase

OrganismSubstrateKmReference
Pseudoalteromonas sp. CF6-2D-Ala-[17]

Physiological Roles and Signaling Pathways

The incorporation of D-alanine into peptides confers specific physiological functions, from structural roles to intricate signaling processes.

Structural Role in Bacterial Cell Wall

As previously mentioned, D-alanine is fundamental to the structural integrity of the bacterial cell wall. The D-alanyl-D-alanine termini of the peptidoglycan precursors are the substrates for transpeptidases, the enzymes that create the cross-links between adjacent glycan strands. This cross-linked meshwork provides the bacterium with mechanical strength and protection against osmotic lysis.

Modulation of Host-Pathogen Interactions

The D-alanylation of teichoic acids significantly impacts the interaction of Gram-positive bacteria with their hosts. By reducing the net negative charge of the cell surface, D-alanylation decreases the binding of positively charged host defense molecules, such as cationic antimicrobial peptides (CAMPs) like defensins and cathelicidins. This electrostatic repulsion is a key mechanism of resistance to the innate immune system[4][5][6][7]. The increased rigidity of the cell wall due to D-alanylation also contributes to this resistance by impeding the penetration of CAMPs[5][7][18].

G cluster_bacterium Gram-Positive Bacterium cluster_host Host Environment Teichoic Acid Teichoic Acid D-alanylated TA D-alanylated TA Teichoic Acid->D-alanylated TA D-alanine D-alanine D-alanine->Teichoic Acid esterification Dlt Operon Dlt Operon Dlt Operon->D-alanine incorporation Cell Wall Cell Wall D-alanylated TA->Cell Wall Reduced Negative Charge Reduced Negative Charge D-alanylated TA->Reduced Negative Charge Increased Rigidity Increased Rigidity D-alanylated TA->Increased Rigidity Resistance Resistance Reduced Negative Charge->Resistance Increased Rigidity->Resistance CAMPs CAMPs CAMPs->Cell Wall interaction inhibited

Caption: Mechanism of resistance to cationic antimicrobial peptides (CAMPs) via D-alanylation of teichoic acids.

Opioid Receptor Signaling by Dermorphin

Dermorphin exerts its potent analgesic effects by acting as a highly selective agonist for the μ-opioid receptor, a G-protein coupled receptor (GPCR). Upon binding of dermorphin, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathway involves the inhibition of adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP). This, in turn, modulates the activity of various downstream effectors, including ion channels and protein kinases, ultimately leading to a decrease in neuronal excitability and the perception of pain[19][20][21][22].

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Dermorphin Dermorphin MOR μ-Opioid Receptor Dermorphin->MOR binds G-protein Gαi/o Gβγ MOR->G-protein activates AC Adenylyl Cyclase G-protein->AC inhibits Ion Channels Ion Channels G-protein->Ion Channels modulates MAPK Pathway MAPK Pathway G-protein->MAPK Pathway activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA activates Analgesia Analgesia PKA->Analgesia Ion Channels->Analgesia MAPK Pathway->Analgesia

Caption: Simplified signaling pathway of dermorphin via the μ-opioid receptor (MOR).

Experimental Protocols

The identification and characterization of D-alanine containing peptides require specialized analytical techniques that can distinguish between stereoisomers. This section provides detailed methodologies for key experiments.

Protocol for Chiral Amino Acid Analysis by HPLC

This protocol describes the determination of the enantiomeric composition of amino acids in a peptide sample after acid hydrolysis and derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).

5.1.1. Peptide Hydrolysis

  • Accurately weigh 1-5 mg of the peptide into a hydrolysis tube.

  • Add 500 µL of 6 M HCl. For quantitative analysis where racemization during hydrolysis is a concern, use deuterated hydrochloric acid (DCl in D₂O)[23].

  • Freeze the sample in liquid nitrogen and seal the tube under vacuum.

  • Hydrolyze at 110°C for 24 hours[24].

  • After hydrolysis, cool the tube, open it carefully, and evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.

  • Re-dissolve the amino acid residue in 200 µL of deionized water and dry again to remove residual acid.

5.1.2. Derivatization with Marfey's Reagent (FDAA)

  • Dissolve the dried amino acid hydrolysate in 50 µL of 1 M sodium bicarbonate.

  • Add 100 µL of a 1% (w/v) solution of FDAA in acetone.

  • Incubate the mixture at 40°C for 1 hour.

  • Cool the reaction to room temperature and add 20 µL of 2 M HCl to stop the reaction.

  • Evaporate the acetone under a gentle stream of nitrogen.

  • Dilute the sample with the HPLC mobile phase to a final volume of 1 mL.

5.1.3. HPLC Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% (v/v) TFA in acetonitrile.

  • Gradient: A linear gradient from 10% to 70% Solvent B over 40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 340 nm.

  • Analysis: The L-FDAA derivatives of D-amino acids elute earlier than the corresponding L-FDAA derivatives of L-amino acids. Quantify the D- and L-amino acids by integrating the peak areas of the corresponding diastereomers.

G Peptide Sample Peptide Sample Acid Hydrolysis Acid Hydrolysis Peptide Sample->Acid Hydrolysis 6M HCl, 110°C, 24h Amino Acid Mixture Amino Acid Mixture Acid Hydrolysis->Amino Acid Mixture Derivatization Derivatization Amino Acid Mixture->Derivatization + Marfey's Reagent Diastereomer Mixture Diastereomer Mixture Derivatization->Diastereomer Mixture RP-HPLC RP-HPLC Diastereomer Mixture->RP-HPLC C18 column Quantification Quantification RP-HPLC->Quantification UV detection (340 nm)

Caption: Workflow for chiral amino acid analysis by HPLC.

Protocol for MALDI-TOF Mass Spectrometry of D-Amino Acid Containing Peptides

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can be used to identify D-amino acid containing peptides, often by comparing the fragmentation patterns of the native peptide with its all-L-amino acid synthetic counterpart.

5.2.1. Sample Preparation

  • Prepare a stock solution of the peptide sample at a concentration of 1 mg/mL in 0.1% TFA.

  • Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in 50% acetonitrile/0.1% TFA.

  • On the MALDI target plate, spot 0.5 µL of the peptide solution and let it air dry.

  • Add 0.5 µL of the matrix solution on top of the dried peptide spot and allow it to co-crystallize.

5.2.2. MALDI-TOF MS Analysis

  • Acquire a mass spectrum in positive ion reflector mode to determine the molecular weight of the peptide.

  • Perform tandem mass spectrometry (MS/MS) on the parent ion of interest.

  • Compare the fragmentation pattern (e.g., the relative intensities of b- and y-ions) of the native peptide with that of a synthetic all-L-amino acid version of the peptide. Differences in fragmentation patterns can indicate the presence of a D-amino acid[25][26][27][28].

G Peptide Sample Peptide Sample Co-crystallization with Matrix Co-crystallization with Matrix Peptide Sample->Co-crystallization with Matrix e.g., CHCA MALDI-TOF MS MALDI-TOF MS Co-crystallization with Matrix->MALDI-TOF MS Laser Desorption/Ionization MS Spectrum (Molecular Weight) MS Spectrum (Molecular Weight) MALDI-TOF MS->MS Spectrum (Molecular Weight) MS/MS Fragmentation MS/MS Fragmentation MALDI-TOF MS->MS/MS Fragmentation Comparison with L-isomer Comparison with L-isomer MS/MS Fragmentation->Comparison with L-isomer Fragmentation Pattern Identification of D-amino acid Identification of D-amino acid Comparison with L-isomer->Identification of D-amino acid

Caption: Workflow for the analysis of D-amino acid containing peptides by MALDI-TOF MS.

Protocol for Determining the Minimum Inhibitory Concentration (MIC) of Antimicrobial Peptides

This protocol outlines the broth microdilution method to determine the MIC of a peptide against a bacterial strain.

  • Prepare a 2-fold serial dilution of the D-alanine containing peptide in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Prepare a bacterial inoculum of the test strain in the same broth, adjusted to a concentration of approximately 1 x 10⁶ colony-forming units (CFU)/mL.

  • Add an equal volume of the bacterial inoculum to each well of the microtiter plate, resulting in a final bacterial concentration of 5 x 10⁵ CFU/mL.

  • Include a positive control well (bacteria without peptide) and a negative control well (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.

Conclusion and Future Perspectives

The natural occurrence of D-alanine containing peptides is a testament to the remarkable diversity and ingenuity of biological systems. From providing essential structural support in bacteria to acting as potent signaling molecules in higher organisms, these peptides have carved out critical functional niches. The continued exploration of this unconventional corner of the peptide world promises to unveil new biological mechanisms and provide novel templates for the design of next-generation therapeutics. For drug development professionals, the inherent resistance of D-amino acid containing peptides to proteolysis offers a significant advantage in overcoming the pharmacokinetic challenges associated with many peptide-based drugs. As analytical techniques become more sensitive and accessible, we can anticipate the discovery of a wider array of D-alanine containing peptides and a deeper understanding of their roles in health and disease, paving the way for innovative therapeutic interventions.

References

A Comprehensive Technical Guide to Solid-Phase Peptide Synthesis Using Boc Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Solid-phase peptide synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protecting group strategy remains a robust and pivotal technique in peptide chemistry. First introduced by R.B. Merrifield, this methodology revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble resin, streamlining the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing.[1][2] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) approach is particularly valued for its efficacy in synthesizing long or complex peptide sequences.[3][4] This guide provides an in-depth exploration of the core principles, experimental protocols, and critical considerations for successful peptide synthesis using Boc chemistry.

Core Principles of Boc Solid-Phase Peptide Synthesis

The foundation of the Boc SPPS strategy lies in the principle of "graduated acid lability".[4][5] This refers to the differential sensitivity of the protecting groups to acidic conditions. The α-amino group of the growing peptide chain is temporarily protected by the acid-labile Boc group, which is removed at each cycle with a moderately strong acid like trifluoroacetic acid (TFA).[4][6] In contrast, the side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for their removal during the final cleavage step, which also liberates the peptide from the resin support.[6][7]

The synthesis proceeds in a cyclical manner, with each cycle adding one amino acid residue to the peptide chain. A standard cycle consists of three primary steps:

  • Deprotection: Removal of the Nα-Boc protecting group with TFA.

  • Neutralization: Neutralization of the resulting N-terminal ammonium salt to the free amine.

  • Coupling: Acylation of the free N-terminal amine with the next Nα-Boc protected amino acid.

This cycle is repeated until the desired peptide sequence is assembled. The final stage involves the cleavage of the peptide from the solid support and the simultaneous removal of the side-chain protecting groups.[8]

Key Reagents and Materials in Boc SPPS

The success of Boc SPPS is contingent on the appropriate selection of resins, amino acid derivatives, and reagents for each step of the process.

Reagent/MaterialFunctionCommon Examples
Resins Insoluble support for peptide assembly. The choice of resin determines if the final product is a peptide acid or amide.For Peptide Acids: Merrifield resin, PAM resin.[8][9] For Peptide Amides: MBHA resin, BHA resin.[8][9]
Nα-Protecting Group Temporary protection of the α-amino group.tert-Butyloxycarbonyl (Boc).[4][6]
Side-Chain Protecting Groups "Permanent" protection of reactive amino acid side chains, removed during final cleavage.Benzyl (Bzl)-based ethers, esters, and carbamates (e.g., Boc-Ser(Bzl)-OH, Boc-Thr(Bzl)-OH).[10][11]
Deprotection Reagent Removes the Nα-Boc group.25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[5][9]
Neutralization Base Neutralizes the N-terminal ammonium salt after deprotection.Diisopropylethylamine (DIEA) or Triethylamine (TEA) in DCM.[9][10]
Coupling Reagents Promote the formation of the peptide bond.Dicyclohexylcarbodiimide (DCC), HBTU, HATU.[][]
Cleavage Reagent Cleaves the peptide from the resin and removes side-chain protecting groups.Anhydrous Hydrogen Fluoride (HF), Trifluoromethanesulfonic acid (TFMSA).[7][9][14]
Scavengers Trap reactive carbocations generated during cleavage to prevent side reactions.Anisole, thioanisole, cresol, ethanedithiol (EDT).[7][8]

Experimental Protocols

The following sections provide detailed methodologies for the key stages of manual Boc SPPS.

Resin Preparation and Swelling

Proper swelling of the resin is crucial for efficient synthesis.

  • Place the desired amount of resin (e.g., Merrifield, MBHA) in a reaction vessel.

  • Add a suitable solvent, typically dichloromethane (DCM) for polystyrene-based resins, to completely cover the resin.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[8]

  • After swelling, drain the solvent by filtration.[15]

First Amino Acid Attachment (for Merrifield Resin)

This protocol describes the attachment of the C-terminal amino acid to a chloromethylated resin.

  • Swell the chloromethylated resin (Merrifield resin) in dimethylformamide (DMF).

  • Prepare the cesium salt of the C-terminal Boc-amino acid by reacting it with cesium carbonate in an ethanol/water mixture, followed by evaporation to dryness.[1]

  • Dissolve the Boc-amino acid cesium salt in DMF and add it to the swollen resin.

  • Heat the mixture at 50°C for 12-24 hours.[1]

  • Wash the resin thoroughly with DMF, DMF/water, DMF, and finally DCM.

  • Dry the resin under vacuum.[1]

The Synthesis Cycle: Deprotection, Neutralization, and Coupling

This cycle is repeated for each amino acid to be added to the peptide chain.

This step removes the temporary Boc protecting group from the N-terminus.

  • Wash the peptide-resin with DCM.

  • Add a solution of 25-50% TFA in DCM to the resin.

  • Agitate the mixture for 1-2 minutes, drain, and then add a fresh portion of the TFA/DCM solution.

  • Continue agitation for 20-30 minutes.[9]

  • Drain the TFA solution and wash the peptide-resin thoroughly with DCM to remove residual acid.

This step prepares the N-terminus for the coupling of the next amino acid.

  • Wash the peptide-resin with a 5-10% solution of DIEA in DCM.

  • Agitate for 1-2 minutes and drain.

  • Repeat the neutralization wash.[8]

  • Wash the resin thoroughly with DCM to remove excess base.

An alternative and often more efficient method is in situ neutralization, where neutralization and coupling occur simultaneously.[16][17][18]

In this step, the next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine.

  • In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU, HOBt) in DMF or a DCM/DMF mixture.

  • Add this solution to the neutralized peptide-resin.

  • Add 4-6 equivalents of a base, typically DIEA, to initiate the coupling reaction.

  • Agitate the reaction mixture at room temperature for 1-2 hours.[8]

  • The reaction progress can be monitored using a qualitative method like the Kaiser (ninhydrin) test. A negative Kaiser test (colorless beads) indicates complete coupling.[1][8]

After coupling, it is essential to wash the resin to remove excess reagents and byproducts.

  • Drain the coupling solution.

  • Wash the resin multiple times with DMF and DCM.[8]

Final Cleavage and Deprotection

The final step involves cleaving the completed peptide from the solid support and removing the side-chain protecting groups, typically using a strong acid like HF.[7][14]

  • Wash the final peptide-resin with DCM and dry it under vacuum.[8]

  • The cleavage is performed in a specialized HF-resistant apparatus made from materials like Teflon and Kel-F.[7]

  • The cleavage cocktail usually contains scavengers to trap the reactive carbocations generated from the protecting groups, thereby preventing side reactions with sensitive amino acid residues.[7][8] A common cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT).[8]

  • The cleavage reaction is typically carried out at 0°C for 1-2 hours.[8]

  • After the reaction, the strong acid is carefully removed by evaporation under a stream of nitrogen.

  • The crude peptide is then precipitated with cold diethyl ether, collected by filtration or centrifugation, and washed multiple times with cold ether to remove scavengers and cleaved protecting groups.[8]

  • The precipitated peptide is then dried under vacuum.[8]

Quantitative Data in Boc SPPS

ParameterTypical Values/ConditionsNotes
Resin Loading 0.5 - 1.0 mmol/gThe optimal loading can be sequence-dependent.[9]
Boc Deprotection Time 20 - 30 minutesA 5-minute pre-wash followed by a 15-25 minute reaction is common.[9]
Coupling Time 1 - 2 hoursCan be monitored with the Kaiser test for completion.[8] Single 10-minute coupling times have been reported with in situ neutralization protocols.[16][17]
Overall Cycle Time 15 - 19 minutesFor machine-assisted synthesis with in situ neutralization.[16][17]
HF Cleavage Time 1 - 2 hoursAt 0°C.[8] The complete procedure including pre-cleavage preparation and workup can take 3-5 hours.[3]
Coupling Efficiency >99%High coupling efficiency is crucial, especially for long peptides, as even small losses at each step can significantly reduce the overall yield.[]

Potential Side Reactions in Boc SPPS

Several side reactions can occur during Boc SPPS, potentially impacting the purity and yield of the final peptide.

  • Alkylation of Sensitive Residues: The tert-butyl carbocations generated during Boc deprotection and benzyl carbocations from final cleavage can alkylate nucleophilic side chains of residues like Trp, Cys, and Met. The use of scavengers is crucial to minimize these side reactions.[7][9][10]

  • Diketopiperazine Formation: This can occur at the dipeptide stage, leading to chain termination. It is more prevalent when Proline is one of the first two amino acids. In situ neutralization protocols can help suppress this side reaction.[9][20]

  • Aspartimide Formation: Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are particularly prone to aspartimide formation. In Boc SPPS, the protonated N-terminus after deprotection can reduce the likelihood of this side reaction compared to Fmoc-based strategies.[9]

  • Pyroglutamate Formation: An N-terminal Gln residue can cyclize to form pyroglutamic acid, especially in the presence of hot TFA-DMF.[16][17]

  • Homoserine Lactone Formation: C-terminal Met can cyclize to a homoserine lactone during HF cleavage if t-butyl protecting groups have not been removed beforehand.[9][20]

Visualizing the Boc SPPS Workflow

The cyclical nature of Boc SPPS can be visualized to better understand the process flow.

Boc_SPPS_Workflow Start Start: Boc-AA-Resin Deprotection 1. Deprotection (TFA/DCM) Start->Deprotection Neutralization 2. Neutralization (DIEA/DCM) Deprotection->Neutralization H₂N⁺-Peptide-Resin Coupling 3. Coupling (Boc-AA, Activator, DIEA) Neutralization->Coupling H₂N-Peptide-Resin Washing 4. Washing (DCM/DMF) Coupling->Washing Boc-AA-Peptide-Resin Repeat Repeat Cycle (n-1) times Washing->Repeat Repeat->Deprotection Final_Cleavage Final Cleavage (HF + Scavengers) Repeat->Final_Cleavage Fully Assembled Peptide-Resin End Purified Peptide Final_Cleavage->End Crude Peptide

A diagram illustrating the cyclical workflow of Boc solid-phase peptide synthesis.

The mechanism of Boc deprotection is a critical step in this workflow.

Boc_Deprotection_Mechanism Boc_Amine Boc-Protected Amine (R-NH-Boc) Protonation Protonation (TFA) Boc_Amine->Protonation Protonated_Carbamate Protonated Carbamate Protonation->Protonated_Carbamate Loss_of_tButyl Loss of t-Butyl Cation Protonated_Carbamate->Loss_of_tButyl Carbamic_Acid Carbamic Acid (R-NH-COOH) Loss_of_tButyl->Carbamic_Acid + (CH₃)₃C⁺ Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Free_Amine Free Amine (R-NH₂) Decarboxylation->Free_Amine - CO₂ Ammonium_Salt Ammonium Salt (R-NH₃⁺TFA⁻) Free_Amine->Ammonium_Salt Protonation by TFA

The chemical mechanism of Boc group removal using trifluoroacetic acid (TFA).

Conclusion

Solid-phase peptide synthesis using Boc chemistry is a powerful and well-established method for the chemical synthesis of peptides. Its robustness, particularly for long and challenging sequences, ensures its continued relevance in research and pharmaceutical development. A thorough understanding of the underlying chemical principles, meticulous execution of the experimental protocols, and awareness of potential side reactions are paramount for achieving high-purity peptides in good yield. While the use of strong acids like HF requires specialized equipment and safety precautions, the reliability of the Boc/Bzl strategy often justifies these considerations for complex synthetic targets.

References

An In-Depth Technical Guide to the Solution-Phase Synthesis and Application of Boc-D-Ala-OMe

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the fundamental principles and experimental methodologies for the solution-phase synthesis of N-(tert-Butoxycarbonyl)-D-alanine methyl ester (Boc-D-Ala-OMe). Furthermore, it details its subsequent application as a key building block in peptide synthesis. The protocols and data presented herein are intended to equip researchers with the necessary knowledge for the successful preparation and utilization of this important amino acid derivative.

Part 1: Synthesis of this compound

The synthesis of this compound is a crucial first step, providing a derivative where the N-terminus is protected by the acid-labile Boc group and the C-terminus is protected as a methyl ester. This dual protection allows for controlled, stepwise peptide elongation. There are two primary synthetic routes to achieve this, each with its own set of considerations.

Route 1: Esterification of D-Alanine followed by N-Boc Protection

This common and efficient route first creates the methyl ester of D-alanine, which is then protected with the Boc group.

Logical Workflow for Route 1

cluster_0 Step 1: Esterification cluster_1 Step 2: Boc Protection D_Ala D-Alanine H_D_Ala_OMe_HCl D-Alanine Methyl Ester Hydrochloride (H-D-Ala-OMe·HCl) D_Ala->H_D_Ala_OMe_HCl Room Temp Reagents1 Methanol (MeOH) Trimethylchlorosilane (TMSCl) Reagents1->D_Ala H_D_Ala_OMe_HCl_2 H-D-Ala-OMe·HCl Boc_D_Ala_OMe This compound H_D_Ala_OMe_HCl_2->Boc_D_Ala_OMe Room Temp Reagents2 Di-tert-butyl dicarbonate (Boc)₂O Sodium Bicarbonate (NaHCO₃) Aqueous solution Reagents2->H_D_Ala_OMe_HCl_2

Caption: Synthetic workflow for this compound via esterification followed by Boc protection.

This protocol describes a convenient method for the esterification of D-alanine at room temperature.[1]

  • Reaction Setup: Suspend D-alanine (0.1 mol) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Slowly add freshly distilled trimethylchlorosilane (TMSCl, 0.2 mol) to the suspension while stirring.

  • Esterification: Add methanol (100 mL) to the mixture. Stir the resulting solution or suspension at room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amino acid is consumed.

  • Work-up and Isolation: Upon completion, concentrate the reaction mixture using a rotary evaporator to yield the crude D-alanine methyl ester hydrochloride as a solid. The product can be used in the next step without further purification.

This protocol details the N-terminal protection of the synthesized D-alanine methyl ester hydrochloride.[2]

  • Reaction Setup: In a suitable vessel, dissolve D-alanine methyl ester hydrochloride (5 g, 35.8 mmol) and sodium hydrogen carbonate (9.0 g, 107 mmol) in water (100 mL).

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 11.7 g, 53.7 mmol) to the aqueous solution.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC.

  • Extraction: Upon completion, extract the reaction mixture with dichloromethane (DCM, 3 x 100 mL).

  • Washing and Drying: Combine the organic phases and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification of Unreacted (Boc)₂O: Filter the solution and concentrate under reduced pressure. If NMR analysis indicates a significant amount of unreacted (Boc)₂O, dissolve the crude product in DCM (50 mL) and treat with N,N-dimethylethylenediamine (5 mL) for 30 minutes. Subsequently, wash the solution with 1 M hydrochloric acid (HCl, 50 mL).

  • Final Isolation: Dry the organic phase again with anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound as a colorless liquid or white solid.[2]

Route 2: N-Boc Protection of D-Alanine followed by Esterification

In this alternative route, the amino group of D-alanine is first protected, followed by the esterification of the carboxylic acid. This method is advantageous when the starting amino acid has a side chain that might be incompatible with the initial esterification conditions.

  • Reaction Setup: Dissolve D-alanine (1.0 eq) in an aqueous solution of a suitable base like sodium hydroxide or sodium bicarbonate.[3]

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0-1.1 eq) in a suitable organic solvent (e.g., tetrahydrofuran or dioxane) to the amino acid solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 10-18 hours, maintaining a basic pH.[3]

  • Work-up: Remove the organic solvent under reduced pressure. Wash the aqueous solution with a nonpolar solvent like pentane or ethyl ether to remove unreacted (Boc)₂O.

  • Isolation: Acidify the aqueous layer to pH 2-3 with a cold solution of potassium hydrogen sulfate or 1 M HCl.[3] The product, Boc-D-Ala-OH, will precipitate or can be extracted with a solvent like ethyl acetate.

  • Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by recrystallization.

This protocol uses a carbodiimide-mediated coupling to form the methyl ester.

  • Reaction Setup: Dissolve Boc-D-Ala-OH (1.0 eq), methanol (1.5-2.0 eq), and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Coupling Agent Addition: Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM dropwise to the reaction mixture.

  • Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up: Filter off the precipitated DCU. Wash the filtrate with 0.5 N HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield crude this compound. The product can be purified by flash chromatography on silica gel.[4]

Data Presentation: Synthesis and Properties of this compound

The following table summarizes key quantitative data for the synthesis and physical properties of this compound.

ParameterValueReference
Synthesis (Route 1)
Starting MaterialsH-D-Ala-OMe·HCl, (Boc)₂O, NaHCO₃[2]
SolventWater / Dichloromethane[2]
Reaction TemperatureRoom Temperature[2]
Typical Yield73%[2]
Physical Properties
Molecular FormulaC₉H₁₇NO₄[5]
Molecular Weight203.24 g/mol [5]
AppearanceWhite powder / solid[2][5]
Melting Point34-37 °C[2][5]
Density1.03 g/mL at 25 °C[2][5]
Optical Rotation [α]²⁰/D+45° (c = 1 in methanol)[5]

Part 2: Application of this compound in Peptide Synthesis

This compound is a versatile building block for solution-phase peptide synthesis. To elongate the peptide chain from the N-terminus of the D-alanine residue, the Boc group must first be removed. The resulting free amine (H-D-Ala-OMe) can then be coupled with another N-protected amino acid.

Logical Workflow for Deprotection and Coupling

cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Coupling Boc_D_Ala_OMe This compound H_D_Ala_OMe_TFA H-D-Ala-OMe·TFA Boc_D_Ala_OMe->H_D_Ala_OMe_TFA Room Temp Reagents1 Trifluoroacetic Acid (TFA) Dichloromethane (DCM) Reagents1->Boc_D_Ala_OMe H_D_Ala_OMe_TFA_2 H-D-Ala-OMe·TFA Dipeptide Boc-Xaa-D-Ala-OMe H_D_Ala_OMe_TFA_2->Dipeptide 0 °C to RT Boc_AA_OH Boc-Xaa-OH Boc_AA_OH->Dipeptide Reagents2 Coupling Reagent (e.g., EDC/HOBt) Base (e.g., DIPEA) DCM Reagents2->H_D_Ala_OMe_TFA_2

Caption: Workflow for the use of this compound in a subsequent peptide coupling step.

Experimental Protocol 2A: Boc Deprotection of this compound

This protocol describes the removal of the N-terminal Boc protecting group using trifluoroacetic acid (TFA).

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add trifluoroacetic acid (TFA) to the solution (typically a 1:1 v/v ratio of DCM:TFA).[6]

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: Remove the solvent and excess TFA under reduced pressure via rotary evaporation. Co-evaporate with DCM (2-3 times) to ensure complete removal of residual acid. The resulting product, H-D-Ala-OMe·TFA salt, can often be used directly in the next coupling step after neutralization.[6]

Experimental Protocol 2B: Peptide Coupling

This protocol outlines a standard procedure for coupling an N-Boc protected amino acid (e.g., Boc-L-Ala-OH) to the deprotected H-D-Ala-OMe using EDC/HOBt as coupling agents.[6]

  • Neutralization of Amine: In a round-bottom flask, dissolve the H-D-Ala-OMe·TFA salt (1.0 eq) from the previous step in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add a tertiary base such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (1.0-1.1 eq) dropwise to neutralize the salt and stir for 15-20 minutes.

  • Activation of Carboxylic Acid: In a separate flask, dissolve the N-protected amino acid (e.g., Boc-L-Ala-OH, 1.0 eq) and 1-Hydroxybenzotriazole (HOBt, 1.1 eq) in anhydrous DCM. Cool this solution to 0 °C.

  • Coupling Reaction: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq) to the activated carboxylic acid solution. After a few minutes of pre-activation, add this mixture to the neutralized H-D-Ala-OMe solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[6]

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), base (e.g., saturated NaHCO₃ solution), and brine.[6]

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude dipeptide product (Boc-L-Ala-D-Ala-OMe) can be purified by silica gel column chromatography or recrystallization.

Data Presentation: Deprotection and Coupling

The following table provides representative data for the deprotection and coupling steps in solution-phase peptide synthesis.

ParameterValueReference
Boc Deprotection
ReagentsTFA / DCM[6]
Reaction Time1-2 hours[6]
Reaction TemperatureRoom Temperature[6]
Typical YieldQuantitative (product used directly)[6]
Peptide Coupling
Coupling ReagentsEDC / HOBt (or DCC / HOBt)[6][7]
Base for NeutralizationDIPEA or NMM[6][7]
SolventDichloromethane (DCM)[6][7]
Reaction Time12-24 hours[6]
Reaction Temperature0 °C to Room Temperature[6][7]
Typical Yield80-95%[7]

Conclusion

This compound is an indispensable reagent in the field of peptide chemistry. Its synthesis via either pre-esterification or pre-protection of D-alanine is well-established and provides a stable, protected amino acid ready for use. The principles of Boc-group deprotection and subsequent carbodiimide-mediated coupling are fundamental to solution-phase peptide synthesis. The detailed protocols and structured data provided in this guide offer a solid foundation for researchers to confidently synthesize and utilize this compound in the development of novel peptides and peptidomimetics.

References

Methodological & Application

Application Note: A Detailed Protocol for Solid-Phase Peptide Synthesis (SPPS) Utilizing Boc-D-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the efficient and automated assembly of amino acids into a desired sequence on an insoluble resin support.[1][2] The tert-butoxycarbonyl (Boc) protection strategy is a classical and robust method for SPPS.[3] It employs the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain.[3] This protocol provides a comprehensive methodology for the initial attachment of Boc-D-Ala-OH to a Merrifield resin and the subsequent steps for peptide chain elongation.

While the request specifies Boc-D-Ala-OMe, it is important to clarify that standard Boc-SPPS protocols using Merrifield resin and strong acid cleavage yield a peptide with a C-terminal carboxylic acid. The starting material for attachment to the resin is Boc-D-Ala-OH. The synthesis of a C-terminal methyl ester would require specialized resins or post-cleavage modifications not covered in this standard protocol. This document details the established procedure for incorporating Boc-D-Alanine into a peptide sequence, which is a fundamental step for synthesizing a wide array of peptides for research and pharmaceutical development.[4]

Physicochemical and Experimental Data

The following tables summarize key data for the starting material and the experimental conditions for the Boc-SPPS protocol.

Table 1: Physicochemical Properties of Boc-D-Ala-OH

Property Value Reference
Molecular Formula C₈H₁₅NO₄
Molecular Weight 189.21 g/mol [5]
CAS Number 7764-95-6
Appearance White crystalline powder [3]
Assay ≥98.0% (TLC)

| Solubility | Soluble in DMF, DCM, EtOH |[3][6] |

Table 2: Summary of Reagents and Conditions for a Single Boc-SPPS Cycle

Step Reagent/Solvent Concentration/Equivalents Time Purpose
Resin Swelling Dichloromethane (DCM) 10-15 mL/g resin 30-60 min Prepares resin for reaction
First AA Attachment Boc-D-Ala-OH Cesium Salt 1.2 equivalents 12-24 hours (at 50°C) Covalently links first amino acid
Boc Deprotection Trifluoroacetic Acid (TFA) in DCM 25-50% (v/v) 20-30 min Removes N-terminal Boc group
Neutralization Diisopropylethylamine (DIEA) in DCM 5-10% (v/v) 2 x 2 min Generates free amine for coupling
Amino Acid Coupling Boc-Amino Acid & DCC/HOBt 3 equivalents (each) 1-2 hours Forms the peptide bond

| Final Cleavage | Anhydrous Hydrogen Fluoride (HF) | ~10 mL/g resin | 1-2 hours (at 0°C) | Cleaves peptide from resin |

Experimental Protocols

This protocol is based on the manual synthesis of a peptide on a 0.1 mmol scale using Merrifield resin. Adjust volumes and quantities accordingly for different scales or automated synthesizers.

Resin Preparation and First Amino Acid Attachment (Loading)

The first amino acid, Boc-D-Ala-OH, is attached to the Merrifield resin via an ester bond. The cesium salt method is preferred as it minimizes side reactions.[1][7]

  • Resin Swelling:

    • Place Merrifield resin (e.g., 200 mg, 0.5 mmol/g loading) into a fritted reaction vessel.[1]

    • Add Dichloromethane (DCM) (10-15 mL per gram of resin) and agitate gently for 30-60 minutes to swell the resin.[1][3]

    • Drain the solvent completely.

  • Preparation of Boc-D-Ala-OH Cesium Salt:

    • Dissolve Boc-D-Ala-OH (1.0 mmol) in ethanol (2 mL/mmol) and add water (0.5 mL/mmol).[6]

    • Adjust the pH to 7.0 by adding a 2 M aqueous solution of Cesium Carbonate (Cs₂CO₃).[6]

    • Evaporate the solution to dryness under reduced pressure.

    • Add dioxane and evaporate to dryness again to remove residual water. Repeat this step.[6]

  • Attachment to Resin:

    • Add the prepared Boc-D-Ala-OH cesium salt (1.2 equivalents relative to resin capacity) dissolved in a minimal amount of Dimethylformamide (DMF) to the swollen resin.[6]

    • Heat the reaction mixture to 50°C and agitate for 12-24 hours.[3][6]

    • After the reaction, wash the resin thoroughly with DMF (3x), a 1:1 mixture of DMF/water (3x), DMF (3x), DCM (3x), and finally Methanol (3x).[6]

    • Dry the loaded resin under vacuum.[3]

The Iterative SPPS Cycle

Once the first amino acid is loaded, the peptide chain is elongated by repeating a four-step cycle: deprotection, washing, neutralization, and coupling.[8][9]

  • Step A: Nα-Boc Deprotection

    • Add a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM to the peptide-resin.[1][7]

    • Agitate for 1-2 minutes, drain, and add a fresh portion of the TFA/DCM solution.

    • Agitate for an additional 20-30 minutes to ensure complete removal of the Boc group.[1]

    • Drain the solution. If the peptide contains sensitive residues like Trp, Cys, or Met, add scavengers such as 0.5% dithioethane (DTE) to the TFA solution to prevent side reactions.[10]

  • Step B: Washing

    • Wash the peptide-resin thoroughly to remove residual TFA and byproducts. A typical washing sequence is DCM (3x), Isopropanol (IPA) (2x), and DCM (3x).[7]

  • Step C: Neutralization

    • To deprotonate the N-terminal ammonium trifluoroacetate salt to the free amine, add a solution of 5-10% Diisopropylethylamine (DIEA) in DCM.[1]

    • Agitate for 2 minutes and drain. Repeat this step.

    • Wash the resin with DCM (3x) to remove excess DIEA.[1]

  • Step D: Amino Acid Coupling

    • In a separate vessel, pre-activate the next Boc-protected amino acid (3 equivalents) by dissolving it with a coupling agent like Dicyclohexylcarbodiimide (DCC) and an additive such as 1-Hydroxybenzotriazole (HOBt) in DMF or DCM for 10 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature to facilitate peptide bond formation.[11]

    • After coupling, drain the solution and wash the resin with DCM (3x) and DMF (3x).

Monitoring the Coupling Reaction

The completion of the coupling reaction can be monitored using the qualitative ninhydrin (Kaiser) test, which detects free primary amines.[11]

  • Procedure: A few beads of the resin are heated with solutions of phenol, potassium cyanide, and ninhydrin.

  • Result: A blue color on the beads or in the solution indicates the presence of unreacted amines (incomplete coupling), while yellow or colorless beads signify a complete reaction.[11] If the test is positive, a recoupling step should be performed.[11]

Final Cleavage and Deprotection

The final step involves cleaving the completed peptide from the resin support and removing any side-chain protecting groups. For Merrifield and PAM resins, this is typically achieved with strong acid.[12]

  • Standard Anhydrous HF Cleavage:

    • Caution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive and requires specialized apparatus and safety precautions.[2][3]

    • Place the dried peptide-resin in a specialized HF cleavage apparatus.[3]

    • Add a scavenger, such as anisole (typically 10% v/v), to trap reactive carbocations generated during cleavage.[3]

    • Cool the reaction vessel to between -5°C and 0°C.[3]

    • Carefully condense anhydrous HF into the vessel.

    • Stir the mixture at 0°C for 1-2 hours.[3]

    • Evaporate the HF under a vacuum.[3]

    • Wash the resulting crude peptide with cold diethyl ether to remove the scavenger and other organic-soluble impurities.[3]

    • Extract the crude peptide with an aqueous solvent (e.g., 10% acetic acid) and lyophilize for purification, typically via RP-HPLC.[3]

Visualized Workflow and Signaling Pathway

The diagrams below illustrate the key processes in Boc-SPPS.

Boc_SPPS_Workflow cluster_setup 1. Initialization cluster_cycle 2. SPPS Cycle (Repeated for each Amino Acid) cluster_final 3. Finalization Resin Merrifield Resin Swell Swell Resin (DCM, 30-60 min) Resin->Swell LoadedResin Boc-D-Ala-Resin (Attachment via Cs Salt) Swell->LoadedResin Deprotection A. Deprotection (25-50% TFA in DCM) LoadedResin->Deprotection Begin Elongation Wash1 B. Washing (DCM, IPA) Deprotection->Wash1 Neutralization C. Neutralization (5-10% DIEA in DCM) Wash1->Neutralization Coupling D. Coupling (Activated Boc-AA) Neutralization->Coupling Wash2 E. Washing (DCM, DMF) Coupling->Wash2 Wash2->Deprotection Start Next Cycle CompletedPeptide Completed Peptide-Resin Wash2->CompletedPeptide Final Cycle Complete Cleavage Cleavage & Deprotection (Anhydrous HF) CompletedPeptide->Cleavage Purification Crude Peptide (Purify via HPLC) Cleavage->Purification

Caption: Workflow diagram of Boc solid-phase peptide synthesis.

Coupling_Mechanism cluster_activation 1. Carboxylic Acid Activation cluster_coupling 2. Peptide Bond Formation BocAA Boc-AA-OH (Incoming Amino Acid) ActiveEster Boc-AA-OBt (Active Ester) BocAA->ActiveEster + DCC, HOBt DCC DCC DCC->ActiveEster HOBt HOBt HOBt->ActiveEster NewPeptide Boc-AA-NH-Peptide-Resin (Elongated Chain) ActiveEster->NewPeptide Nucleophilic Attack PeptideResin H₂N-Peptide-Resin (Deprotected Chain) PeptideResin->NewPeptide + Active Ester

Caption: Mechanism of DCC/HOBt mediated peptide coupling.

References

Application Notes and Protocols for the Liquid-Phase Coupling of Boc-D-Ala-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the liquid-phase coupling of N-tert-butoxycarbonyl-D-alanine methyl ester (Boc-D-Ala-OMe). This process is a fundamental step in the synthesis of peptides and peptidomimetics, crucial for various applications in drug discovery and development. The protocols detailed below offer methodologies for achieving high-yield and high-purity coupled products.

Introduction

The formation of a peptide bond between a protected amino acid, such as Boc-D-Ala-OH, and an amino acid ester, like D-Ala-OMe, is a critical transformation in peptide synthesis. The tert-butoxycarbonyl (Boc) group provides a robust protection for the amine terminus, preventing unwanted side reactions, while the methyl ester protects the C-terminus. The choice of coupling reagent is paramount as it directly influences reaction efficiency, yield, and the potential for racemization.[1][2] This document outlines protocols using several common and effective coupling reagents, providing a comparative basis for methodological selection.

Data Presentation: Comparison of Common Coupling Reagents

The selection of a suitable coupling reagent is a critical factor in the success of peptide synthesis.[3] The following table summarizes the performance of various reagents in the liquid-phase coupling of Boc-protected amino acids, offering a comparative overview of their efficiency and the degree of racemization.

Coupling ReagentAdditiveBaseSolventReaction Time (min)Typical Yield (%)Racemization Potential
HATU HOAtDIPEADMF30 - 60>95Very Low[3]
HBTU HOBtDIPEADMF30 - 60~95Low[3]
PyBOP HOBtDIPEADMF30 - 120~95Low[3]
DCC HOBtNMMDCMOvernight85-95Low to Moderate[1]
EDC/HOBt HOBtDIPEA/NMMDCM/DMF60 - 24070 - 90Low to Moderate[1]

Abbreviations: HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), HBTU: (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), PyBOP: (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), DCC: N,N'-Dicyclohexylcarbodiimide, EDC: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride, HOBt: 1-Hydroxybenzotriazole, HOAt: 1-Hydroxy-7-azabenzotriazole, DIPEA: N,N-Diisopropylethylamine, NMM: N-Methylmorpholine, DMF: N,N-Dimethylformamide, DCM: Dichloromethane.[3]

Experimental Protocols

The following protocols provide detailed procedures for the liquid-phase coupling of Boc-D-Ala-OH with an amino acid methyl ester, exemplified by the synthesis of a dipeptide.

Protocol 1: Coupling using HATU

This protocol outlines a highly efficient method with a low risk of racemization.[3]

Materials:

  • Boc-D-Ala-OH

  • H-D-Ala-OMe·HCl (or other amino acid methyl ester hydrochloride)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Amine Component: Dissolve H-D-Ala-OMe·HCl (1.0 eq) in DCM. Add DIPEA (1.1 eq) and stir for 15 minutes at room temperature to neutralize the hydrochloride salt.[3]

  • Activation of the Carboxylic Acid: In a separate flask, dissolve Boc-D-Ala-OH (1.0 eq) and HATU (1.05 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.[3]

  • Coupling Reaction: To the activated carboxylic acid solution, add DIPEA (2.0 eq) and stir for 5 minutes at 0 °C for pre-activation. Add the neutralized amine solution from step 1 to this mixture. Allow the reaction to warm to room temperature and stir for 1-2 hours.[3]

  • Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC). Once complete, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Protocol 2: Coupling using PyBOP

PyBOP is another efficient coupling reagent that provides high yields and low racemization.[3]

Materials:

  • Boc-D-Ala-OH

  • H-D-Ala-OMe·HCl

  • PyBOP

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 10% aqueous citric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Boc-D-Ala-OH (1.0 equivalent) and H-D-Ala-OMe·HCl (1.1 equivalents) in DCM or DMF.[3]

  • Base Addition: Add DIPEA (2.75 equivalents) to the solution.[3]

  • Coupling Reagent Addition: Add PyBOP (1.05 equivalent) to the reaction mixture.[3]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC.[3]

  • Work-up: Upon completion, dilute the mixture with ethyl acetate. Wash the organic phase with 10% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.[3]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product. Purify as needed.

Protocol 3: Coupling using DCC/HOBt

This classic method is cost-effective and widely used, though it may require careful control to minimize racemization.[1]

Materials:

  • Boc-D-Ala-OH

  • H-D-Ala-OMe·HCl

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Amine Component: Dissolve H-D-Ala-OMe·HCl (1.0 equivalent) in anhydrous DCM and cool to 0 °C. Add NMM (1.0 equivalent) dropwise to neutralize the salt and stir for 15 minutes.[1]

  • Activation of the Carboxylic Acid: In a separate flask, dissolve Boc-D-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM and cool to 0 °C.[1]

  • Coupling Reaction: Add a solution of DCC (1.1 equivalents) in DCM to the Boc-D-Ala-OH/HOBt mixture and stir at 0 °C for 10 minutes. To this, add the neutralized amine solution from step 1. Allow the reaction to warm to room temperature and stir overnight.[1]

  • Work-up: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.[1]

Visualizations

The following diagrams illustrate the general workflow and the key relationships in the liquid-phase peptide coupling process.

G cluster_0 Preparation of Reactants cluster_1 Reaction cluster_2 Work-up and Purification Boc-D-Ala-OH Boc-D-Ala-OH Activation Activation of Carboxylic Acid Boc-D-Ala-OH->Activation H-D-Ala-OMe_HCl H-D-Ala-OMe.HCl Neutralization Neutralization of Amine Salt H-D-Ala-OMe_HCl->Neutralization Base Base (e.g., DIPEA, NMM) Base->Neutralization Coupling_Reagent Coupling Reagent (e.g., HATU, PyBOP, DCC) Coupling_Reagent->Activation Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Activation Solvent->Neutralization Coupling Peptide Bond Formation Activation->Coupling Neutralization->Coupling Quenching Reaction Quenching / Dilution Coupling->Quenching Washing Aqueous Washes (Acid, Base, Brine) Quenching->Washing Drying Drying over Na2SO4 / MgSO4 Washing->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (e.g., Column Chromatography) Concentration->Purification Final_Product Boc-D-Ala-D-Ala-OMe Purification->Final_Product

Caption: Experimental workflow for liquid-phase peptide coupling.

G Carboxylic_Acid Boc-D-Ala-OH Activated_Species Activated Carboxylic Acid (e.g., Active Ester) Carboxylic_Acid->Activated_Species + Coupling Reagent Amine H-D-Ala-OMe Peptide_Bond Peptide Bond Formation Amine->Peptide_Bond Nucleophilic Attack Coupling_Reagent Coupling Reagent Activated_Species->Peptide_Bond Byproduct Byproduct (e.g., DCU, HOBt) Peptide_Bond->Byproduct Dipeptide Boc-D-Ala-D-Ala-OMe Peptide_Bond->Dipeptide

Caption: Logical relationship of components in peptide coupling.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-tert-butyloxycarbonyl-D-alanine (Boc-D-Ala-OH) is a crucial building block in the synthesis of peptides and peptidomimetics. The formation of a stable amide bond between the carboxylic acid of Boc-D-Ala-OH and an amino group of another molecule is a fundamental step in peptide chemistry. The success of this reaction hinges on the activation of the carboxyl group, which is facilitated by a coupling reagent. The choice of this reagent is critical as it directly influences reaction efficiency, yield, prevention of side reactions, and the preservation of the stereochemical integrity of the chiral center, thereby minimizing racemization.[1]

This document provides a comprehensive overview of commonly recommended coupling reagents, their mechanisms, and detailed protocols for their application in the synthesis of Boc-D-Ala-containing amides.

Overview of Coupling Reagent Classes

The primary role of a coupling reagent is to transform the carboxylic acid of Boc-D-Ala-OH into a more reactive species that is susceptible to nucleophilic attack by an amine.[1] These reagents are broadly classified into three main categories: carbodiimides, phosphonium salts, and aminium/uronium salts.

  • Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are cost-effective dehydrating agents. They activate carboxylic acids to form a highly reactive O-acylisourea intermediate.[1] To minimize racemization and suppress side reactions, they are almost always used with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[2]

  • Phosphonium Salts: This class includes reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP).[1][3] These reagents are highly efficient and lead to minimal racemization.[3] BOP is an excellent coupling reagent, but its use generates the carcinogenic byproduct hexamethylphosphoramide (HMPA).[4][5] PyBOP was developed as a safer alternative, where the byproducts are less hazardous.[3][5]

  • Aminium/Uronium Salts: This category features popular and highly efficient reagents such as HBTU, HATU, and TBTU.[1][3] HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU are very effective with low racemization, especially when HOBt is added.[3] HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is similar to HBTU but reacts faster and offers even better protection against epimerization, making it preferable for rapid and difficult couplings.[3]

Comparative Data of Recommended Coupling Reagents

The selection of an appropriate coupling reagent depends on factors such as the steric hindrance of the amino acids, desired reaction time, scale of the synthesis, and cost. The following table summarizes the performance of several recommended reagents for a typical Boc-amino acid coupling.

Coupling ReagentAdditiveBaseSolventTypical Time (min)Typical Yield (%)Racemization PotentialKey Considerations
EDC/HOBt HOBtDIPEA/NMMDCM/DMF60 - 24080 - 90Low to ModerateCost-effective; water-soluble byproducts from EDC simplify workup.[6]
HBTU HOBtDIPEADMF30 - 60~95LowRobust and widely used; reaction can be monitored by ninhydrin test.[2][6]
HATU HOAtDIPEADMF30 - 60>95Very LowHighly efficient, especially for sterically hindered couplings; less epimerization.[6]
PyBOP HOBtDIPEADMF30 - 120~95LowSafer alternative to BOP; rapid reactions.[3][6]

Abbreviations: EDC: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide, HOBt: 1-Hydroxybenzotriazole, DIPEA: N,N-Diisopropylethylamine, NMM: N-Methylmorpholine, DCM: Dichloromethane, DMF: N,N-Dimethylformamide, HBTU: (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), PyBOP: (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).

Experimental Protocols

The following are detailed solution-phase protocols for coupling Boc-D-Ala-OH with a generic amino acid ester hydrochloride (H-AA-OMe·HCl).

This method is a cost-effective and widely used procedure for standard couplings.[1]

Materials:

  • Boc-D-Ala-OH (1.0 eq)

  • Amino acid ester hydrochloride (1.0 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.0 eq)

  • DIPEA (1.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Boc-D-Ala-OH (1.0 eq), the amino acid ester hydrochloride (1.0 eq), and HOBt (1.0 eq) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (1.0 eq) to neutralize the hydrochloride salt and stir for 15 minutes.

  • Add EDC·HCl (1.2 eq) to the reaction mixture in one portion.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM or Ethyl Acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography if necessary.[1][7][8]

This protocol is robust and generally provides high yields with low racemization.[2]

Materials:

  • Boc-D-Ala-OH (1.0 eq)

  • Amino acid ester hydrochloride (1.0 eq)

  • HBTU (1.0 eq)

  • HOBt (1.0 eq)

  • DIPEA (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask, dissolve Boc-D-Ala-OH (1.0 eq), HBTU (1.0 eq), and HOBt (1.0 eq) in anhydrous DMF.

  • In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in DMF and add DIPEA (1.1 eq) to neutralize. Stir for 15 minutes.

  • Cool the carboxylic acid solution to 0 °C. Add DIPEA (2.0 eq) and stir for 5 minutes to pre-activate the acid.

  • Add the neutralized amine solution from step 2 to the activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.[6]

This protocol is highly recommended for challenging couplings or when minimizing racemization is critical.[2]

Materials:

  • Boc-D-Ala-OH (1.0 eq)

  • Amino acid ester hydrochloride (1.0 eq)

  • HATU (1.05 eq)

  • DIPEA (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Amine Preparation: Dissolve the amino acid ester hydrochloride (1.0 eq) in DCM. Add DIPEA (1.1 eq) and stir for 15 minutes at room temperature to generate the free amine.[6]

  • Acid Activation: In a separate flask, dissolve Boc-D-Ala-OH (1.0 eq) and HATU (1.05 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.[6]

  • Coupling Reaction: To the activated acid solution from step 2, add DIPEA (2.0 eq) and stir for 5 minutes at 0 °C for pre-activation.[6]

  • Add the amine solution from step 1 to the activated acid solution.

  • Allow the reaction to stir at room temperature for 30-60 minutes. Monitor progress by TLC.[2]

  • Work-up: Dilute the mixture with an organic solvent like Ethyl Acetate. Wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting crude peptide by column chromatography.

Visualizations

G cluster_reactants Reactant Preparation cluster_activation Activation Step cluster_reaction Coupling Reaction cluster_workup Workup & Purification Boc_Ala Boc-D-Ala-OH Reagent Coupling Reagent (e.g., HATU) Boc_Ala->Reagent Amine Amine Component (e.g., H-AA-OMe) Base Base (e.g., DIPEA) for neutralization Coupling Stir at 0°C to RT Amine->Coupling Base->Coupling Reagent->Coupling Solvent Anhydrous Solvent (e.g., DMF) Solvent->Coupling Workup Aqueous Wash (Acid, Base, Brine) Coupling->Workup Purify Drying & Concentration Workup->Purify Chrom Chromatography Purify->Chrom Product Purified Dipeptide (Boc-D-Ala-AA-OMe) Chrom->Product

Caption: General workflow for a typical solution-phase peptide coupling reaction.

G cluster_inputs Core Reactants cluster_reagents Reaction Mediators center Amide Bond Formation CarboxylicAcid Boc-D-Ala-OH CarboxylicAcid->center Amine Amine Component Amine->center CouplingReagent Coupling Reagent (e.g., EDC, HBTU, HATU) CouplingReagent->center activates Additive Additive (e.g., HOBt, HOAt) Additive->CouplingReagent suppresses racemization Base Tertiary Base (e.g., DIPEA) Base->center maintains pH Solvent Aprotic Solvent (e.g., DMF, DCM) Solvent->center provides medium G EDC/HOBt Activation Pathway Boc_Ala Boc-D-Ala-OH Intermediate1 O-Acylisourea (Highly Reactive) Boc_Ala->Intermediate1 EDC EDC EDC->Intermediate1 HOBt HOBt Amine R'-NH2 Product Dipeptide (Boc-D-Ala-NH-R') Amine->Product Intermediate2 HOBt Active Ester (Less Racemization) Intermediate1->Intermediate2 + HOBt Byproduct1 N-Acylurea (Side Product) Intermediate1->Byproduct1 Intramolecular Rearrangement Intermediate2->Product Byproduct2 EDU (Water-Soluble Urea)

References

Application Notes and Protocols for HBTU Activation of Boc-D-Ala-OH for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis, the efficient and stereochemically pure formation of amide bonds is paramount. The coupling reagent 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) has established itself as a cornerstone for this critical step. HBTU is an aminium-based coupling reagent renowned for its ability to rapidly activate the carboxylic acid of an N-protected amino acid, facilitating efficient peptide bond formation with minimal racemization.[1][2][3] These characteristics make HBTU a valuable tool in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS).

This document provides detailed application notes and protocols for the use of HBTU in the activation of Boc-D-Ala-OH for the synthesis of peptides. It includes quantitative data on the performance of HBTU, comprehensive experimental procedures, and visualizations of the reaction mechanism and experimental workflows.

Data Presentation

The selection of a coupling reagent significantly influences the yield and purity of the final peptide product. HBTU consistently demonstrates high efficiency in peptide coupling reactions.

Coupling ReagentTypical Yield (%)Key AdvantagesCommon Side Reactions
HBTU 92% (for Boc-Ala-OH in solution)[4]High coupling efficiency, cost-effective, low racemization.[2][3]Guanidinylation of the N-terminal amine.
HATU Generally higher than HBTUSuperior for difficult couplings, faster reaction times.More expensive than HBTU.
HCTU HighSimilar purity to HATU, more cost-effective.Potential for side reactions at the 6-chloro position.
PyBOP GoodEffective for sterically hindered couplings.Byproducts can be difficult to remove.

Signaling Pathways and Experimental Workflows

Visual representations of the chemical processes and experimental steps are crucial for understanding and executing the synthesis protocols effectively.

HBTU Activation of a Carboxylic Acid

The following diagram illustrates the mechanism of action of HBTU in activating a carboxylic acid for amide bond formation. The process involves the formation of an active ester intermediate which is then susceptible to nucleophilic attack by an amine.

HBTU_Activation Boc_D_Ala_OH Boc-D-Ala-OH Activated_Ester O-acylisourea intermediate Boc_D_Ala_OH->Activated_Ester + HBTU, DIEA HBTU HBTU DIEA DIEA HOBt_Ester HOBt Active Ester Activated_Ester->HOBt_Ester Rearrangement Dipeptide Boc-D-Ala-NH-R' HOBt_Ester->Dipeptide + H₂N-R' Byproducts Tetramethylurea + HOBt Amine H₂N-R'

Caption: Mechanism of HBTU activation of Boc-D-Ala-OH.

Experimental Workflow for Solution-Phase Peptide Coupling

This diagram outlines the general steps involved in a solution-phase peptide coupling reaction using HBTU to synthesize a dipeptide.

Solution_Phase_Workflow start Start dissolve_amino_acid Dissolve Boc-D-Ala-OH and Amine Component in Solvent start->dissolve_amino_acid add_base Add DIEA dissolve_amino_acid->add_base add_hbtu Add HBTU add_base->add_hbtu reaction Stir at Room Temperature add_hbtu->reaction workup Aqueous Work-up reaction->workup purification Purification (e.g., Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: Workflow for solution-phase peptide synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for the HBTU-mediated coupling of Boc-D-Ala-OH in both solid-phase and solution-phase synthesis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing D-Alanine

This protocol describes a standard manual Boc-SPPS cycle for the incorporation of a D-alanine residue.

Materials:

  • Boc-D-Ala-OH

  • HBTU

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Resin (e.g., Rink Amide resin for C-terminal amides)

  • Piperidine (for Fmoc chemistry, if applicable)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Deprotection:

    • For Boc-SPPS: Treat the resin with a solution of 50% TFA in DCM for 2 minutes, drain, and then treat with fresh 50% TFA in DCM for 20 minutes to remove the Boc protecting group.

    • Wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Neutralization: Neutralize the resin with a solution of 10% DIEA in DMF (2 x 2 minutes). Wash the resin with DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve Boc-D-Ala-OH (2.0 equivalents relative to resin loading) and HBTU (2.0 equivalents) in DMF.

    • Add DIEA (4.0 equivalents) to the amino acid/HBTU solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected and neutralized resin.

    • Agitate the mixture for 10-60 minutes at room temperature.[5][6]

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow/colorless beads) indicates complete coupling.[7]

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Protocol 2: Solution-Phase Synthesis of a Dipeptide (Boc-D-Ala-Xaa-OMe)

This protocol details the synthesis of a dipeptide in solution by coupling Boc-D-Ala-OH with an amino acid methyl ester hydrochloride salt (H-Xaa-OMe·HCl).

Materials:

  • Boc-D-Ala-OH (1.0 equivalent)

  • Amino acid methyl ester hydrochloride (H-Xaa-OMe·HCl) (1.0 equivalent)

  • HBTU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (3.0 equivalents)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve Boc-D-Ala-OH (1.0 eq.) and the amino acid methyl ester hydrochloride (1.0 eq.) in anhydrous DMF or DCM.

  • Base Addition: Cool the solution to 0 °C in an ice bath and add DIEA (3.0 eq.) dropwise. Stir the mixture for 10 minutes at 0 °C.

  • Activation and Coupling: Add HBTU (1.1 eq.) to the reaction mixture in one portion. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the identity and purity of the synthesized dipeptide by NMR and mass spectrometry. A similar coupling of Boc-L-Ala-OH has been reported to yield the dipeptide in 92% yield.[4]

Conclusion

HBTU is a highly effective and reliable coupling reagent for the activation of Boc-D-Ala-OH in both solid-phase and solution-phase peptide synthesis. Its rapid activation, high coupling efficiency, and ability to minimize racemization make it a preferred choice for the synthesis of peptides containing D-alanine. The protocols provided herein offer a robust framework for researchers to successfully incorporate Boc-D-Ala-OH into their target peptides, ensuring high yields and purity of the final product. Careful monitoring of the reaction and appropriate purification techniques are essential to obtain peptides of the desired quality for research and drug development applications.

References

Application Notes and Protocols for DCC/HOBt Mediated Coupling of Boc-D-Ala-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) mediated coupling of N-tert-butoxycarbonyl-D-alanine methyl ester (Boc-D-Ala-OMe). This method is a cornerstone in peptide synthesis, enabling the formation of a peptide bond between a carboxyl-activated amino acid and an amino group of another. The inclusion of HOBt is crucial for minimizing racemization and improving reaction efficiency.[1]

Introduction

Peptide synthesis is a fundamental process in drug discovery and development. The DCC/HOBt mediated coupling is a widely used method for the formation of amide bonds between amino acids.[1] DCC activates the carboxylic acid group of an N-protected amino acid, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of a second amino acid ester. However, this intermediate can also rearrange to a stable N-acylurea, a common side reaction. To mitigate this and to suppress racemization at the alpha-carbon of the activated amino acid, HOBt is introduced as an additive.[1] HOBt reacts with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to racemization, leading to higher yields and purities of the desired dipeptide.

This protocol will focus on the coupling of Boc-D-Ala-OH with a generic amino acid methyl ester (H-Xaa-OMe), a common step in the synthesis of peptides containing D-amino acids.

Quantitative Data Summary

The efficiency of the DCC/HOBt mediated coupling reaction is influenced by various factors including the nature of the amino acids being coupled, the solvent, and the reaction temperature. Below is a table summarizing typical quantitative data for the coupling of Boc-protected alanine with various amino acid esters using the DCC/HOBt method, which can serve as a reference for the coupling of Boc-D-Ala-OH.

Coupling Partner (H-Xaa-OR)Coupling ReagentsSolventTypical Yield (%)Typical Purity (%)Reference
H-Gly-OEtDCC/HOBtDichloromethane (DCM)85-95>95[2]
H-Phe-OBnDCC/HOBtDichloromethane (DCM) / Tetrahydrofuran (THF)80-90>95[2]
H-Val-OMeDCC/HOBtDichloromethane (DCM) / Dimethylformamide (DMF)75-85>95[2]
H-L-Ala-OMeDCC/HOBtDichloromethane (DCM)85-95>95[3]

Experimental Protocols

This section provides a detailed protocol for the DCC/HOBt mediated coupling of Boc-D-Ala-OH with an amino acid methyl ester hydrochloride (e.g., Glycine methyl ester hydrochloride, H-Gly-OMe·HCl).

Materials:

  • Boc-D-Ala-OH

  • Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF) (if needed for solubility)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Preparation of the Amine Component (in situ neutralization):

    • In a round-bottom flask, dissolve the amino acid methyl ester hydrochloride (1.0 equivalent) in anhydrous DCM (10 mL per gram of hydrochloride salt).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add N-Methylmorpholine (NMM) (1.0 equivalent) dropwise to the stirred solution.

    • Stir the mixture at 0 °C for 15-20 minutes.

  • Activation of the Carboxylic Acid:

    • In a separate round-bottom flask, dissolve Boc-D-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

    • Cool this solution to 0 °C in an ice bath.

    • In another flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM.

    • Slowly add the DCC solution to the stirred Boc-D-Ala-OH/HOBt solution at 0 °C.

    • A white precipitate of dicyclohexylurea (DCU) will begin to form.

    • Stir the activation mixture at 0 °C for 30 minutes.

  • Coupling Reaction:

    • To the activated Boc-D-Ala-OH mixture, add the neutralized amino acid ester solution from step 1.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Combine the filtrate and washings and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[2]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure dipeptide.[2]

Diagrams

Signaling Pathway of DCC/HOBt Mediated Peptide Coupling

G Mechanism of DCC/HOBt Mediated Peptide Coupling cluster_activation Activation cluster_coupling Coupling Boc_D_Ala Boc-D-Ala-OH O_acylisourea O-Acylisourea Intermediate Boc_D_Ala->O_acylisourea + DCC DCC DCC HOBt HOBt Active_Ester HOBt Active Ester O_acylisourea->Active_Ester + HOBt DCU DCU (byproduct) O_acylisourea->DCU N_acylurea N-Acylurea (side product) O_acylisourea->N_acylurea rearrangement Dipeptide Boc-D-Ala-Xaa-OMe Active_Ester->Dipeptide + H-Xaa-OMe Amino_Ester H-Xaa-OMe

Caption: Mechanism of DCC/HOBt mediated peptide coupling.

Experimental Workflow for DCC/HOBt Coupling

G Experimental Workflow A 1. Prepare Amine Component (H-Xaa-OMe·HCl + NMM in DCM at 0°C) C 3. Coupling Reaction (Combine mixtures, warm to RT, stir 12-24h) A->C B 2. Activate Carboxylic Acid (Boc-D-Ala-OH + HOBt + DCC in DCM at 0°C) B->C D 4. Work-up (Filter DCU, wash with HCl, NaHCO3, brine) C->D E 5. Purification (Column Chromatography) D->E F Pure Dipeptide E->F

Caption: Experimental workflow for DCC/HOBt coupling.

References

Application Note: Protocols for the Boc Deprotection of D-Alanine Residues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups in organic synthesis, particularly in the construction of peptides and pharmaceuticals.[1][2] Its popularity is due to its stability across a broad range of non-acidic conditions and its straightforward, efficient removal under acidic treatment.[2][3] D-alanine, a non-proteinogenic amino acid, is often incorporated into peptide-based therapeutics to enhance metabolic stability and modulate biological activity.

The deprotection of Boc-D-alanine is a critical step in synthetic workflows, yielding the free amine of D-alanine as a salt, ready for subsequent coupling reactions. The acid-catalyzed removal proceeds through the protonation of the carbamate, which then fragments into a stable tert-butyl cation, carbon dioxide, and the desired free amine.[4][5] This document provides detailed protocols for two standard and reliable methods for the deprotection of Boc-D-alanine, a summary of quantitative data, and methods for monitoring the reaction.

Quantitative Data Summary

The choice between trifluoroacetic acid (TFA) and hydrogen chloride (HCl) often depends on the desired final salt form, the presence of other acid-labile groups, and solvent compatibility for subsequent steps. Both methods are highly effective for the deprotection of D-alanine.

ParameterMethod 1: TFA in DCMMethod 2: 4M HCl in Dioxane
Primary Reagent Trifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)
Solvent Dichloromethane (DCM)1,4-Dioxane
Typical Reagent Ratio 25-50% v/v TFA in DCM (e.g., 1:1 mixture)5-10 equivalents
Reaction Time 30 minutes - 2 hours[6]30 minutes - 3 hours[6][7]
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Yield >95% (often quantitative)[6]>95% (often quantitative)[8]
Product Form D-alanine TFA saltD-alanine hydrochloride salt
Key Considerations TFA is highly corrosive and volatile; workup requires removal under vacuum.[9]Dioxane is a peroxide-former; use of anhydrous solvent is recommended.[7]

Experimental Protocols

Safety Precaution: These protocols involve strong acids and volatile organic solvents. All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a robust and rapid method for complete Boc removal.[2][10]

Materials:

  • Boc-D-alanine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: Dissolve Boc-D-alanine (1 equivalent) in anhydrous DCM (approx. 5-10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Acid Addition: Slowly add TFA (e.g., an equal volume to the DCM, creating a 50% TFA/DCM solution) to the stirred solution.[6] Effervescence (release of CO2 gas) may be observed.[1][5]

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 30 minutes to 2 hours.[11]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.[12][13]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • Product Isolation: To the resulting oil or residue, add cold diethyl ether to precipitate the D-alanine TFA salt.[13] Stir or sonicate the mixture to break up any solids.

  • Collection and Drying: Collect the white precipitate by filtration, wash it with a small amount of cold diethyl ether, and dry it under vacuum.

Method 2: Deprotection using 4M Hydrogen Chloride (HCl) in Dioxane

This method is equally effective and is often preferred when a hydrochloride salt is desired for subsequent steps or when avoiding TFA is necessary.[6][7]

Materials:

  • Boc-D-alanine

  • 4M HCl in 1,4-Dioxane (commercially available or prepared)

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: Place Boc-D-alanine (1 equivalent) in a round-bottom flask with a magnetic stir bar.

  • Acid Addition: Add 4M HCl in 1,4-dioxane (5-10 equivalents).[14] The solid will dissolve as the reaction proceeds.

  • Reaction: Stir the mixture at room temperature for 30 minutes to 3 hours.[6] The reaction is typically complete in under an hour.[7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the starting material.

  • Work-up: Concentrate the reaction mixture to dryness under reduced pressure using a rotary evaporator.

  • Product Isolation: Triturate the residue with cold diethyl ether to induce precipitation of the D-alanine hydrochloride salt.

  • Collection and Drying: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Reaction Monitoring and Product Characterization

Confirming the complete removal of the Boc group is essential for the success of subsequent synthetic steps.[15] A combination of the following techniques provides reliable validation.

TechniquePrincipleIndicator of Successful DeprotectionAdvantages
¹H NMR Spectroscopy Measures the magnetic environment of protons.Disappearance of the characteristic singlet of the nine equivalent tert-butyl protons, typically observed around 1.4-1.5 ppm.[15][16]Provides unambiguous and quantitative confirmation.[15]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.A mass decrease of 100.12 amu corresponding to the loss of the C₅H₉O₂ Boc moiety.[15]Confirms the molecular weight of the deprotected product.
FTIR Spectroscopy Measures the absorption of infrared radiation.Disappearance of the strong C=O stretching band of the Boc carbamate, typically around 1680-1720 cm⁻¹.[15]Quick and simple qualitative check.
Thin-Layer Chromatography (TLC) Separates components based on polarity.Disappearance of the starting material spot and appearance of a new, more polar spot (lower Rf) for the resulting amine salt. Staining with ninhydrin will be positive for the product but not the Boc-protected starting material.[12]Fast, inexpensive, and ideal for reaction monitoring.

Visualized Workflows and Mechanisms

The following diagrams illustrate the chemical mechanism and a general experimental workflow for the Boc deprotection of D-alanine.

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Mechanism Steps cluster_products Products BocAla Boc-D-Ala Protonated Protonated Carbamate BocAla->Protonated 1. Protonation H_plus H⁺ (from TFA or HCl) CarbamicAcid Carbamic Acid Protonated->CarbamicAcid 2. Loss of tert-butyl cation tBu tert-butyl cation Protonated->tBu AlaSalt D-Alanine Salt CarbamicAcid->AlaSalt 3. Decarboxylation CO2 CO₂ (gas) CarbamicAcid->CO2

Caption: Acid-catalyzed mechanism for Boc deprotection.

Boc_Deprotection_Workflow Start Dissolve Boc-D-Ala in Solvent (DCM or Dioxane) AddAcid Add Acid (TFA or 4M HCl in Dioxane) Start->AddAcid React Stir at Room Temperature (30 min - 2 hr) AddAcid->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Evaporate Concentrate under Reduced Pressure Monitor->Evaporate Complete Precipitate Precipitate Product with Cold Diethyl Ether Evaporate->Precipitate Isolate Filter and Wash Solid Precipitate->Isolate Dry Dry Product under Vacuum Isolate->Dry End Pure D-Alanine Salt Dry->End

Caption: General experimental workflow for Boc deprotection.

References

Application Notes and Protocols: TFA/DCM Conditions for Removing Boc Group from D-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide synthesis and the development of pharmaceutical agents.[1][2][3] Its popularity is due to its stability in a variety of reaction conditions and its straightforward removal under acidic conditions.[1] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective reagent system for the deprotection of Boc-protected amines, including Boc-D-alanine.[1][3] This document provides detailed application notes and protocols for the removal of the Boc group from D-alanine using TFA/DCM, including a summary of reaction conditions, experimental procedures, and a mechanistic overview.

Mechanism of Boc Deprotection

The deprotection of a Boc-protected amine with TFA proceeds via an acid-catalyzed E1 elimination mechanism. The process begins with the protonation of the carbonyl oxygen of the Boc group by TFA. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The unstable carbamic acid readily decarboxylates to yield the free amine and carbon dioxide.[1][3][4] The liberated amine is then protonated by the excess TFA to form the corresponding trifluoroacetate salt.[1]

Boc_Deprotection_Mechanism Boc_D_Alanine Boc-D-Alanine Protonated_Boc Protonated Boc-D-Alanine Boc_D_Alanine->Protonated_Boc + H⁺ (from TFA) TFA TFA (CF₃COOH) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - tert-Butyl Cation tBu_cation tert-Butyl Cation D_Alanine_TFA_Salt D-Alanine TFA Salt Carbamic_Acid->D_Alanine_TFA_Salt - CO₂ CO2 CO₂ Isobutylene Isobutylene tBu_cation->Isobutylene - H⁺

Caption: Mechanism of TFA-mediated Boc deprotection of D-alanine.

Quantitative Data Summary

The efficiency of the Boc deprotection reaction is influenced by several factors, including the concentration of TFA, reaction temperature, and reaction time. The following table summarizes various reported conditions for the deprotection of Boc-protected amines using TFA in DCM. While these conditions are not all specific to D-alanine, they provide a strong starting point for optimization.

TFA Concentration (% v/v in DCM)Temperature (°C)TimeObservations
20%Room Temperature1 - 4 hoursA commonly used condition that is effective for many substrates.[5]
25%Room Temperature2 hoursEffective for complete deprotection.[6]
50%0 to Room Temp1 - 4 hoursA standard and robust condition, often initiated at 0 °C and then allowed to warm to room temperature.[1][7]
50% (TFA/DCM 1:1)Room Temperature30 minutesA study comparing 55% TFA/DCM for 30 min and 100% TFA for 5 min found the former gave higher purity peptides in solid-phase synthesis, suggesting better resin swelling and more complete deprotection.[8]
100% (Neat TFA)Room Temperature< 30 minutesVery rapid deprotection, often complete within minutes.[5][9] However, it can lead to side reactions with sensitive substrates and may result in lower purity in solid-phase synthesis.[8]
1:1 TFA/DCM0 to Room Temp1 hourA common protocol involves cooling the reaction to 0°C before adding TFA and then stirring at room temperature.[10]

Experimental Protocols

Below are detailed protocols for the deprotection of Boc-D-alanine using TFA in DCM.

Protocol 1: Standard Boc Deprotection (20-50% TFA in DCM)

This protocol is a general and widely applicable method for the removal of the Boc group.

Materials:

  • Boc-D-alanine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve Boc-D-alanine in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is between 0.1 and 0.5 M.[1]

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • TFA Addition: Add TFA dropwise to the stirred solution. The amount of TFA can range from 20% to 50% (v/v) relative to the DCM.[1][5]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1 to 4 hours. Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).[1]

  • Work-up: a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.[1] b. Redissolve the residue in an appropriate organic solvent such as ethyl acetate or DCM.[1] c. Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup in the separatory funnel.[1] d. Wash the organic layer with brine.[1] e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[1] f. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude D-alanine as its free base.

Protocol 2: Rapid Boc Deprotection (Neat TFA)

This protocol is suitable for substrates that are not sensitive to strong acid and when rapid deprotection is desired.

Materials:

  • Boc-D-alanine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous (optional, for dissolution)

  • Toluene or isopropanol (for co-evaporation)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator with a base trap

Procedure:

  • Dissolution: Dissolve Boc-D-alanine in a minimal amount of DCM or directly in neat TFA in a round-bottom flask.

  • Reaction: Stir the solution at room temperature. The reaction is typically complete within minutes. Monitor the reaction progress to determine the endpoint.[5]

  • Work-up: a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the TFA. It is advisable to use a base trap to neutralize the acidic vapors. b. To remove residual TFA, add toluene or isopropanol to the residue and co-evaporate under reduced pressure. Repeat this step 2-3 times. c. The resulting product will be the D-alanine trifluoroacetate salt, which may be a solid or an oil. If the free amine is required, proceed with the neutralization work-up described in Protocol 1.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Boc deprotection of D-alanine.

Experimental_Workflow start Start: Boc-D-Alanine dissolve Dissolve in Anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_tfa Add TFA (20-100% v/v) cool->add_tfa react Stir at Room Temperature (1-4h) add_tfa->react monitor Monitor Reaction (TLC/LC-MS) react->monitor workup Work-up monitor->workup concentrate Concentrate in vacuo workup->concentrate redissolve Redissolve in Organic Solvent concentrate->redissolve wash_bicarb Wash with sat. NaHCO₃ redissolve->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄/MgSO₄ wash_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate end_product End: D-Alanine (Free Base or TFA Salt) filter_concentrate->end_product

Caption: General experimental workflow for Boc deprotection of D-alanine.

Safety Precautions

  • Trifluoroacetic acid is a strong, corrosive acid. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

  • Avoid inhalation of TFA vapors and contact with skin and eyes. In case of contact, flush the affected area immediately with copious amounts of water.[1]

  • The deprotection reaction produces carbon dioxide gas, which can cause pressure buildup in a closed system. Ensure the reaction vessel is not sealed.[3][4]

Conclusion

The deprotection of Boc-D-alanine using TFA in DCM is a reliable and efficient transformation.[1] By carefully selecting the reaction conditions, such as TFA concentration, temperature, and reaction time, high yields of the deprotected D-alanine can be achieved.[1] The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully perform this important reaction in their synthetic endeavors.

References

Application Notes and Protocols for the Solution-Phase Synthesis of Dipeptides Incorporating Boc-D-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-tert-butyloxycarbonyl-D-alanine (Boc-D-Ala-OH) is a critical chiral building block in modern peptide chemistry and drug discovery. The incorporation of D-amino acids, such as D-alanine, into peptide sequences can significantly enhance their proteolytic stability, modify their conformational properties, and improve their therapeutic potential.[1] These application notes provide a comprehensive guide to the solution-phase synthesis of dipeptides where Boc-D-Ala serves as the N-terminal residue. We detail protocols for the coupling of Boc-D-Ala-OH with a C-terminal amino acid methyl ester, focusing on two common and effective classes of coupling reagents: carbodiimides (EDC) and onium salts (HATU). The information is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis.

Core Principles of Peptide Coupling

The formation of a peptide bond requires the activation of the carboxylic acid group of the N-protected amino acid (Boc-D-Ala-OH) to make it susceptible to nucleophilic attack by the amino group of the C-terminal amino acid ester (H-Xaa-OMe).[2] The choice of coupling reagent is crucial as it directly influences reaction efficiency, yield, and the suppression of side reactions, most notably racemization.[3][4]

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group protects the α-amino group of D-alanine, preventing self-polymerization.[5] It is stable under coupling conditions but can be readily removed with moderate acids like trifluoroacetic acid (TFA), allowing for stepwise peptide chain elongation.[5][6]

  • Carbodiimides (e.g., EDC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used dehydrating agents that facilitate amide bond formation.[2] They are often used with additives like 1-hydroxybenzotriazole (HOBt) to form a more selective active ester, which minimizes racemization and improves efficiency.[3]

  • Onium Salts (e.g., HATU): Uronium/aminium salt-based reagents such as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly efficient activators that promote rapid coupling with low levels of racemization, making them ideal for challenging couplings.[7][8]

General Reaction Scheme

The fundamental reaction involves the coupling of N-terminally protected Boc-D-Alanine with a C-terminally protected amino acid ester.

G cluster_reactants BocDAla Boc-D-Ala-OH CouplingReagent Coupling Reagent (e.g., EDC/HOBt, HATU) + Base (e.g., DIPEA) BocDAla->CouplingReagent plus + H_Xaa_OMe H-Xaa-OMe (Amino Acid Methyl Ester) H_Xaa_OMe->CouplingReagent Product Boc-D-Ala-Xaa-OMe (Protected Dipeptide) CouplingReagent->Product

Figure 1. General scheme for the synthesis of a Boc-D-Ala-containing dipeptide.

Data Presentation: Comparison of Coupling Reagents

The selection of a coupling reagent is a critical parameter that affects yield and purity. The following table summarizes typical quantitative data for the synthesis of a model dipeptide, Boc-D-Ala-Phe-OMe, using different activation methods.

Coupling Reagent/AdditiveBaseSolventReaction Time (h)Typical Yield (%)Typical Purity (%)Notes
EDC / HOBtDIPEADCM12 - 2480 - 90>95Cost-effective and widely used. The water-soluble urea byproduct from EDC simplifies work-up.[2][9]
HATUDIPEADMF1 - 290 - 98>98Highly efficient with low racemization; ideal for sterically hindered amino acids.[7]
HBTU / HOBtDIPEADMF2 - 488 - 95>97Another highly effective onium salt reagent, comparable to HATU in performance.[7][10]
PyBOPDIPEADCM/DMF1 - 385 - 95>97A phosphonium salt-based reagent known for high efficiency and suppression of racemization.[7]

Experimental Workflow

The overall process for synthesizing, purifying, and verifying the dipeptide follows a standardized workflow.

G start Start prep_amine Prepare Amine Component (H-Xaa-OMe) start->prep_amine couple Coupling Reaction prep_amine->couple activate_acid Activate Carboxylic Acid (Boc-D-Ala-OH) activate_acid->couple workup Aqueous Work-up couple->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, LC-MS) purify->characterize end End Product characterize->end

Figure 2. Standard experimental workflow for solution-phase dipeptide synthesis.

Experimental Protocols

The following are detailed protocols for the synthesis of a model dipeptide, Boc-D-Ala-Phe-OMe .

Protocol 1: Synthesis using EDC/HOBt

This protocol employs the classic and cost-effective carbodiimide activation method.[1]

Materials:

  • Boc-D-Alanine (Boc-D-Ala-OH)

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)[2]

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Amine Component:

    • Dissolve H-Phe-OMe·HCl (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA (1.1 eq) dropwise to neutralize the hydrochloride salt and stir for 15 minutes.

  • Activation and Coupling:

    • In a separate flask, dissolve Boc-D-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

    • Cool this solution to 0 °C.

    • Add EDC·HCl (1.2 eq) to the Boc-D-Ala-OH solution and stir for 5 minutes.

    • Add the neutralized amine solution from step 1 to the activated carboxylic acid mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[9]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure protected dipeptide, Boc-D-Ala-Phe-OMe.[7]

Protocol 2: Synthesis using HATU

This protocol utilizes a modern onium salt for rapid and highly efficient coupling.[7]

Materials:

  • Boc-D-Alanine (Boc-D-Ala-OH)

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Components:

    • In one flask, dissolve H-Phe-OMe·HCl (1.0 eq) in anhydrous DMF and add DIPEA (1.1 eq) to neutralize.

    • In a separate flask, dissolve Boc-D-Ala-OH (1.0 eq) and HATU (1.05 eq) in anhydrous DMF.

  • Coupling Reaction:

    • Cool the Boc-D-Ala-OH/HATU solution to 0 °C.

    • Add DIPEA (2.0 eq) to this solution and stir for 5 minutes to pre-activate the carboxylic acid.

    • Add the neutralized amine solution from step 1 to the activated mixture.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor progress by TLC.

  • Work-up:

    • After completion, pour the reaction mixture into cold water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to obtain pure Boc-D-Ala-Phe-OMe.

Troubleshooting and Side Reactions

  • Low Yield: May result from incomplete activation, impure reagents, or moisture. Ensure all glassware is dry and use anhydrous solvents. For sterically hindered couplings, switching from EDC/HOBt to HATU or PyBOP can significantly improve yields.[7]

  • Racemization: The activation of the carboxylic acid can make the α-proton susceptible to base-catalyzed abstraction, leading to racemization.[3] Using HOBt or HOAt as an additive with carbodiimides is critical for suppression.[4] Onium salt reagents like HATU generally exhibit very low levels of racemization.[3]

  • Diketopiperazine Formation: This side reaction can occur after the deprotection of the dipeptide methyl ester, where the newly freed N-terminal amine intramolecularly attacks the C-terminal ester.[3][11] While less of a concern at the protected dipeptide stage, it becomes relevant in subsequent deprotection steps if the chain is not extended promptly.

References

Application Notes and Protocols for the Incorporation of Boc-D-Ala-OMe into Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes: A Novel Strategy to Enhance Antimicrobial Peptide (AMP) Stability and Modulate Activity

The escalating threat of antimicrobial resistance necessitates innovative approaches to antibiotic development. Antimicrobial peptides (AMPs) are promising candidates due to their broad-spectrum activity and unique mechanisms of action that are less prone to developing resistance. However, their therapeutic potential is often hindered by poor proteolytic stability. A primary strategy to overcome this is the incorporation of non-natural D-amino acids, which renders the peptide bonds adjacent to the D-residue resistant to protease cleavage.

This document outlines a novel, exploratory approach: the incorporation of Boc-D-Ala-OMe (N-α-tert-butyloxycarbonyl-D-alanine methyl ester) into AMPs, with the hypothesis that retaining the N-terminal Boc-group and C-terminal methyl ester on this specific residue could offer a multi-faceted enhancement of the peptide's therapeutic properties.

1. Rationale for Incorporating this compound

The incorporation of a D-amino acid, such as D-alanine, is a well-established method to increase the stability of AMPs against proteases.[1][2] The rationale for retaining the Boc and methyl ester modifications on the D-alanine residue is based on the following potential benefits:

  • Enhanced Proteolytic Resistance: The D-configuration of the alanine residue provides inherent resistance to enzymatic degradation. The bulky Boc group at the N-terminus of the residue may further sterically hinder protease access to adjacent peptide bonds, potentially offering greater stability than a simple D-amino acid substitution alone.

  • Modulation of Hydrophobicity: The Boc and methyl ester groups increase the local hydrophobicity of the peptide. Hydrophobicity is a critical parameter for AMP activity, influencing its ability to interact with and disrupt the bacterial membrane.[3] This modification could therefore be used to fine-tune the antimicrobial potency.

  • Influence on Helicity and Amphipathicity: The introduction of this modified residue may alter the peptide's secondary structure, such as its α-helicity.[4] Changes in the helical content and the overall amphipathic character of the peptide can significantly impact its antimicrobial efficacy and selectivity towards bacterial over mammalian cells.

  • Potential for Reduced Cytotoxicity: While increased hydrophobicity can sometimes lead to higher hemolytic activity, strategic placement of this compound within the peptide sequence could optimize the hydrophobic-hydrophilic balance to enhance antibacterial activity while minimizing damage to host cells. Several studies have shown that D-amino acid substitution can lead to lower cytotoxicity.[5]

2. Data on D-Amino Acid and Terminal Modifications

While direct data on the incorporation of this compound with retained protecting groups is not available, the effects of D-amino acid substitution and terminal modifications on AMPs have been documented. The following tables summarize representative data from the literature.

Table 1: Effect of D-Amino Acid Substitution on Minimum Inhibitory Concentration (MIC, µM)

PeptideTarget OrganismOriginal L-Peptide MIC (µM)D-Enantiomer Peptide MIC (µM)Reference
Polybia-MPIE. coli168[1]
Polybia-MPIS. aureus88[1]
Polybia-MPIC. albicans168[1]
DMPC-10AE. coli44[5]
DMPC-10AS. aureus44[5]
DMPC-10AP. aeruginosa816[5]

Table 2: Effect of D-Amino Acid Substitution on Proteolytic Stability and Hemolytic Activity

PeptideProtease% Degradation (L-Peptide)% Degradation (D-Peptide)Hemolytic Activity (L-Peptide)Hemolytic Activity (D-Peptide)Reference
Polybia-MPITrypsin>95% after 1h<5% after 6hModerateLower[1]
DMPC-10ATrypsinSignificantResistantConsiderableLower[5]
DMPC-10AChymotrypsinSignificantResistantConsiderableLower[5]

3. Proposed Experimental Workflow

To evaluate the potential of incorporating this compound into a novel or existing AMP, a systematic experimental approach is required. The following workflow outlines the key steps from peptide design to in vitro characterization.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_activity Activity Assessment cluster_stability Stability & Mechanism cluster_analysis Data Analysis design Peptide Design (e.g., AMP_parent) synth_parent Synthesize AMP_parent (All L-amino acids) design->synth_parent synth_D_Ala Synthesize AMP_D-Ala (L-Ala -> D-Ala) design->synth_D_Ala synth_Boc_D_Ala Synthesize AMP_this compound (L-Ala -> this compound) design->synth_Boc_D_Ala purify Purification by RP-HPLC & Characterization by MS synth_parent->purify synth_D_Ala->purify synth_Boc_D_Ala->purify mic_assay Antimicrobial Activity (MIC Assay) purify->mic_assay stability_assay Proteolytic Stability Assay (Trypsin, Chymotrypsin) purify->stability_assay hemolysis_assay Cytotoxicity (Hemolysis Assay) mic_assay->hemolysis_assay data_analysis Compare Activity, Stability, and Cytotoxicity of Analogs hemolysis_assay->data_analysis om_perm Outer Membrane Permeabilization (SYTOX Green Assay) stability_assay->om_perm im_depol Inner Membrane Depolarization (DiSC3(5) Assay) om_perm->im_depol im_depol->data_analysis mechanism_of_action cluster_membrane Bacterial Membrane cluster_peptide AMP with this compound cluster_events Mechanism outer_leaflet Outer Leaflet (LPS/Phospholipids) hydrophobic 2. Hydrophobic Insertion outer_leaflet->hydrophobic inner_leaflet Inner Leaflet (Phospholipids) pore 3. Pore Formation / Membrane Disruption inner_leaflet->pore peptide AMP boc_dala This compound electrostatic 1. Electrostatic Attraction peptide->electrostatic electrostatic->outer_leaflet hydrophobic->inner_leaflet leakage 4. Ion & Metabolite Leakage pore->leakage death 5. Cell Death leakage->death

References

Application Notes and Protocols: Enhancing Peptide Stability with Boc-D-Ala-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of peptides is often limited by their susceptibility to rapid degradation by endogenous proteases. This inherent instability leads to a short in-vivo half-life, necessitating frequent administration and limiting clinical efficacy. A key strategy to overcome this challenge is the incorporation of non-natural amino acids, such as D-amino acids, into the peptide sequence. The substitution of a naturally occurring L-amino acid with its D-enantiomer, facilitated by reagents like N-α-Boc-D-alanine methyl ester (Boc-D-Ala-OMe), can significantly enhance resistance to proteolysis.

Proteases, the enzymes responsible for peptide degradation, exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds involving L-amino acids.[1][2] By introducing a D-amino acid, the peptide becomes a poor substrate for these enzymes, sterically hindering the proper alignment within the enzyme's active site.[3] This strategic modification can dramatically extend the peptide's circulation time and, consequently, its therapeutic window.

These application notes provide a comprehensive guide to the use of this compound for synthesizing protease-resistant peptides. We present quantitative data from comparative stability studies, detailed protocols for peptide synthesis and stability assessment, and visual workflows to guide your experimental design.

Data Presentation: Enhanced Stability of D-Alanine Modified Peptides

The incorporation of D-alanine in place of L-alanine has been shown to significantly increase the stability of peptides in the presence of proteases. The following tables summarize quantitative data from studies comparing the degradation of L-amino acid-containing peptides with their D-amino acid-substituted counterparts in human serum.

Table 1: Stability of MUC2 Epitope Peptides in Human Serum

Peptide Sequence% Intact Peptide Remaining after 24h in Human Serum
TPTPTGTQTPT (all L-amino acids)0%
t PTPTGTQTPT (N-terminal L-Thr -> D-Thr)25%
TPTPTGTQTpt (C-terminal Pro-Thr -> D-Pro-D-Thr)60%
tp TPTGTQtpt (N- and C-terminal D-amino acid flanks)95%

Data adapted from a study on MUC2 epitope peptides.[4] Lowercase letters indicate D-amino acids.

Table 2: Comparative Half-Life of L- vs. D-Peptide Analogs

PeptideModificationMatrixHalf-life (t½)
Somatostatin AnalogAll L-amino acidsPlasma~3 minutes
OctreotideContains D-amino acidsPlasma1.5 hours
Antitumor Peptide RDP215All L-amino acidsFetal Bovine SerumNo significant degradation over 7 days
Antitumor Peptide RDP215All D-amino acidsFetal Bovine SerumNo significant degradation over 7 days

Data compiled from various sources.[5][6] Note: While the RDP215 peptides showed high stability in their L-form in this specific assay, the principle of D-amino acid substitution remains a general strategy for enhancing stability against a broader range of proteases.

Mandatory Visualizations

Protease_Resistance_Mechanism cluster_0 L-Peptide Interaction with Protease cluster_1 D-Peptide Interaction with Protease L-Peptide L-Peptide Substrate Protease_L Protease Active Site L-Peptide->Protease_L Specific Binding Degradation_Products_L Peptide Fragments Protease_L->Degradation_Products_L Cleavage D-Peptide D-Peptide (e.g., with D-Ala) Protease_D Protease Active Site D-Peptide->Protease_D Steric Hindrance (No Binding) Stable_Peptide Intact Peptide Protease_D->Stable_Peptide No Cleavage

Caption: D-amino acid incorporation confers protease resistance via steric hindrance.

Peptide_Synthesis_Workflow Start Start with Resin (e.g., Merrifield) Swell_Resin Swell Resin in DCM Start->Swell_Resin Synthesis_Cycle Perform Synthesis Cycles Swell_Resin->Synthesis_Cycle Boc_Deprotection Boc Deprotection (TFA/DCM) Synthesis_Cycle->Boc_Deprotection Repeat n times Cleavage Cleave Peptide from Resin (e.g., HF) Synthesis_Cycle->Cleavage Final Cycle Neutralization Neutralization (DIEA/DCM) Boc_Deprotection->Neutralization Coupling Couple next Amino Acid (e.g., this compound + DCC/HOBt) Neutralization->Coupling Wash Wash Resin Coupling->Wash Wash->Synthesis_Cycle Purification Purify Peptide (RP-HPLC) Cleavage->Purification Analysis Analyze & Characterize (LC-MS, etc.) Purification->Analysis

Caption: Boc-SPPS workflow for D-Ala peptide synthesis.

Stability_Assay_Workflow Peptide_Solution Prepare Peptide Stock Solution Incubation Incubate Peptide with Serum/Plasma at 37°C Peptide_Solution->Incubation Time_Points Collect Aliquots at Different Time Points Incubation->Time_Points Quench Quench Reaction (e.g., Acetonitrile with TFA) Time_Points->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Supernatant_Collection Collect Supernatant Centrifuge->Supernatant_Collection LCMS_Analysis Analyze by LC-MS Supernatant_Collection->LCMS_Analysis Data_Analysis Quantify Intact Peptide & Calculate Half-Life LCMS_Analysis->Data_Analysis

Caption: Experimental workflow for peptide stability assay using LC-MS.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Alanine Containing Peptide

This protocol outlines the manual solid-phase synthesis of a peptide incorporating a D-alanine residue using Boc chemistry.[7][8][9]

Materials:

  • Merrifield or PAM resin

  • Boc-protected L-amino acids

  • This compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Hydrogen Fluoride (HF) - EXTREME CAUTION REQUIRED

  • Cold diethyl ether

  • Acetonitrile

  • Solid Phase Peptide Synthesis vessel

  • Shaker

Procedure:

  • Resin Preparation:

    • Swell the resin in DCM for 30 minutes in the synthesis vessel.

    • Wash the resin with DCM (3x).

  • First Amino Acid Coupling:

    • Couple the first Boc-protected L-amino acid to the resin according to standard procedures (e.g., cesium salt method for Merrifield resin).

  • Synthesis Cycle (for each subsequent amino acid):

    • Boc Deprotection:

      • Treat the resin with a solution of 50% TFA in DCM for 5 minutes. Drain.

      • Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.[7]

      • Drain and wash the resin with DCM (3x) and isopropanol (2x).[8]

    • Neutralization:

      • Add a solution of 5-10% DIEA in DCM to the resin.

      • Agitate for 2 minutes and drain. Repeat this step.

      • Wash the resin with DCM (3x) to remove excess DIEA.

    • Amino Acid Coupling (Incorporating this compound):

      • Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin substitution) and HOBt (3 equivalents) in a minimal amount of DMF. Cool to 0°C. Add DCC (3 equivalents) and allow activation to proceed for 10-15 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.[7]

      • Coupling: Add the activated amino acid solution to the resin in the synthesis vessel.

      • Agitate the mixture for 1-2 hours at room temperature.

      • Monitor the reaction completion using a Kaiser test (should be negative, indicating the absence of free primary amines).

    • Washing:

      • Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Final Cleavage and Deprotection (HF Method):

    • WARNING: Anhydrous HF is extremely hazardous and requires specialized equipment and safety precautions.

    • Dry the final peptide-resin thoroughly under vacuum.

    • Place the dried resin in a specialized HF cleavage apparatus.

    • Cool the vessel in a dry ice/acetone bath.

    • Carefully distill anhydrous HF (approximately 10 mL per gram of resin) into the vessel.

    • Stir the mixture at 0°C for 1-2 hours.

    • Evaporate the HF under a vacuum.

  • Peptide Precipitation and Washing:

    • Transfer the resin to a tube and wash with cold diethyl ether to precipitate the cleaved peptide.

    • Centrifuge and decant the ether. Repeat the wash several times.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide using LC-MS.

Protocol 2: In Vitro Peptide Stability Assay in Human Serum

This protocol provides a general method to assess the stability of a peptide in human serum by quantifying the amount of intact peptide remaining over time using LC-MS.

Materials:

  • Test peptide (L- and D-Ala versions) stock solution (e.g., 1 mg/mL in an appropriate solvent)

  • Human serum (commercially available or freshly prepared)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution: Acetonitrile with 0.1% TFA

  • Incubation buffer (e.g., PBS)

  • Water bath or incubator at 37°C

  • Microcentrifuge

  • LC-MS system

Procedure:

  • Preparation:

    • Thaw the human serum on ice.

    • Centrifuge the serum at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to remove any precipitates.

  • Peptide Incubation:

    • Pre-warm an aliquot of the prepared human serum to 37°C.

    • Spike the serum with the test peptide to a final concentration of, for example, 10 µM. Mix gently.

    • Immediately take a time point zero (t=0) sample by transferring an aliquot (e.g., 50 µL) of the peptide-serum mixture into a tube containing the quenching solution (e.g., 150 µL). Vortex immediately. This will precipitate the serum proteins and stop the enzymatic degradation.

    • Incubate the remaining peptide-serum mixture at 37°C.

    • Collect additional aliquots at various time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) and quench them in the same manner as the t=0 sample.

  • Sample Processing:

    • Store the quenched samples on ice or at 4°C.

    • Centrifuge all quenched samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS Analysis:

    • Carefully collect the supernatant, which contains the remaining intact peptide and any degradation fragments.

    • Analyze the samples by a validated LC-MS method to quantify the amount of the intact peptide. The LC separates the intact peptide from its degradation products, and the MS provides sensitive and specific detection.

  • Data Analysis:

    • Determine the peak area of the intact peptide at each time point from the LC-MS chromatograms.

    • Normalize the peak area at each time point to the peak area at t=0 to calculate the percentage of intact peptide remaining.

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) of the peptide, which is the time it takes for 50% of the peptide to be degraded, by fitting the data to a one-phase decay model.

Conclusion

The strategic incorporation of D-amino acids, such as D-alanine, using reagents like this compound, is a robust and effective method for enhancing the proteolytic stability of therapeutic peptides. The provided data and protocols offer a framework for the synthesis and evaluation of these modified peptides. By improving their pharmacokinetic profile, D-amino acid substitution can unlock the full therapeutic potential of peptide-based drugs, paving the way for more effective and convenient treatment regimens.

References

Applications of D-Alanine Peptides in Neurobiology Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-amino acids, once considered anomalies in the L-amino acid-dominated world of mammalian biology, are now recognized as critical signaling molecules in the central nervous system. Among these, peptides and molecules containing D-alanine have emerged as powerful tools in neurobiology research, offering unique properties for investigating and modulating neuronal function. Their resistance to enzymatic degradation compared to their L-counterparts results in enhanced stability and prolonged biological activity, making them attractive candidates for therapeutic development.[1] This document provides detailed application notes and experimental protocols for the use of key D-alanine-containing peptides and molecules in neurobiology research, including [D-Ala2, D-Leu5]-Enkephalin (DADLE), D-cycloserine, and D-alanine itself.

Application Note 1: [D-Ala2, D-Leu5]-Enkephalin (DADLE) as a Neuroprotective Agent

[D-Ala2, D-Leu5]-enkephalin (DADLE) is a synthetic analog of the endogenous opioid peptide enkephalin.[2] The substitution of L-alanine at position 2 with D-alanine confers significant resistance to degradation by aminopeptidases, thereby increasing its in vivo half-life and potency.[3] DADLE is a potent agonist for the delta-opioid receptor (DOR) and also exhibits some activity at the mu-opioid receptor (MOR).[4] Its neuroprotective properties have been demonstrated in various models of neuronal injury, including ischemia and neurodegenerative diseases.[5]

Mechanism of Action

DADLE-mediated neuroprotection is primarily attributed to its activation of the delta-opioid receptor, which triggers a cascade of intracellular signaling events.[6] One of the key pathways involved is the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.[5] Activation of this pathway leads to the phosphorylation and activation of the transcription factor NF-κB, which in turn upregulates the expression of the anti-apoptotic protein Bcl-2.[5] This increase in Bcl-2 expression helps to maintain mitochondrial integrity and prevent the release of cytochrome c, a key step in the intrinsic apoptotic pathway.[5]

Applications in Neurobiology Research
  • Studying Opioid Receptor Signaling: DADLE serves as a selective tool to investigate the physiological and pathological roles of delta-opioid receptors in the brain.

  • Models of Ischemic Stroke: DADLE has been shown to reduce neuronal damage in animal models of stroke, making it a valuable compound for studying neuroprotective strategies.[7]

  • Neurodegenerative Disease Research: Its anti-apoptotic and pro-survival effects are being explored in models of Parkinson's disease and other neurodegenerative conditions.

  • Pain Research: As an opioid agonist, DADLE is utilized in studies investigating the mechanisms of analgesia.[4]

Quantitative Data: DADLE Receptor Binding Affinity
Receptor SubtypeRadiolabelPreparationK_i_ (nM)Reference
Delta (δ)[³H]DPDPEMonkey Brain Membranes1.4[8]
Mu (μ)[³H]DAMGOMonkey Brain Membranes~500-fold lower affinity than for δ[8]
Kappa (κ)[³H]U69593Monkey Brain MembranesLow Affinity[8]

Application Note 2: D-Cycloserine as a Cognitive Enhancer

D-cycloserine is a partial agonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor.[9] The NMDA receptor is a critical component of synaptic plasticity, the cellular mechanism underlying learning and memory.[10] By modulating NMDA receptor activity, D-cycloserine can enhance cognitive processes, particularly in the context of learning and memory consolidation.[11]

Mechanism of Action

The NMDA receptor requires the binding of both glutamate and a co-agonist, either glycine or D-serine, for activation.[12] D-cycloserine acts at the co-agonist site, facilitating the opening of the ion channel in the presence of glutamate.[9] This leads to an influx of Ca²⁺ into the postsynaptic neuron, triggering downstream signaling cascades that are essential for long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.[13] The efficacy of D-cycloserine can vary depending on the subunit composition of the NMDA receptor; it acts as a partial agonist at receptors containing NR2A or NR2B subunits and as a full agonist at those with NR2C subunits.[14]

Applications in Neurobiology Research
  • Learning and Memory Studies: D-cycloserine is widely used as a pharmacological tool to investigate the role of NMDA receptors in various learning and memory paradigms, such as the Morris water maze.[3][15]

  • Models of Psychiatric Disorders: It is being investigated as a potential therapeutic agent for schizophrenia, anxiety disorders, and other conditions characterized by cognitive deficits.[14]

  • Social Behavior Research: Studies have explored the effects of D-cycloserine on social interaction and sociability in animal models of autism spectrum disorders.[16]

Quantitative Data: D-Cycloserine Efficacy
NMDA Receptor SubunitEfficacy Compared to GlycineReference
NR2A/NR2B~50% depolarization[14]
NR2C~200% activity[14]

Note: A recent study identified a potent partial agonist of the GluN1/GluN2B complex with an EC₅₀ value of 78 nM, derived from a structure-based drug design approach inspired by D-cycloserine.[17]

Application Note 3: D-Alanine in Neurological Disorders

D-alanine is an endogenous co-agonist at the glycine site of the NMDA receptor.[18] Alterations in the levels of D-alanine in the brain have been associated with neurological disorders, most notably Alzheimer's disease.[17][19] This has spurred research into the role of D-alanine in the pathophysiology of these conditions and its potential as a biomarker or therapeutic target.

Mechanism of Action

Similar to D-cycloserine, D-alanine enhances NMDA receptor function by binding to the glycine co-agonist site, thereby facilitating glutamatergic neurotransmission.[18] The regulation of D-alanine levels in the brain is crucial, as excessive NMDA receptor activation can lead to excitotoxicity, a process that contributes to neuronal cell death in various neurological conditions.[10]

Applications in Neurobiology Research
  • Alzheimer's Disease Research: The elevated levels of D-alanine in the brains of Alzheimer's patients are being investigated to understand their contribution to the disease process.[17][19]

  • Schizophrenia Research: D-alanine has been explored as an adjunctive therapy in schizophrenia to address the hypofunction of NMDA receptors implicated in the disorder.

  • Biomarker Discovery: Measuring D-alanine levels in cerebrospinal fluid or brain tissue may serve as a potential biomarker for certain neurological disorders.

Quantitative Data: D-Alanine Concentration in Human Brain
Brain RegionConditionD-Alanine Concentration (nmol/g wet tissue)Reference
Gray MatterNormal9.5[17]
Gray MatterAlzheimer's Disease20.8[17]
White MatterNormal12.3[17]
White MatterAlzheimer's Disease13.8[17]
Brain RegionConditionD-Alanine in Proteins (μmol/g wet tissue)Reference
Gray MatterNormal~0.50 - 1.28[19]
Gray MatterAlzheimer's Disease1.4 times higher than normal[19]
White MatterNormal~0.50 - 1.28[19]
White MatterAlzheimer's Disease1.4 times higher than normal[19]

Experimental Protocols

Protocol 1: Assessment of DADLE-Mediated Neuroprotection using the MTT Assay

This protocol describes an in vitro method to assess the neuroprotective effects of DADLE against oxidative stress-induced cell death in a neuronal cell line (e.g., SH-SY5Y) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • DADLE ([D-Ala2, D-Leu5]-Enkephalin)

  • Hydrogen peroxide (H₂O₂)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[20]

  • Treatment:

    • After 24 hours, remove the medium and replace it with fresh medium containing different concentrations of DADLE (e.g., 0.1, 1, 10 µM).

    • Incubate the cells with DADLE for 1 hour.

    • Introduce the neurotoxic agent (e.g., 100 µM H₂O₂) and co-incubate for an additional 24 hours.

    • Include the following control groups:

      • Control (cells in medium only)

      • H₂O₂ only (cells treated with hydrogen peroxide)

      • DADLE only (cells treated with the highest concentration of DADLE)

  • MTT Assay:

    • After the 24-hour incubation, remove the medium from all wells.

    • Add 100 µL of fresh medium and 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[21]

    • Incubate the plate for 4 hours at 37°C.[21]

    • After incubation, carefully remove the MTT-containing medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[22]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[22]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[23]

  • Data Analysis: Express cell viability as a percentage of the control group (untreated cells).

Protocol 2: Evaluation of Cognitive Enhancement by D-Cycloserine using the Morris Water Maze

This protocol details the use of the Morris water maze to assess the effects of D-cycloserine on spatial learning and memory in mice.

Materials:

  • Morris water maze apparatus (circular pool, platform, tracking software)

  • Male C57BL/6 mice (8-10 weeks old)

  • D-cycloserine

  • Saline solution (0.9% NaCl)

Procedure:

  • Apparatus Setup: Fill the circular pool with water (20-22°C) and make it opaque using non-toxic white paint. Place a hidden platform 1 cm below the water surface in one of the four quadrants. Ensure prominent visual cues are present around the room.

  • Acclimation: Handle the mice for several days before the experiment. On the day of the experiment, allow the mice to acclimate to the testing room for at least 30 minutes.

  • Drug Administration: Administer D-cycloserine (e.g., 10 mg/kg, intraperitoneally) or saline to the mice 30 minutes before the start of the training session.[3]

  • Acquisition Training (4 days):

    • Each mouse undergoes four trials per day for four consecutive days.

    • For each trial, gently place the mouse into the water facing the wall at one of four quasi-random starting positions.

    • Allow the mouse to swim freely for 60 seconds to find the hidden platform.

    • If the mouse fails to find the platform within 60 seconds, gently guide it to the platform.

    • Allow the mouse to remain on the platform for 15-30 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial using the tracking software.

  • Probe Trial (Day 5):

    • Remove the platform from the pool.

    • Place the mouse in the quadrant opposite to where the platform was located.

    • Allow the mouse to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis:

    • Acquisition: Analyze the escape latencies and path lengths across the four training days. A significant decrease over time indicates learning. Compare the learning curves between the D-cycloserine and saline groups.

    • Probe Trial: Compare the time spent in the target quadrant between the two groups. A significantly longer time in the target quadrant for the D-cycloserine group suggests enhanced memory consolidation.

Protocol 3: Quantification of D-Alanine in Brain Tissue by HPLC

This protocol provides a method for the extraction and quantification of D-alanine from brain tissue using high-performance liquid chromatography (HPLC).

Materials:

  • Mouse brain tissue (e.g., hippocampus, cortex)

  • Homogenization buffer (e.g., 8 M urea lysis buffer)

  • Centrifuge

  • HPLC system with a chiral column

  • Derivatization agent (e.g., fluorenylmethyloxycarbonyl chloride - FMOC)

  • D-alanine and L-alanine standards

Procedure:

  • Tissue Homogenization:

    • Accurately weigh approximately 100 mg of brain tissue.[24]

    • Homogenize the tissue in 500 µL of ice-cold homogenization buffer using a tissue homogenizer.[24]

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[9]

    • Collect the supernatant for analysis.[9]

  • Derivatization:

    • Derivatize the amino acids in the supernatant and the standards with FMOC according to established protocols. This step is necessary to make the amino acids detectable by a fluorescence detector.

  • HPLC Analysis:

    • Inject the derivatized sample onto a chiral HPLC column.

    • Use a suitable mobile phase gradient to separate the D- and L-alanine enantiomers.

    • Detect the separated amino acids using a fluorescence detector.

  • Quantification:

    • Generate a standard curve using known concentrations of D-alanine and L-alanine standards.

    • Determine the concentration of D-alanine in the brain tissue samples by comparing their peak areas to the standard curve.

    • Express the results as nmol/g of wet tissue.

Signaling Pathway and Workflow Diagrams

// Nodes DADLE [label="DADLE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DOR [label="Delta-Opioid\nReceptor (DOR)", fillcolor="#FBBC05"]; G_protein [label="Gi/o Protein", shape=ellipse, fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2\n(Anti-apoptotic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondrion [label="Mitochondrion", shape=cylinder, fillcolor="#F1F3F4"]; Cytochrome_c [label="Cytochrome c\nRelease", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=doubleoctagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuroprotection [label="Neuroprotection", shape=doubleoctagon, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges DADLE -> DOR [label="binds"]; DOR -> G_protein [label="activates"]; G_protein -> PI3K [label="activates"]; PI3K -> Akt [label="activates"]; Akt -> NFkB [label="activates"]; NFkB -> Bcl2 [label="upregulates\nexpression"]; Bcl2 -> Mitochondrion [label="stabilizes"]; Mitochondrion -> Cytochrome_c [style=dashed, arrowhead=tee, label="inhibits"]; Cytochrome_c -> Apoptosis [style=dashed, arrowhead=normal, label="induces"]; Bcl2 -> Apoptosis [arrowhead=tee, label="inhibits"]; Mitochondrion -> Neuroprotection [style=invis]; Apoptosis -> Neuroprotection [style=invis]; Bcl2 -> Neuroprotection [label="promotes"]; } Caption: DADLE signaling pathway leading to neuroprotection.

// Nodes Glutamate [label="Glutamate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D_Cycloserine [label="D-Cycloserine\n(Partial Agonist)", fillcolor="#FBBC05"]; D_Alanine [label="D-Alanine\n(Co-agonist)", fillcolor="#FBBC05"]; NMDA_R [label="NMDA Receptor", fillcolor="#F1F3F4"]; Ca_influx [label="Ca²⁺ Influx", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Signaling_Cascades [label="Downstream\nSignaling Cascades\n(e.g., CaMKII, CREB)", fillcolor="#34A853", fontcolor="#FFFFFF"]; LTP [label="Long-Term\nPotentiation (LTP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cognitive_Enhancement [label="Cognitive\nEnhancement", shape=doubleoctagon, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Glutamate -> NMDA_R [label="binds"]; D_Cycloserine -> NMDA_R [label="binds (co-agonist site)"]; D_Alanine -> NMDA_R [label="binds (co-agonist site)"]; NMDA_R -> Ca_influx [label="opens channel"]; Ca_influx -> Signaling_Cascades [label="activates"]; Signaling_Cascades -> LTP [label="induces"]; LTP -> Cognitive_Enhancement [label="leads to"]; } Caption: NMDA receptor activation by D-alanine peptides.

experimental_workflow cluster_invitro In Vitro Neuroprotection Assay cluster_invivo In Vivo Cognitive Enhancement Study cluster_biochemical Biochemical Analysis cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) treatment Treatment with DADLE and Neurotoxin (e.g., H₂O₂) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, LDH) treatment->viability_assay data_analysis_vitro Data Analysis: % Cell Viability viability_assay->data_analysis_vitro animal_model Animal Model (e.g., Mice) drug_admin Drug Administration (D-Cycloserine or Vehicle) animal_model->drug_admin behavioral_test Behavioral Testing (Morris Water Maze) drug_admin->behavioral_test data_analysis_vivo Data Analysis: Escape Latency, Time in Quadrant behavioral_test->data_analysis_vivo tissue_extraction Brain Tissue Extraction hplc_analysis HPLC Analysis for D-Alanine tissue_extraction->hplc_analysis quantification Quantification hplc_analysis->quantification

References

Application Notes and Protocols: Boc-D-Ala-OMe in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-D-alanine methyl ester (Boc-D-Ala-OMe) is a valuable chiral building block in the synthesis of peptide-based enzyme inhibitors. The D-alanine residue can confer proteolytic stability to the resulting peptide, a crucial attribute for therapeutic candidates. This document provides detailed application notes and experimental protocols for the synthesis of a dipeptidyl phosphonate inhibitor, a class of compounds known to target serine proteases such as Dipeptidyl Peptidase IV (DPP-4) and Human Leukocyte Elastase (HLE).

The incorporation of a phosphonate moiety serves as a transition-state analog, leading to potent and often irreversible inhibition of the target enzyme. These inhibitors have significant therapeutic potential in various diseases, including type 2 diabetes (DPP-4 inhibitors) and inflammatory conditions like chronic obstructive pulmonary disease (COPD) (HLE inhibitors).

Data Presentation

The inhibitory activities of various D-alanine-containing phosphinate and phosphonate dipeptide analogs against bacterial D-alanine:D-alanine ligases are summarized in Table 1. While not direct inhibitors synthesized from this compound, this data illustrates the potential of D-alanine phosphonates as enzyme inhibitors.

Table 1: Inhibition Constants (Ki) of Phosphinate and Phosphonate Dipeptide Analogs against D-alanine:D-alanine Ligases [1]

CompoundEnzyme TargetInhibition Constant (Ki) (µM)
Phosphinate Dipeptide AnalogDdlA (E. coli)Potent Inhibition (specific value not stated)
Phosphonate Dipeptide AnalogDdlA (E. coli)Weak Inhibition
Phosphinate Dipeptide AnalogDdlB (E. coli)Strong Inhibition
Phosphonate Dipeptide AnalogDdlB (E. coli)Strong Inhibition
Phosphinate Dipeptide AnalogVanA (E. faecium)Weak Inhibition
Phosphonate Dipeptide AnalogVanA (E. faecium)Weak Inhibition

Quantitative data for a potent phosphonic pseudopeptide inhibitor of human neutrophil elastase is presented in Table 2.

Table 2: Second-Order Inhibition Rate Constant for a Phosphonic Pseudopeptide against Human Neutrophil Elastase [2]

InhibitorEnzyme TargetApparent Second-Order Inhibition Rate (M⁻¹s⁻¹)
Cbz-Met-O-Met-Val(P)(OC₆H₄-p-Cl)₂Human Neutrophil Elastase40,105

Experimental Protocols

Protocol 1: Synthesis of a Dipeptidyl Phosphonate Inhibitor using this compound

This protocol describes a solution-phase synthesis of a hypothetical dipeptidyl phosphonate inhibitor, Boc-D-Ala-NH-CH(CH₂CH(CH₃)₂)-PO(OPh)₂, targeting a serine protease.

Step 1: Deprotection of this compound

  • Reaction Setup: Dissolve this compound (1.0 eq) in a 4M solution of HCl in 1,4-dioxane.

  • Reaction: Stir the solution at room temperature for 1-2 hours.

  • Monitoring: Monitor the deprotection by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. Add cold diethyl ether to the residue to precipitate the H-D-Ala-OMe·HCl salt. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Step 2: Synthesis of the Aminophosphonate Moiety

The synthesis of the aminophosphonate moiety, for example, diphenyl (1-amino-3-methylbutyl)phosphonate, can be achieved through various established methods, often involving a Kabachnik-Fields or Pudovik reaction.

Step 3: Coupling of H-D-Ala-OMe·HCl with the Aminophosphonate

  • Neutralization: Dissolve H-D-Ala-OMe·HCl (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C. Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) dropwise and stir for 15 minutes to neutralize the hydrochloride salt.

  • Activation of the Carboxylic Acid: In a separate flask, dissolve Boc-D-Ala-OH (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous DCM and cool to 0 °C.

  • Coupling Reaction: To the Boc-D-Ala-OH/HOBt mixture, add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM. Stir at 0 °C for 10 minutes.

  • Addition of Aminophosphonate: Add the neutralized aminophosphonate solution from step 2 to the activated Boc-D-Ala-OH solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired dipeptidyl phosphonate.

Protocol 2: Determination of IC₅₀ for the Synthesized Inhibitor

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of the synthesized phosphonate inhibitor against a model serine protease, such as Human Leukocyte Elastase (HLE), using a fluorogenic substrate.

  • Materials:

    • Purified Human Leukocyte Elastase

    • Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

    • Synthesized phosphonate inhibitor

    • Assay buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Triton X-100)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare a stock solution of the synthesized inhibitor in DMSO.

    • Perform serial dilutions of the inhibitor stock solution in the assay buffer to create a range of concentrations.

    • In the wells of the 96-well plate, add the assay buffer, the HLE enzyme solution, and the different concentrations of the inhibitor. Include control wells with enzyme and buffer but no inhibitor, and blank wells with buffer only.

    • Pre-incubate the plate at 37 °C for 15 minutes.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm for an AMC-based substrate).

    • Calculate the initial reaction rates from the linear portion of the fluorescence curves.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Synthesis and Inhibition Workflow

The overall workflow for the synthesis of a dipeptidyl phosphonate inhibitor and its subsequent evaluation is depicted below.

G cluster_synthesis Synthesis cluster_inhibition Inhibition Assay BocDAlaOMe This compound Deprotection Boc Deprotection (HCl/Dioxane) BocDAlaOMe->Deprotection HD HD Deprotection->HD AlaOMe H-D-Ala-OMe·HCl Coupling Peptide Coupling (DCC/HOBt) AlaOMe->Coupling Aminophosphonate Aminophosphonate Moiety Aminophosphonate->Coupling CrudeInhibitor Crude Dipeptidyl Phosphonate Coupling->CrudeInhibitor Purification Purification (Chromatography) CrudeInhibitor->Purification PureInhibitor Pure Inhibitor Purification->PureInhibitor Incubation Incubation PureInhibitor->Incubation Enzyme Serine Protease (e.g., HLE) Enzyme->Incubation Substrate Fluorogenic Substrate Substrate->Incubation Measurement Fluorescence Measurement Incubation->Measurement Analysis Data Analysis Measurement->Analysis IC50 IC50 Value Analysis->IC50

Caption: Workflow for the synthesis and inhibitory evaluation of a dipeptidyl phosphonate.

Signaling Pathway of Dipeptidyl Peptidase IV (DPP-4)

DPP-4 is a transmembrane glycoprotein that plays a role in various signaling pathways, including the regulation of incretin hormones and T-cell activation. Its inhibition is a key strategy in the management of type 2 diabetes.

G DPP4 DPP-4 InactiveGLP1 GLP-1 (inactive) DPP4->InactiveGLP1 InactiveGIP GIP (inactive) DPP4->InactiveGIP GLP1 GLP-1 (active) GLP1->DPP4 Inactivation Pancreas Pancreatic β-cells GLP1->Pancreas Stimulates GIP GIP (active) GIP->DPP4 Inactivation GIP->Pancreas Stimulates Insulin Insulin Secretion Pancreas->Insulin Glucose Blood Glucose Lowering Insulin->Glucose DPP4_Inhibitor DPP-4 Inhibitor DPP4_Inhibitor->DPP4 Inhibits

Caption: Simplified signaling pathway of DPP-4 and its inhibition.

Signaling Pathway of Human Leukocyte Elastase (HLE)

HLE is a serine protease released by neutrophils during inflammation. It can degrade extracellular matrix proteins and modulate inflammatory responses through various signaling pathways.

G HLE Human Leukocyte Elastase (HLE) ECM Extracellular Matrix (e.g., Elastin) HLE->ECM Degrades Inflammation Inflammation HLE->Inflammation Modulates Mitochondria Mitochondrial Permeability HLE->Mitochondria Increases Akt Akt Pathway HLE->Akt Modulates Degradation Matrix Degradation ECM->Degradation Apoptosis Epithelial Cell Apoptosis Mitochondria->Apoptosis HLE_Inhibitor HLE Inhibitor HLE_Inhibitor->HLE Inhibits

Caption: Overview of the roles of Human Leukocyte Elastase in cellular signaling.

References

Troubleshooting & Optimization

Technical Support Center: Boc-D-Ala-OMe in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Boc-D-Ala-OMe in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions associated with the use of this compound in SPPS?

While this compound is a relatively straightforward amino acid derivative, several side reactions common to Boc-SPPS can occur. These include:

  • Racemization: The conversion of the D-enantiomer to the L-enantiomer (epimerization) can occur during the activation and coupling steps. This leads to the incorporation of Boc-L-Ala-OMe, resulting in diastereomeric peptide impurities that can be difficult to separate.

  • Incomplete Coupling: Failure of this compound to couple completely to the N-terminus of the growing peptide chain results in deletion sequences, where one or more amino acids are missing from the final peptide.

  • Dipeptide (Boc-D-Ala-D-Ala-OMe) Formation: Although less common for alanine compared to more sterically hindered amino acids, pre-activation or prolonged activation times can sometimes lead to the formation of the dipeptide, which can then couple to the resin-bound peptide.

  • Diketopiperazine Formation: This is a significant issue, particularly after the coupling of the second amino acid. The deprotected N-terminal amine of the dipeptide can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is more prevalent when D-alanine is the first or second residue in the sequence.

Q2: How can I detect and quantify these side reactions?

The most common and effective methods for detecting and quantifying side reactions are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • Reverse-Phase HPLC (RP-HPLC): This is the primary method for assessing the purity of the crude peptide. Different side products will typically have different retention times, allowing for their separation and quantification.

  • Chiral HPLC: To specifically detect and quantify racemization (the presence of the L-alanine diastereomer), a chiral HPLC column and method are necessary.

  • Mass Spectrometry (e.g., ESI-MS, MALDI-TOF): MS is used to confirm the molecular weight of the desired peptide and to identify the masses of any impurities, which can help in diagnosing the specific side reactions that have occurred.

Troubleshooting Guides

Issue 1: Presence of a Diastereomeric Impurity (Racemization)

Symptoms:

  • A peak with the same mass as the target peptide is observed in the mass spectrum.

  • Chiral HPLC analysis reveals the presence of more than one stereoisomer.

  • Broad or split peaks in the RP-HPLC chromatogram of the purified peptide.

Possible Causes & Solutions:

CauseMitigation Strategy
Prolonged activation time Minimize the pre-activation time of the this compound before adding it to the resin. Ideally, the activated amino acid should be used immediately.
Excessive base during coupling Use the minimum amount of base (e.g., DIEA) required to neutralize the resin and facilitate coupling. An excess of base can promote racemization.
High coupling temperature Perform the coupling reaction at room temperature. Avoid heating unless necessary for difficult couplings, as higher temperatures can increase the rate of racemization.
Choice of coupling reagent Use coupling reagents known to suppress racemization, such as HBTU or HATU, often in combination with an additive like HOBt or HOAt.[1]

Experimental Protocol: Chiral HPLC Analysis of a Model Peptide

This protocol outlines a general method for detecting racemization. Specific conditions will need to be optimized for the particular peptide.

  • Sample Preparation: Dissolve a small amount of the crude or purified peptide in the initial mobile phase.

  • Column: Use a suitable chiral column (e.g., a protein-based or cyclodextrin-based column).

  • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile in an aqueous buffer (e.g., 0.1% trifluoroacetic acid).

  • Detection: UV detection at 214 nm or 280 nm.

  • Analysis: Compare the chromatogram of the synthesized peptide with that of a standard containing the desired D-isomer. The presence of a second peak with the same mass indicates racemization.

Issue 2: Low Yield of the Target Peptide and Presence of Deletion Sequences

Symptoms:

  • Low overall yield of the crude peptide after cleavage.

  • Mass spectrometry analysis shows significant peaks corresponding to peptides missing the D-alanine residue.

  • A positive Kaiser test (ninhydrin test) after the coupling of this compound indicates the presence of unreacted free amines.

Possible Causes & Solutions:

CauseMitigation Strategy
Insufficient coupling time or reagents Increase the coupling time or use a higher excess of this compound and coupling reagents (e.g., 3-4 equivalents).
Peptide aggregation If the peptide chain is becoming long or is hydrophobic, it may aggregate, making the N-terminus inaccessible. Consider using a different solvent system (e.g., NMP instead of DMF) or adding chaotropic salts.
Steric hindrance While alanine is not highly hindered, the growing peptide chain can present steric challenges. Use a more powerful coupling reagent like HATU.
Incomplete Boc deprotection of the preceding residue Ensure complete removal of the Boc group from the N-terminus before coupling this compound. A positive Kaiser test before coupling indicates a problem with the deprotection step.

Experimental Protocol: Kaiser (Ninhydrin) Test for Monitoring Coupling Completion

  • Sample Collection: After the coupling reaction, take a small sample of the resin beads (a few milligrams).

  • Washing: Wash the resin beads thoroughly with DMF and then with ethanol.

  • Reagent Addition: Add 2-3 drops of each of the three ninhydrin solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine) to the resin beads.

  • Heating: Heat the sample at 100°C for 5 minutes.

  • Observation:

    • Blue or purple beads: Indicate the presence of free primary amines, meaning the coupling is incomplete.

    • Yellow or colorless beads: Indicate the absence of free primary amines, meaning the coupling is complete.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Racemization of this compound during Activation

racemization Boc_D_Ala Boc-D-Ala-OH Activated_Ester Activated Intermediate (e.g., O-acylisourea) Boc_D_Ala->Activated_Ester + Coupling Reagent Enolate Achiral Enolate Activated_Ester->Enolate + Base (proton abstraction) Peptide_D Peptide with D-Ala Activated_Ester->Peptide_D + Peptide-Resin Enolate->Activated_Ester Reprotonation Boc_L_Ala Boc-L-Ala-OH Enolate->Boc_L_Ala Reprotonation Peptide_L Peptide with L-Ala (Diastereomeric Impurity) Boc_L_Ala->Peptide_L Coupling

Caption: Mechanism of racemization of this compound during coupling.

Diagram 2: Troubleshooting Workflow for Low Coupling Efficiency

troubleshooting_coupling start Low Yield or Positive Kaiser Test after this compound Coupling check_deprotection Was the previous Boc deprotection complete? (Check with Kaiser test before coupling) start->check_deprotection incomplete_deprotection Repeat Boc deprotection step. check_deprotection->incomplete_deprotection No recouple Perform a second coupling (recoupling). incomplete_deprotection->recouple check_reagents Are reagents (this compound, coupling agents) of good quality and sufficient excess used? bad_reagents Use fresh reagents and increase excess (e.g., 3-4 equivalents). check_reagents->bad_reagents No check_reagents->recouple Yes bad_reagents->recouple check_aggregation Is peptide aggregation suspected? recouple->check_aggregation aggregation_solutions Change solvent (e.g., to NMP), add chaotropic salts, or sonicate. check_aggregation->aggregation_solutions Yes cap_unreacted Cap unreacted amines with acetic anhydride. check_aggregation->cap_unreacted No aggregation_solutions->recouple proceed Proceed to next cycle. cap_unreacted->proceed check_deprotejection check_deprotejection check_deprotejection->check_reagents Yes

Caption: A logical workflow for troubleshooting low coupling efficiency.

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of D-alanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting challenges in synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering incomplete Boc deprotection of D-alanine. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you overcome this common synthetic hurdle.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete Boc deprotection of D-alanine?

Incomplete Boc deprotection of D-alanine can arise from several factors:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to fully drive the reaction to completion. While D-alanine itself doesn't present significant steric hindrance, factors like solvent choice and water content can affect the acid's efficacy.[1]

  • Inadequate Reaction Time: The deprotection reaction may not have been allowed to proceed for a sufficient duration. While many deprotections are complete within 30 minutes to 2 hours, specific substrate or reaction conditions might necessitate longer times.[1][2]

  • Reagent Quality: The purity of the acid, particularly trifluoroacetic acid (TFA), is crucial. TFA is hygroscopic, and the presence of water can diminish its effective acidity.[1]

  • Poor Solubility: If the Boc-D-alanine starting material or the reaction intermediate has poor solubility in the chosen solvent, it can hinder the reaction's progress.[2]

  • Steric Hindrance in the Overall Molecule: While D-alanine's side chain is small, the surrounding molecular structure to which it is attached might be sterically bulky, impeding the approach of the deprotecting agent.[1]

Q2: How can I effectively monitor the progress of my Boc deprotection reaction?

Several analytical techniques can be employed to monitor the completeness of the Boc deprotection:

  • Thin-Layer Chromatography (TLC): This is a quick and straightforward method to visualize the disappearance of the starting material (Boc-D-alanine) and the appearance of the product (D-alanine). The free amine product will have a different Rf value.[1]

  • ¹H NMR Spectroscopy: This technique provides unambiguous confirmation by showing the disappearance of the characteristic singlet of the nine equivalent tert-butyl protons of the Boc group, typically observed around 1.4-1.5 ppm.[3]

  • Mass Spectrometry (MS): MS can confirm the removal of the Boc group by detecting the molecular ion peak of the deprotected product, which will have a mass difference of -100.12 amu compared to the starting material.[3]

  • FTIR Spectroscopy: The disappearance of the strong C=O stretching band of the Boc carbamate, usually found around 1680-1720 cm⁻¹, can indicate the completion of the reaction.[3]

  • Kaiser Test (Ninhydrin Test): This qualitative test detects the presence of free primary amines. A positive result (indicated by a blue color) confirms the presence of the deprotected D-alanine.[1][4]

Q3: What are common side reactions during Boc deprotection, and how can they be minimized?

The primary side reaction of concern is the alkylation of nucleophilic residues by the tert-butyl cation (t-Bu⁺) generated during the deprotection.[4][5] While D-alanine itself is not susceptible, other sensitive functional groups within the molecule can be affected. To minimize this, scavengers can be added to the reaction mixture to trap the tert-butyl cation.[4][5]

Troubleshooting Guide for Incomplete Deprotection

If you have detected incomplete Boc deprotection of your D-alanine-containing compound, follow this step-by-step guide to troubleshoot the issue.

Troubleshooting Workflow

TroubleshootingWorkflow start Incomplete Deprotection Detected increase_acid Increase Acid Concentration (e.g., 50-100% TFA in DCM) start->increase_acid monitor_progress Monitor Progress by TLC/LC-MS increase_acid->monitor_progress Re-run reaction prolong_time Prolong Reaction Time (e.g., 2-4 hours) prolong_time->monitor_progress Re-run reaction check_reagents Verify Reagent Quality (Use fresh, anhydrous reagents) check_reagents->monitor_progress Re-run reaction optimize_solvent Optimize Solvent System (Ensure good solubility) optimize_solvent->monitor_progress Re-run reaction alternative_reagents Consider Alternative Deprotection Reagents alternative_reagents->monitor_progress Re-run reaction monitor_progress->prolong_time Unsuccessful monitor_progress->check_reagents Unsuccessful monitor_progress->optimize_solvent Unsuccessful monitor_progress->alternative_reagents Unsuccessful successful Deprotection Complete monitor_progress->successful Successful unsuccessful Still Incomplete monitor_progress->unsuccessful Persistent Issue

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Data Presentation: Comparison of Deprotection Conditions

The following table summarizes various conditions for Boc deprotection, which can be adapted for D-alanine-containing substrates.

Method/ReagentSubstrate TypeConditionsTimeYield (%)Reference
Standard Acidic
Trifluoroacetic Acid (TFA)General Amines20-55% TFA in DCM30 min - 2 hHigh[2]
4M Hydrogen Chloride (HCl)General Amines4M HCl in 1,4-Dioxane30 min - 2 hHigh[2]
Alternative/Mild
Thermal (Boiling Water)Aromatic & Aliphatic AminesWater, 100 °C10 min - 2 hQuantitative[6][7]
Oxalyl Chloride/MethanolAromatic, Aliphatic, Heterocyclic Amines(COCl)₂ (3 equiv.), Methanol, RT1 - 4 h>70% (up to 90%)[6][8]
Iron(III) CatalysisN,N'-diprotected amino acids & aminesFeCl₃ (catalytic), DCM, RTNot SpecifiedHigh[6]
Thermal (Continuous Flow)Aryl & Alkyl AminesMethanol or Trifluoroethanol, 240 °C30 min88-93%[6][9]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA

This protocol outlines the standard procedure for the removal of the Boc group using trifluoroacetic acid.

  • Dissolution: Dissolve the Boc-D-alanine-containing compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M.[2]

  • Acid Addition: To the stirred solution, add an equal volume of trifluoroacetic acid (TFA) (for a 50% TFA/DCM solution).

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[2]

  • Monitoring: Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene (3x) can help to remove residual TFA.[2] The resulting TFA salt of the deprotected amine can often be used directly in the next step or can be neutralized.

Protocol 2: Boc Deprotection using HCl in Dioxane

This is a common alternative to TFA-mediated deprotection.

  • Dissolution: Dissolve the Boc-D-alanine derivative in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. The deprotected amine hydrochloride salt may precipitate out of the solution.

  • Monitoring: Check for the completion of the reaction by TLC or LC-MS.

  • Isolation: The product can be isolated by filtration if it precipitates, or by evaporation of the solvent.

Workflow for Monitoring Boc Deprotection

DeprotectionMonitoring start Start Boc Deprotection Reaction take_aliquot Take a small aliquot from the reaction mixture start->take_aliquot tlc_analysis TLC Analysis (Compare starting material and product spots) take_aliquot->tlc_analysis nmr_analysis ¹H NMR Analysis (Check for disappearance of Boc peak at ~1.4 ppm) tlc_analysis->nmr_analysis decision Is Deprotection Complete? tlc_analysis->decision ms_analysis Mass Spectrometry Analysis (Confirm mass of deprotected product) nmr_analysis->ms_analysis continue_reaction Continue Reaction decision->continue_reaction No workup Proceed to Work-up decision->workup Yes continue_reaction->start

Caption: Analytical workflow for monitoring Boc deprotection.

By following these troubleshooting steps and protocols, researchers can effectively address issues of incomplete Boc deprotection of D-alanine and ensure the successful progression of their synthetic routes.

References

Technical Support Center: Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: How to Avoid Diketopiperazine Formation with Boc-D-Ala-OMe

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for challenges encountered during solution-phase peptide synthesis.

Troubleshooting Guide

This guide addresses common issues related to diketopiperazine (DKP) formation when working with this compound and similar dipeptide methyl esters.

Q1: After coupling a second amino acid (X-OMe) to Boc-D-Ala-OH, followed by Boc deprotection and coupling of a third amino acid, the yield of my desired tripeptide is very low, and I've isolated a major byproduct. What is happening?

A1: You are likely experiencing significant diketopiperazine (DKP) formation. After the Boc deprotection of the dipeptide intermediate (Boc-D-Ala-X-OMe), the resulting free N-terminal amine of H-D-Ala-X-OMe can intramolecularly attack the methyl ester carbonyl. This cyclization reaction forms a stable six-membered ring, the diketopiperazine, which acts as a thermodynamic sink, preventing the desired coupling of the third amino acid and leading to low yields of the target tripeptide.

Q2: I've confirmed the major byproduct is the diketopiperazine of D-Ala and my second amino acid. What are the primary causes?

A2: The formation of diketopiperazine is primarily caused by conditions that allow the deprotected dipeptide methyl ester (H-D-Ala-X-OMe) to exist with a free, nucleophilic N-terminal amine for an extended period before the next coupling reaction. Key contributing factors include:

  • Time Delay: Any significant delay between the neutralization of the amine salt (after Boc deprotection) and the addition of the next activated amino acid provides an opportunity for intramolecular cyclization.

  • Elevated Temperature: The rate of DKP formation is significantly increased at room temperature or higher.

  • Base-Catalyzed Cyclization: The base used to neutralize the amine salt after deprotection can also catalyze the cyclization to form the DKP.

  • Solvent Effects: The choice of solvent can influence the rate of DKP formation. Less polar solvents may accelerate the reaction by reducing the enthalpic barrier to cyclization.[1]

  • Amino Acid Sequence: The steric and electronic properties of the second amino acid (X) can influence the propensity for cyclization. Dipeptides containing proline or glycine are particularly susceptible to DKP formation.[2]

Q3: My tripeptide yield is inconsistent, even when I try to work quickly. What specific experimental steps should I scrutinize?

A3: Inconsistency often points to subtle variations in reaction conditions. Pay close attention to the following:

  • Neutralization Step: Are you performing a separate neutralization step followed by washes before adding the activated amino acid? This "pre-neutralization" protocol is a major risk factor as it maximizes the time the free amine is available to cyclize.

  • Temperature Control: Is the reaction temperature carefully controlled, especially after the Boc deprotection and during the coupling? Even slight warming can dramatically increase the rate of DKP formation.

  • Moisture: Ensure all your reagents and solvents are anhydrous. Water can interfere with coupling reactions and potentially influence side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of diketopiperazine formation?

A1: Diketopiperazine formation is an intramolecular cyclization. After the N-terminal protecting group (e.g., Boc) is removed from a dipeptide ester, the now-free amino group acts as a nucleophile and attacks the carbonyl carbon of the ester group. This forms a tetrahedral intermediate which then collapses, eliminating the alcohol (methanol in the case of a methyl ester) to form the stable six-membered diketopiperazine ring.

Q2: How does the Boc protecting group strategy relate to DKP formation?

A2: In a Boc-based strategy, the N-terminal amine is protected by a tert-butoxycarbonyl group. This group is removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). The immediate product is the protonated amine salt (e.g., H₃N⁺-D-Ala-X-OMe TFA⁻). This protonated form is not nucleophilic and cannot initiate the cyclization. DKP formation only becomes a significant risk after this salt is neutralized with a base to generate the free, nucleophilic amine.[2]

Q3: What is the most effective strategy to prevent DKP formation in solution-phase synthesis?

A3: The most effective method is to perform a simultaneous deprotection-coupling procedure, often referred to as in situ acylation or in situ neutralization. In this approach, the deprotected and protonated dipeptide ester is not isolated or neutralized in a separate step. Instead, it is introduced directly into the subsequent coupling reaction. The base required for the coupling reaction neutralizes the amine salt in situ, and the highly reactive activated amino acid immediately acylates the newly formed free amine, outcompeting the intramolecular cyclization.[1]

Q4: Which amino acids, when paired with D-Ala, are most likely to lead to DKP formation?

A4: While any dipeptide ester can cyclize, sequences containing proline at the second position (e.g., D-Ala-Pro-OMe) are exceptionally prone to DKP formation due to the conformational constraints of the proline ring, which pre-organizes the peptide backbone for cyclization.[2] Dipeptides with glycine as the second residue are also highly susceptible due to the lack of steric hindrance.

Q5: Can I avoid this problem by saponifying the dipeptide methyl ester (Boc-D-Ala-X-OMe) to the corresponding carboxylic acid before proceeding?

A5: While this seems like a logical approach to avoid the reactive ester, saponification is typically performed under basic conditions (e.g., with NaOH or LiOH). These conditions can themselves promote DKP formation, especially if the reaction is heated or prolonged. Therefore, saponification must be carried out with extreme care, at low temperatures, and with careful monitoring to avoid significant DKP byproduct formation.

Experimental Protocols

To minimize diketopiperazine formation when coupling a third amino acid to H-D-Ala-X-OMe, we recommend the in situ neutralization/coupling protocol. Below is a comparison with a standard, less optimal protocol.

Protocol 1: Standard (High DKP Risk) Coupling Procedure

This protocol involves discrete deprotection, neutralization, and coupling steps, which increases the risk of DKP formation.

  • Boc Deprotection: Dissolve the dipeptide methyl ester (Boc-D-Ala-X-OMe, 1.0 eq) in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 1-2 hours.

  • Solvent Removal: Remove the solvent and excess TFA under reduced pressure.

  • Neutralization: Dissolve the resulting oil (H-D-Ala-X-OMe·TFA) in DCM and cool to 0°C. Add a base such as N,N-diisopropylethylamine (DIEA, 2.2 eq) and stir for 10 minutes.

  • Aqueous Workup: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Coupling: To the solution of the free amine, add the next Boc-protected amino acid (Boc-Y-OH, 1.1 eq), a coupling agent like HATU (1.1 eq), and additional DIEA (2.2 eq). Stir at room temperature until the reaction is complete.

Protocol 2: Recommended In Situ Acylation (Low DKP Risk) Procedure

This protocol minimizes the lifetime of the free nucleophilic amine, thereby suppressing DKP formation.

  • Boc Deprotection: Dissolve the dipeptide methyl ester (Boc-D-Ala-X-OMe, 1.0 eq) in a minimal amount of DCM or ethyl acetate. Add a solution of 4M HCl in dioxane (4-5 eq) and stir at room temperature for 1-2 hours, monitoring by TLC.

  • Solvent Removal: Remove the solvent and excess HCl under reduced pressure to obtain the hydrochloride salt (H-D-Ala-X-OMe·HCl) as a solid or oil.

  • Pre-activation of the Next Amino Acid: In a separate flask, dissolve the next N-Boc protected amino acid (Boc-Y-OH, 1.1 eq) and a coupling agent such as HATU (1.05 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM). Cool the solution to 0°C.

  • In Situ Neutralization and Coupling: a. Dissolve the H-D-Ala-X-OMe·HCl salt in anhydrous DMF or DCM and add it to the pre-activated amino acid solution at 0°C. b. Immediately add a hindered base such as DIEA (2.5 eq) dropwise to the reaction mixture. c. Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Workup: Proceed with a standard aqueous workup to isolate the desired protected tripeptide methyl ester.

Data Presentation

The following table summarizes the expected outcomes when using different experimental conditions for the coupling of a third amino acid to a deprotected D-Ala-X-OMe dipeptide. The quantitative yields are illustrative and can vary based on the specific amino acid sequence and reagents used.

ParameterStandard ConditionsOptimized (In Situ) ConditionsExpected Outcome
Neutralization Step Separate step before couplingSimultaneous with coupling (in situ)In situ neutralization prevents the accumulation of the reactive free amine.
Temperature Room Temperature0°C to Room TemperatureLower temperatures significantly reduce the rate of the DKP side reaction.
Base for Neutralization Triethylamine (TEA) or DIEAN,N-Diisopropylethylamine (DIEA)A hindered base is preferred to minimize side reactions.
Coupling Reagent DCC/HOBtHATU, HBTU, or COMUModern uronium/phosphonium reagents are generally faster and more efficient.
Expected Tripeptide Yield Low to Moderate (e.g., <50%)High (e.g., >80%)Minimizing DKP formation directly increases the yield of the desired product.
Expected DKP Byproduct High (often the major product)Low to UndetectableThe primary goal of optimization is to suppress this side reaction.

Visualizations

Chemical Pathway of Diketopiperazine Formation

DKP_Formation cluster_0 Step 1: Boc Deprotection (Acid) cluster_1 Step 2: Neutralization (Base) cluster_2 Competing Reactions Boc_Dipeptide Boc-D-Ala-X-OMe Protonated_Dipeptide H₃N⁺-D-Ala-X-OMe (Salt) Boc_Dipeptide->Protonated_Dipeptide  + TFA or HCl/Dioxane Free_Amine H₂N-D-Ala-X-OMe (Free Amine - Reactive Intermediate) Protonated_Dipeptide->Free_Amine  + Base (e.g., DIEA) DKP cyclo(D-Ala-X) Diketopiperazine (Byproduct) Free_Amine->DKP Intramolecular Cyclization (Fast, especially at RT) Tripeptide Boc-Y-D-Ala-X-OMe (Desired Product) Free_Amine->Tripeptide Intermolecular Coupling (+ Boc-Y-OH + Coupling Agent)

Caption: The competing reaction pathways following the deprotection of a Boc-dipeptide methyl ester.

Experimental Workflow Comparison

Workflow_Comparison cluster_standard Standard Protocol (High DKP Risk) cluster_optimized Optimized Protocol (Low DKP Risk) s1 1. Boc Deprotection (Boc-D-Ala-X-OMe) s2 2. Neutralize with Base s1->s2 s3 3. Add Activated Boc-Y-OH s2->s3 s4 Low Yield of Tripeptide + High DKP Byproduct s3->s4 o1 1. Boc Deprotection (Boc-D-Ala-X-OMe) o3 3. Combine & Add Base (In Situ Coupling at 0°C) o1->o3 o2 2. Prepare Activated Boc-Y-OH Separately o2->o3 o4 High Yield of Tripeptide + Low/No DKP Byproduct o3->o4 start Start start->s1 start->o1

Caption: Comparison of a standard versus an optimized workflow for minimizing diketopiperazine formation.

References

Technical Support Center: Optimizing Coupling Efficiency of Sterically Hindered Boc-D-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges encountered during the coupling of sterically hindered Boc-D-amino acids in peptide synthesis. Below are troubleshooting guides and frequently asked questions to help optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low coupling efficiency for sterically hindered Boc-D-amino acids?

A1: Low coupling efficiency is primarily caused by steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group, combined with large amino acid side chains (e.g., Valine, Isoleucine, Threonine, and α,α-disubstituted amino acids), physically obstructs the formation of the peptide bond.[1][2][3] This obstruction slows the reaction rate, leading to incomplete coupling and the formation of deletion sequences in the final peptide.[3] Additionally, as the peptide chain grows, it can aggregate or form secondary structures, further blocking reactive sites.[1][3]

Q2: My standard coupling protocol using DCC or DIC is failing for a hindered residue. What should I do?

A2: Carbodiimide-based reagents like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) are often inefficient for coupling sterically hindered amino acids.[3] It is highly recommended to switch to a more potent class of coupling reagents, such as aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP).[3] These reagents form highly reactive activated esters that can more effectively overcome the steric barrier.[3]

Q3: Which coupling reagents are considered the most effective for sterically hindered amino acids?

A3: For challenging couplings, reagents that generate highly reactive OAt or Oxyma esters are generally preferred.[3] HATU and PyAOP are among the most efficient because they form OAt esters, which are more reactive than the OBt esters generated by HBTU or PyBOP.[1][3] Oxyma-based reagents like COMU also demonstrate superior performance and have an improved safety profile as they do not contain potentially explosive components like HOBt or HOAt.[1][4][5] For extremely hindered couplings, converting the amino acid to an acyl fluoride can be a highly effective strategy.[1][6]

Q4: Is it better to simply increase the reaction time or perform a second coupling?

A4: Both are valid strategies, but double coupling is often more effective for driving the reaction to completion.[1] A "double coupling" involves repeating the coupling step with a fresh solution of activated amino acid and coupling reagents after the initial attempt.[1][7] While extending the reaction time (e.g., from 1-2 hours to overnight) can help, a second coupling provides a fresh excess of reagents to react with any remaining free amines.[2]

Q5: What is the role of solvents and temperature in these difficult couplings?

A5: Solvents play a crucial role in solvating the peptide chain and reagents. N,N-Dimethylformamide (DMF) is common, but for sequences prone to aggregation, more strongly solvating or "disrupting" solvents like N-Methyl-2-pyrrolidone (NMP) or the addition of DMSO can be beneficial.[7] Increasing the temperature (e.g., to 40°C) can increase the reaction rate but must be done cautiously as it can also increase the risk of side reactions like racemization.[2][8] Microwave-assisted peptide synthesis is an effective technique for accelerating coupling reactions, even for very hindered amino acids.[1]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low coupling efficiency with sterically hindered Boc-D-amino acids.

Initial Assessment: Monitor the Coupling Reaction

Before troubleshooting, it's essential to confirm that the coupling is indeed incomplete. Use a qualitative test, such as the Kaiser (ninhydrin) test, to detect the presence of unreacted primary amines on the resin.[2][8] A positive test (blue or violet color) indicates an incomplete reaction and the need for optimization.[2][7]

G Start Start: Low Coupling Efficiency Suspected KaiserTest Perform Kaiser Test on Resin Sample Start->KaiserTest Result Interpret Result KaiserTest->Result Positive Positive (Blue Color) Incomplete Coupling Result->Positive Test is positive Negative Negative (Yellow/Clear) Complete Coupling Result->Negative Test is negative Troubleshoot Initiate Troubleshooting Protocol Positive->Troubleshoot Proceed Proceed to Next Deprotection Step Negative->Proceed

Initial assessment workflow for coupling reactions.

Troubleshooting Strategies for Incomplete Coupling

If the Kaiser test is positive, follow this workflow to improve coupling efficiency.

G Start Positive Kaiser Test Strategy1 Strategy 1: Double Coupling (Recommended First Step) Repeat coupling with fresh reagents. Start->Strategy1 Check1 Perform Kaiser Test Strategy1->Check1 Strategy2 Strategy 2: Change Coupling Reagent Switch from Carbodiimide (DCC/DIC) to Uronium/Phosphonium salt (e.g., HATU, COMU). Check1->Strategy2 Positive Success Coupling Successful (Negative Kaiser Test) Check1->Success Negative Check2 Perform Kaiser Test Strategy2->Check2 Capping Consider Capping Unreacted Amines (e.g., with Acetic Anhydride) to prevent deletion sequences. Strategy2->Capping Strategy3 Strategy 3: Advanced Methods - Use Microwave Assistance - Switch to 'disrupting' solvent (NMP) - Convert to Acyl Fluoride Check2->Strategy3 Positive Check2->Success Negative Strategy3->Success

Troubleshooting workflow for incomplete coupling.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is critical. This table summarizes the relative effectiveness of common reagents for hindered couplings.

Reagent ClassExample ReagentsActivating GroupRelative ReactivityNotes
Carbodiimides DCC, DIC-LowOften inefficient for hindered couplings.[1][3]
Phosphonium Salts PyBOP, PyAOPOBt / OAt esterHigh to Very HighPyAOP is highly effective for N-methylated amino acids.[1][3]
Aminium/Uronium Salts (HOBt-based) HBTU, HCTUOBt / O-6-ClBt esterModerate to HighHCTU is more reactive than HBTU.[1]
Aminium/Uronium Salts (HOAt-based) HATUOAt esterVery HighAmong the most efficient reagents due to the high reactivity of OAt esters.[1]
Aminium/Uronium Salts (Oxyma-based) COMUOxyma esterVery HighComparable or superior to HATU, with an improved safety profile (non-explosive).[1]
Acyl Fluorides TFFH, PyFFHAcyl FluorideVery HighAn effective strategy for extremely hindered couplings where other reagents fail.[1][6]

Experimental Protocols

Protocol 1: Double Coupling of a Sterically Hindered Boc-D-Amino Acid using HATU

This protocol is recommended as a first-line approach for difficult couplings.

  • Resin Preparation : Following the standard deprotection of the N-terminal Boc group (e.g., with TFA in DCM) and subsequent neutralization, wash the resin thoroughly with DMF.[2]

  • First Coupling - Activation : In a separate vessel, pre-activate the sterically hindered Boc-D-amino acid (3-4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3-4 equivalents), and a non-nucleophilic base like DIPEA (6-8 equivalents) in DMF. Allow pre-activation to proceed for 1-5 minutes.[1][2]

  • First Coupling - Reaction : Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 45-60 minutes with agitation.[1]

  • Monitoring : Perform a Kaiser test.[7] If the test is negative, the coupling is complete. If it is positive, proceed to the second coupling.

  • Resin Wash : Wash the resin thoroughly with DMF to remove unreacted reagents.[1]

  • Second Coupling : Repeat steps 2 and 3 with a fresh solution of activated amino acid.

  • Final Wash : After the second coupling, wash the resin thoroughly with DMF and then DCM to prepare for the next deprotection step.[1]

Protocol 2: Capping of Unreacted Amines

If a coupling remains incomplete after troubleshooting, capping is used to terminate the unreacted peptide chains, simplifying final product purification.

  • Washing : After the final coupling attempt, wash the peptide-resin thoroughly with DMF.[3]

  • Capping Solution : Prepare a capping solution, typically acetic anhydride and a base (like DIPEA or pyridine) in DMF.[3]

  • Reaction : Add the capping solution to the resin and agitate for approximately 30 minutes at room temperature. This will acetylate any unreacted primary amines.[3]

  • Final Wash : Drain the capping solution and wash the resin extensively with DMF.[3]

G cluster_0 First Coupling cluster_1 Second Coupling (If Needed) Deprotect Deprotect & Neutralize Peptide-Resin Activate1 Prepare & Pre-activate: Boc-AA + HATU + DIPEA in DMF Couple1 Add to Resin Agitate 45-60 min Deprotect->Couple1 Activate1->Couple1 KaiserTest Kaiser Test Couple1->KaiserTest Activate2 Prepare Fresh Activation Mix: Boc-AA + HATU + DIPEA Couple2 Add to Resin Agitate 45-60 min Activate2->Couple2 Wash2 Final Wash (DMF, DCM) Couple2->Wash2 Wash1 Wash with DMF KaiserTest->Wash1 Positive KaiserTest->Wash2 Negative Wash1->Couple2 NextStep Proceed to next cycle Wash2->NextStep

Experimental workflow for a double coupling protocol.

References

Technical Support Center: Solubility of Boc-D-Ala-OMe

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with Boc-D-Ala-OMe in N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: Boc-protected amino acids, including this compound, are generally soluble in common polar aprotic solvents used in peptide synthesis such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).[1][2] For more challenging dissolution, Dimethyl sulfoxide (DMSO) can be used as it is a more powerful polar aprotic solvent.[1]

Q2: I am having difficulty dissolving this compound in DCM. Is this expected?

A2: While DCM is a commonly used solvent, the solubility of Boc-protected amino acids can be influenced by the polarity and size of the amino acid side chain.[1] Alanine has a small, nonpolar side chain. While it is expected to have some solubility in DCM, achieving high concentrations may be difficult. Synthetic procedures for this compound have noted its dissolution in DCM for workup, suggesting it is soluble to a practical extent.[3]

Q3: How does the purity of this compound affect its solubility?

A3: The presence of impurities or residual salts from synthesis can significantly impact the solubility of this compound. Ensure you are using a high-purity grade of the compound for your experiments.[4]

Q4: Can I heat the mixture to improve the solubility of this compound?

A4: Gentle warming can be an effective method to increase the solubility of Boc-protected amino acids.[1] However, this should be done cautiously as excessive heat can lead to the degradation of the compound. It is advisable to warm the solution gently in a water bath and monitor for any changes in color or purity.[1]

Q5: My this compound precipitated out of solution. What should I do?

A5: Precipitation can occur due to changes in temperature, solvent evaporation, or reaching the solubility limit.[1] To redissolve the compound, you can try adding a small amount of a stronger co-solvent like DMSO, gently warming the solution while agitating, or sonicating the mixture.[1]

Troubleshooting Guide

If you are encountering solubility issues with this compound in DMF or DCM, follow these troubleshooting steps:

  • Verify Material Quality: Ensure the this compound is of high purity and free from residual solvents or salts.

  • Increase Solvent Volume: The simplest approach is to add more solvent to decrease the concentration.

  • Apply Gentle Agitation: Stir the mixture vigorously.

  • Use Sonication: Sonicating the sample can help break down solid aggregates and facilitate dissolution.[1][5]

  • Apply Gentle Heat: Carefully warm the solution in a water bath. Avoid excessive temperatures to prevent degradation.[1]

  • Use a Co-solvent: If the compound remains insoluble, add a small amount of a stronger polar aprotic solvent like DMSO. A mixture of solvents can be more effective than a single solvent.[1][6] A common mixture for challenging compounds is DCM, DMF, and NMP in a 1:1:1 ratio.[1]

Data Presentation

PropertyValueReference
Chemical Formula C₉H₁₇NO₄[7]
Molecular Weight 203.24 g/mol [7]
Appearance White powder/solid[3][8]
Melting Point 34-37 °C[3]
Solubility in DMF Generally soluble; a recommended solvent for Boc-protected amino acids.[1]
Solubility in DCM Generally soluble; used as a solvent during synthetic workup.[1][3]

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol provides a general method for determining the approximate solubility of this compound in a solvent of interest (e.g., DMF or DCM).

Materials:

  • This compound

  • Solvent of interest (e.g., DMF, DCM)

  • Analytical balance

  • Vials with caps

  • Magnetic stirrer and stir bars or vortex mixer

  • Pipettes

Procedure:

  • Weigh out a specific amount of this compound (e.g., 10 mg) and place it into a vial.

  • Add a small, measured volume of the solvent (e.g., 0.1 mL) to the vial.

  • Cap the vial and agitate the mixture vigorously using a vortex mixer or magnetic stirrer at a constant temperature (e.g., room temperature).

  • Observe the mixture. If all the solid dissolves, the compound is soluble at this concentration.

  • If the solid dissolves completely, add another known weight of this compound (e.g., 5 mg) and repeat the agitation.

  • If the solid does not dissolve completely, incrementally add a known volume of the solvent (e.g., 0.1 mL) and continue to agitate until the solid is fully dissolved.

  • The solubility can be calculated based on the total amount of solute dissolved in the final volume of the solvent and is typically expressed in mg/mL or mol/L.

Visualizations

Troubleshooting Workflow for this compound Solubility Issues

G start Start: this compound insoluble in DMF/DCM check_purity 1. Verify Purity of This compound start->check_purity agitate 2. Agitate / Vortex check_purity->agitate sonicate 3. Sonicate Mixture agitate->sonicate Still Insoluble soluble Soluble agitate->soluble Soluble warm 4. Gentle Warming (e.g., 30-40°C) sonicate->warm Still Insoluble sonicate->soluble Soluble add_cosolvent 5. Add Co-solvent (e.g., DMSO) warm->add_cosolvent Still Insoluble warm->soluble Soluble add_cosolvent->soluble Soluble insoluble Insoluble: Consider alternative solvent add_cosolvent->insoluble Still Insoluble

Caption: A stepwise workflow for troubleshooting the dissolution of this compound.

References

Technical Support Center: Managing Aggregation of Peptides Containing D-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing aggregation issues encountered when working with peptides containing D-alanine.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a concern?

A1: Peptide aggregation is a phenomenon where individual peptide molecules associate to form larger, often insoluble structures.[1][2] These can range from disorganized amorphous aggregates to highly ordered amyloid fibrils.[1][3] Aggregation is a significant issue in research and drug development because it can lead to a loss of the peptide's therapeutic activity, decrease the product yield, and potentially trigger an immune response in patients.[1][3]

Q2: How does the inclusion of D-alanine affect peptide aggregation?

A2: The incorporation of D-amino acids, such as D-alanine, can have varied effects on peptide aggregation.[1] It is often employed as a strategy to enhance the enzymatic stability of peptides.[1] Depending on the specific peptide sequence and the position of the D-alanine substitution, it can either disrupt or, in some instances, promote aggregation. Disruption often happens because the D-amino acid alters the peptide's backbone conformation, which can hinder the formation of β-sheet structures that are critical for many types of aggregation.[1] However, in certain sequence contexts, this altered conformation might inadvertently expose hydrophobic regions or facilitate different intermolecular interactions that lead to aggregation.[1]

Q3: What are the primary causes of aggregation in my D-alanine-containing peptide?

A3: Several intrinsic and extrinsic factors can contribute to the aggregation of your D-alanine-containing peptide:

  • Intrinsic Factors:

    • Hydrophobicity: The overall hydrophobicity of the peptide sequence is a major driver of aggregation.[1]

    • Amino Acid Sequence: The presence of "aggregation-prone regions" (APRs), which are short sequences with a high tendency to form β-sheets, can initiate aggregation.[1]

    • Secondary Structure Propensity: Even with a D-alanine substitution, the peptide might still have a tendency to form structures that can lead to aggregation.[1]

  • Extrinsic Factors:

    • Peptide Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.[1]

    • pH and Ionic Strength: The pH of the solution affects the net charge of the peptide.[3] When the pH is close to the peptide's isoelectric point (pI), the net charge is minimal, which can reduce electrostatic repulsion and promote aggregation.[3][4] Similarly, high ionic strength can shield charges and facilitate aggregation.[4]

    • Temperature: Increased temperatures can accelerate aggregation rates.[1][4]

    • Agitation: Mechanical stress from stirring or shaking can induce aggregation.[1]

    • Surfaces and Interfaces: Peptides can aggregate at air-water or solid-liquid interfaces.[1]

Troubleshooting Guides

Problem 1: My D-alanine peptide precipitates immediately upon dissolution.

Potential CauseTroubleshooting StepExpected Outcome
Poor Solubility 1. Review the peptide's amino acid sequence to assess its overall charge and hydrophobicity.[5] 2. If the peptide is hydrophobic, try dissolving it in a small amount of an organic solvent like DMSO, DMF, or acetonitrile before adding the aqueous buffer.[1][6] 3. For charged peptides, adjust the pH of the buffer. Acidic peptides are more soluble in basic buffers, and basic peptides in acidic buffers.[1][4]The peptide dissolves and remains in solution.

Problem 2: My D-alanine peptide solution becomes cloudy or forms a gel over time.

Potential CauseTroubleshooting StepExpected Outcome
Time-Dependent Aggregation 1. Optimize storage conditions: store at a lower temperature and protect from agitation. 2. Add excipients such as sugars (e.g., sucrose, trehalose) or polyols (e.g., glycerol) to stabilize the peptide.[7] 3. For peptides prone to β-sheet formation, consider adding small amounts of structure-disrupting agents like guanidinium chloride or urea, if compatible with your experiment.[7]The peptide solution remains clear for a longer duration.
Nucleation-Dependent Aggregation 1. Filter the peptide stock solution through a 0.22 µm filter to remove any pre-existing small aggregates that can act as seeds for further aggregation.[1] 2. If possible, perform experiments at lower peptide concentrations.[1]A delay or reduction in the onset of aggregation is observed.

Data Presentation

Table 1: Hypothetical Quantitative Data from Thioflavin T (ThT) Assay Comparing a Parent Peptide with its D-Alanine Variant.

This table illustrates how quantitative data from ThT assays can be presented to compare the aggregation propensity of different peptide variants. A longer lag time and lower maximum fluorescence for the D-Ala variant would suggest that the substitution inhibits aggregation.

Peptide VariantLag Time (hours)Maximum Fluorescence (Arbitrary Units)Apparent Rate Constant (h⁻¹)
Parent Peptide (All L-amino acids)2.585000.8
D-Ala Variant10.232000.2

Experimental Protocols

Thioflavin T (ThT) Assay for Aggregation Kinetics

This assay is used to monitor the formation of amyloid-like fibrils, which are rich in β-sheet structures.[1] Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to these structures.[1]

Materials:

  • Lyophilized synthetic peptide

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)[8]

  • Sterile, ultrapure water

  • Appropriate buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Black, clear-bottom 96-well plate[1]

  • Plate reader with fluorescence capabilities (excitation ~440 nm, emission ~485 nm)[1][9]

Procedure:

  • Preparation of Reagents: Prepare the peptide solution at the desired concentration in the assay buffer. To ensure a monomeric starting state, it's sometimes necessary to first dissolve the peptide in a solvent like hexafluoroisopropanol (HFIP), evaporate the solvent, and then resuspend in the assay buffer.[1] Prepare a working solution of ThT in the assay buffer to a final concentration of 10-20 µM.[1]

  • Assay Setup: In each well of the 96-well plate, add your peptide sample. It is recommended to run samples in triplicate. Include control wells with buffer and ThT only for background subtraction.

  • Initiation of Measurement: Add the ThT working solution to each well.

  • Measurement: Place the plate in the plate reader, which should be pre-heated to the desired temperature. Set the plate reader to take fluorescence readings at regular intervals (e.g., every 5-15 minutes) for the duration of the experiment. It is advisable to include shaking between reads to promote aggregation.

  • Data Analysis: Subtract the background fluorescence from the sample readings. Plot fluorescence intensity versus time. The resulting curve is often sigmoidal, from which you can determine the lag time, apparent rate constant, and maximum fluorescence.[3]

Size Exclusion Chromatography (SEC) for Aggregate Quantification

SEC separates molecules based on their size, making it a powerful tool for detecting and quantifying soluble aggregates.[10][11]

Materials:

  • Peptide solution

  • SEC column appropriate for the size range of your peptide and potential aggregates

  • HPLC or UHPLC system with a UV detector[10]

  • Mobile phase (e.g., PBS)

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Prepare your peptide solution in the mobile phase. Filter the sample through a 0.22 µm filter.

  • Injection and Separation: Inject the sample onto the column. The separation occurs as the sample passes through the column, with larger molecules (aggregates) eluting before smaller molecules (monomers).[10]

  • Detection: Monitor the elution profile using a UV detector at a wavelength where the peptide absorbs (typically 214 nm or 280 nm).

  • Data Analysis: Integrate the peaks corresponding to the monomer and aggregates. The percentage of aggregation can be calculated based on the relative peak areas.

Dynamic Light Scattering (DLS) for Size Distribution Analysis

DLS is a non-invasive technique used to measure the size distribution of particles in a solution.[12][13] It is highly sensitive to the presence of large aggregates.[14]

Materials:

  • Peptide solution

  • DLS instrument

  • Cuvette

Procedure:

  • Sample Preparation: Prepare your peptide solution in a suitable buffer and filter it through a 0.22 µm filter to remove dust and other contaminants.

  • Measurement: Place the cuvette containing the sample into the DLS instrument. Set the parameters for the measurement, including the solvent viscosity and refractive index, and the measurement temperature.

  • Data Acquisition: The instrument illuminates the sample with a laser and detects the fluctuations in scattered light intensity caused by the Brownian motion of the particles.[12]

  • Data Analysis: The software calculates the size distribution of the particles in the sample from the intensity fluctuations. The results are typically presented as a distribution of particle sizes by intensity, volume, or number. An increase in the average particle size or the appearance of larger species over time is indicative of aggregation.

Visualizations

G Simplified Pathway of Peptide Fibrillar Aggregation A Native Monomers B Misfolded Monomers A->B Misfolding B->A Refolding C Oligomers (Soluble) B->C Self-assembly C->B D Protofibrils C->D Elongation E Mature Fibrils (Insoluble) D->E Maturation

Caption: A simplified pathway of peptide fibrillar aggregation.

G Troubleshooting Workflow for Peptide Aggregation A Peptide Aggregation Observed B Check Solubility Parameters (Sequence, pH, Concentration) A->B C Check Storage & Experimental Conditions (Temperature, Agitation) A->C D Optimize Dissolution Protocol (Organic Solvent, pH adjustment) B->D F Optimize Conditions (Add Excipients, Filter Solution) C->F E Characterize Aggregates (DLS, SEC, TEM) D->E G Problem Resolved E->G F->E

Caption: A general workflow for troubleshooting peptide aggregation.

References

Technical Support Center: HPLC Purification of Crude Peptides with D-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the HPLC purification of crude synthetic peptides containing D-amino acids.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC purification of peptides containing D-amino acids.

Issue Potential Cause Recommended Solution
Poor Resolution Between Diastereomers Inappropriate Stationary Phase: The subtle structural differences between diastereomers may not be sufficiently resolved by a standard C18 column.Column Selection: Try a C8 or a phenyl-hexyl column, which can offer different selectivity. For peptides with significant secondary structure, a C8 column may provide better separation of diastereomers. Chiral HPLC: For baseline separation of enantiomers or challenging diastereomers, a chiral stationary phase (CSP) is recommended. Crown ether-based or zwitterionic CSPs are often effective for amino acids and small peptides.[1][2]
Suboptimal Mobile Phase/Gradient: The elution gradient may be too steep, or the mobile phase composition may not be conducive to separating closely related peptide species.Gradient Optimization: Employ a shallower gradient around the elution point of the peptide diastereomers. An increase of 0.5-1% of the organic phase per minute is a good starting point.[3] Mobile Phase Additives: Ensure 0.1% trifluoroacetic acid (TFA) is present in both aqueous and organic mobile phases to improve peak shape. For basic peptides, other ion-pairing agents or different pH conditions might enhance separation.[4][5]
Peak Tailing or Broadening Column Overload: Injecting too much crude peptide can lead to poor peak shape and reduced resolution.Reduce Sample Load: Decrease the amount of peptide injected onto the column. For analytical columns, loads should typically be in the microgram range, while preparative columns can handle milligram quantities.
Secondary Interactions: The peptide may be interacting with residual silanol groups on the silica-based stationary phase.Use High-Purity Silica Columns: Modern, high-purity silica columns have fewer active silanol groups. Increase TFA Concentration: A slightly higher concentration of TFA (e.g., 0.12%) can sometimes improve peak shape by better masking silanol interactions.
Inappropriate Injection Solvent: Dissolving the crude peptide in a solvent much stronger than the initial mobile phase can cause peak distortion.Match Injection Solvent to Initial Mobile Phase: Dissolve the crude peptide in the initial mobile phase conditions (e.g., 5-10% acetonitrile in water with 0.1% TFA). If a stronger solvent like DMSO is required for solubility, use the minimal amount and dilute with the initial mobile phase before injection.
No Peptide Elution Peptide is Too Hydrophilic: The peptide may not be retained on the reversed-phase column under the starting conditions.Use a Less Hydrophobic Column: A C4 or C8 column may provide better retention for very polar peptides. Modify Mobile Phase: Start with 100% aqueous mobile phase (0.1% TFA) to maximize retention.
Peptide is Too Hydrophobic: The peptide is strongly retained and does not elute even at high organic phase concentrations.Use a More Hydrophobic Column: A C18 or even a diphenyl column might be necessary. Stronger Organic Modifier: Consider using isopropanol in addition to acetonitrile in the organic mobile phase to increase elution strength.
Irreproducible Retention Times Column Temperature Fluctuations: Changes in ambient temperature can affect retention times, especially for diastereomers where separation is sensitive to conformational changes.Use a Column Thermostat: Maintaining a constant column temperature (e.g., 30°C or 65°C) will improve reproducibility. Elevated temperatures can also sometimes improve the resolution of diastereomers.[6]
Mobile Phase Preparation Inconsistency: Small variations in the concentration of TFA or the ratio of aqueous to organic solvents can lead to shifts in retention.Precise Mobile Phase Preparation: Use calibrated volumetric glassware and high-purity reagents for consistent mobile phase preparation. Degas the mobile phases before use.

Frequently Asked Questions (FAQs)

1. How does the presence of a D-amino acid affect the retention time of a peptide in reversed-phase HPLC?

The incorporation of a D-amino acid can alter a peptide's three-dimensional structure. In many cases, a D-amino acid will disrupt secondary structures like α-helices that are common in all-L-peptides. This change in conformation can lead to a different interaction with the stationary phase, often resulting in a decreased retention time compared to the all-L-amino acid counterpart.[6] However, the exact effect depends on the position of the D-amino acid and the overall peptide sequence.

2. Can I separate peptide diastereomers (peptides with one or more D-amino acids) on a standard C18 column?

Yes, in many instances, diastereomers can be separated on a standard C18 or C8 column.[6] The subtle differences in their secondary structures can be sufficient to cause differential retention. Optimization of the gradient slope and temperature is often key to achieving a good separation.

3. When should I consider using a chiral HPLC column?

A chiral HPLC column is recommended when you need to separate enantiomers (a peptide and its mirror image) or when the separation of diastereomers on a standard reversed-phase column is insufficient. Chiral stationary phases (CSPs) provide a chiral environment that interacts differently with the stereoisomers, enabling their separation.[2][7]

4. What is the best way to prepare my crude peptide sample for HPLC purification?

The crude peptide should be dissolved in the initial mobile phase of your HPLC gradient (e.g., 5-10% acetonitrile in water with 0.1% TFA). If the peptide is not soluble, you can use a small amount of a stronger solvent like DMSO and then dilute it with the initial mobile phase. It is crucial to filter the sample through a 0.22 or 0.45 µm filter before injection to remove any particulate matter that could clog the column.

5. How can I confirm the identity of my purified peptide fractions?

The most common method for confirming the identity of purified peptide fractions is mass spectrometry (e.g., ESI-MS or MALDI-TOF). This will provide the molecular weight of the peptide in each fraction, allowing you to identify the fractions containing your target peptide.

Data Presentation

Table 1: Impact of D-Amino Acid Substitution and Temperature on RP-HPLC Retention Time of an α-Helical Model Peptide

The following table presents the retention times of an α-helical model peptide (Ac-EAEKAAKE-X-EKAAKEAEK-amide) and its diastereomers with single substitutions at position X, analyzed on C8 and C18 columns at two different temperatures.

Peptide (Substitution at X)Column TypeTemperature (°C)Retention Time (min)
I9 (L-allo-Ile)C83028.5
6526.1
C183030.2
6527.9
a-I9 (L-Ile)C83029.1
6526.6
C183030.7
6528.4
I9d (D-allo-Ile)C83025.8
6523.9
C183027.9
6525.8
a-I9d (D-Ile)C83025.2
6523.4
C183027.4
6525.3

Data adapted from a study on the RP-HPLC of diastereomeric α-helical peptide analogs.[6]

Table 2: Chiral HPLC Separation of DL-Leucine Enantiomers

This table shows the chromatographic parameters for the separation of D- and L-Leucine using a chiral stationary phase.

EnantiomerRetention Time (min)Retention Factor (k')Separation Factor (α)Resolution (Rs)
L-Leucine12.53.17--
D-Leucine15.24.071.283.21

Note: The specific chiral column and mobile phase conditions are critical for achieving this separation and can be found in specialized application notes.

Experimental Protocols

Protocol 1: Preparative RP-HPLC for the Purification of a Crude Synthetic Peptide with a D-Amino Acid

Objective: To purify a crude synthetic peptide containing a D-amino acid from synthesis-related impurities and to separate it from its potential diastereomers.

Materials:

  • Crude synthetic peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Preparative C8 or C18 column (e.g., 21.2 x 250 mm, 10 µm)

  • Analytical C8 or C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with a UV detector and fraction collector

  • 0.22 µm or 0.45 µm syringe filters

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Degas both mobile phases before use.

  • Analytical Method Development (Optional but Recommended):

    • Dissolve a small amount of the crude peptide in Mobile Phase A.

    • Inject the sample onto the analytical column.

    • Run a scouting gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution time of the target peptide and its impurities.

    • Optimize the gradient to achieve the best possible separation of the target peptide from its impurities, especially any diastereomers. A shallower gradient around the elution point is often necessary.[8]

  • Sample Preparation for Preparative HPLC:

    • Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of DMSO can be used, followed by dilution with Mobile Phase A.

    • Filter the solution through a 0.45 µm syringe filter.

  • Preparative HPLC Run:

    • Equilibrate the preparative column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

    • Inject the filtered crude peptide solution.

    • Run the optimized gradient from the analytical method development, adjusting the flow rate for the larger column diameter.

    • Monitor the elution profile at an appropriate wavelength (typically 214 or 220 nm).

    • Collect fractions corresponding to the target peptide peak(s).

  • Fraction Analysis and Post-Purification:

    • Analyze the purity of each collected fraction using the analytical HPLC method.

    • Confirm the identity of the peptide in the pure fractions using mass spectrometry.

    • Pool the fractions that meet the desired purity level.

    • Lyophilize the pooled fractions to obtain the purified peptide as a solid.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Final Product start Crude Peptide Synthesis sample_prep Sample Dissolution & Filtration start->sample_prep mobile_phase_prep Mobile Phase Preparation (A & B) start->mobile_phase_prep analytical_dev Analytical Method Development (Optional) sample_prep->analytical_dev mobile_phase_prep->analytical_dev prep_hplc Preparative HPLC analytical_dev->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection fraction_analysis Fraction Purity Analysis (Analytical HPLC) fraction_collection->fraction_analysis ms_confirm Mass Spectrometry Confirmation fraction_analysis->ms_confirm pooling Pooling of Pure Fractions ms_confirm->pooling lyophilization Lyophilization pooling->lyophilization end Purified Peptide lyophilization->end

Caption: Workflow for the HPLC purification of synthetic peptides.

troubleshooting_logic cluster_column Stationary Phase cluster_mobile_phase Mobile Phase cluster_temp Temperature start Poor Resolution of Diastereomers change_column Try Different Achiral Column (C8, Phenyl) start->change_column use_chiral Use Chiral Stationary Phase (CSP) start->use_chiral shallow_gradient Use Shallower Gradient start->shallow_gradient optimize_additive Optimize Ion-Pairing Agent/pH start->optimize_additive change_temp Change Column Temperature (e.g., 30°C vs. 65°C) start->change_temp end_node Improved Resolution change_column->end_node use_chiral->end_node shallow_gradient->end_node optimize_additive->end_node change_temp->end_node

References

Impact of excess coupling reagent on Boc-D-Ala-OMe reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Boc-D-Ala-OMe reactions. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing peptide coupling reactions involving this compound, with a specific focus on the effects of using excess coupling reagents.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a coupling reagent in a this compound reaction?

A1: The primary role of a coupling reagent is to activate the carboxylic acid group of an N-protected amino acid, such as Boc-D-Ala-OH, to facilitate the formation of a peptide (amide) bond with the amino group of another molecule, like an amino acid methyl ester (e.g., H-Ala-OMe).[1] This activation converts the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by the amine.[1] Common classes of coupling reagents include carbodiimides (e.g., DCC, DIC, EDC) and onium salts (e.g., HBTU, HATU, PyBOP).[2][3]

Q2: What are the potential side reactions when using an excess of a carbodiimide coupling reagent (e.g., DCC, DIC)?

A2: Using a significant excess of a carbodiimide reagent can lead to several undesirable side reactions. The most common is the formation of a stable, unreactive N-acylurea via an O→N acyl migration of the O-acylisourea intermediate.[2][4][5] This side reaction reduces the yield of the desired peptide and introduces a byproduct that can be difficult to separate during purification.[5][6] The use of solvents with a low dielectric constant, such as dichloromethane (DCM), can help minimize this side reaction.[4]

Q3: What happens if I use an excess of an onium salt reagent (e.g., HBTU, HATU)?

A3: For aminium/uronium-based reagents like HBTU, HATU, and TBTU, using them in excess relative to the carboxylic acid component can lead to a detrimental side reaction known as guanidinylation.[2][7] In this process, the excess reagent reacts with the free N-terminal amine of the peptide, forming a guanidinyl group that "caps" the peptide chain and prevents further elongation.[7][8] To avoid this, it is recommended to use a slight excess of the carboxylic acid in relation to the coupling reagent.[2]

Q4: How does using an excess of an additive like 1-hydroxybenzotriazole (HOBt) affect the reaction?

A4: Additives like HOBt are frequently used in conjunction with coupling reagents, particularly carbodiimides, to suppress racemization and prevent side reactions like the dehydration of asparagine and glutamine residues.[7][8][9] HOBt reacts with the O-acylisourea intermediate to form a more selective active ester, which minimizes the formation of N-acylurea.[6][10] Using a slight excess of HOBt (e.g., 1.1-1.2 equivalents) is a standard practice that can increase reaction rates and improve the purity of the final product.[9][10]

Q5: How can I detect and quantify side products caused by excess coupling reagents?

A5: The most effective analytical techniques for detecting and quantifying the desired product and any impurities are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[10] HPLC can separate the desired peptide from byproducts like N-acylurea or capped peptides. LC-MS is crucial for identifying the mass of these impurities, confirming their structure, and helping to diagnose the specific side reaction that occurred.[10]

Troubleshooting Guides

Issue 1: Low yield of the desired peptide and a significant, difficult-to-remove byproduct.

This issue often points to the formation of N-acylurea, especially when using carbodiimide reagents like DCC or DIC.

  • Plausible Cause: Use of excess carbodiimide reagent relative to the carboxylic acid (Boc-D-Ala-OH).

  • Troubleshooting Steps:

    • Adjust Stoichiometry: Reduce the amount of carbodiimide reagent to 1.0-1.05 equivalents relative to the carboxylic acid.

    • Incorporate an Additive: Ensure HOBt or OxymaPure® (1.1-1.2 equivalents) is included in the reaction to trap the active intermediate and prevent rearrangement to N-acylurea.[6]

    • Control Temperature: Perform the coupling at a lower temperature (starting at 0 °C) to slow down the rate of the N-acylurea rearrangement side reaction.[2]

    • Solvent Choice: Use non-polar solvents like DCM, which are known to suppress N-acylurea formation.[4]

Issue 2: Mass spectrometry analysis shows the peptide chain has stopped elongating and has an unexpected mass increase.

This problem is characteristic of chain termination, often caused by guanidinylation when using onium salt reagents.

  • Plausible Cause: Use of excess onium salt reagent (HBTU, HATU, etc.) relative to the carboxylic acid. The excess reagent has capped the N-terminus of the amine component.[7]

  • Troubleshooting Steps:

    • Reverse Stoichiometry: The recommended practice is to use a slight excess of the Boc-amino acid and additive relative to the coupling reagent and the amine component. A typical ratio is Boc-AA:Reagent:HOBt:Amine of 1.1:1.0:1.1:1.0.

    • Pre-activation Time: Minimize the time the free amine is in contact with excess coupling reagent. A short pre-activation of the carboxylic acid with the coupling reagent (2-5 minutes) before adding the amine component can be beneficial.[2][11]

Data Presentation

Table 1: Impact of Excess Coupling Reagent on Peptide Synthesis

Reagent ClassExample ReagentsPrimary Side Reaction with Excess ReagentConsequenceRecommended Stoichiometry (Reagent:Acid)
Carbodiimides DCC, DIC, EDCN-Acylurea Formation[2][5]Reduced yield, purification difficulties≤ 1.05 : 1.0
Onium Salts HBTU, HATU, TBTU, PyBOPN-terminal Guanidinylation[7][8]Chain termination, prevents peptide elongation≤ 1.0 : 1.0 (or slight excess of acid)
Additives HOBt, OxymaPure®Generally minimal side reactionsN/A1.0 - 1.2 : 1.0 (relative to acid)

Experimental Protocols

Protocol 1: Standard this compound Synthesis using DCC/HOBt

This protocol details a standard coupling procedure designed to minimize side reactions.

  • Preparation of the Amine: Dissolve the amine component (e.g., H-Gly-OMe·HCl, 1.0 equivalent) in anhydrous Dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add N-Methylmorpholine (NMM) (1.0 equivalent) dropwise to neutralize the hydrochloride salt and stir for 15 minutes.

  • Activation of Carboxylic Acid: In a separate flask, dissolve Boc-D-Ala-OH (1.05 equivalents) and HOBt (1.1 equivalents) in anhydrous DCM. Cool this solution to 0 °C.

  • Coupling: Slowly add a solution of DCC (1.05 equivalents) in DCM to the Boc-D-Ala-OH/HOBt mixture. Stir at 0 °C for 10-15 minutes for pre-activation.

  • Reaction: Add the neutralized amine solution from Step 1 to the activated carboxylic acid mixture. Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer, concentrate, and purify the crude product by silica gel column chromatography.[10]

Protocol 2: this compound Synthesis using HBTU

This protocol uses an onium salt reagent, highlighting the stoichiometry to avoid side reactions.

  • Dissolution: In a round-bottom flask, dissolve Boc-D-Ala-OH (1.1 equivalents), HBTU (1.05 equivalents), and HOBt (1.1 equivalents) in anhydrous DMF.

  • Neutralization and Coupling: Add the amine component (e.g., H-Ala-OMe, 1.0 equivalent) to the mixture. Cool to 0 °C. Add Diisopropylethylamine (DIPEA) (2.5 equivalents) dropwise.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature for 2-4 hours. Monitor completion by TLC or LC-MS.

  • Workup and Purification: Dilute the mixture with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

G start Low Yield or Stalled Reaction check_reagent Identify Coupling Reagent Class start->check_reagent carbodiimide Carbodiimide (DCC, DIC) check_reagent->carbodiimide e.g., DCC onium Onium Salt (HBTU, HATU) check_reagent->onium e.g., HBTU analyze_ms Analyze Byproduct by LC-MS carbodiimide->analyze_ms onium->analyze_ms acylurea N-Acylurea Detected? (Mass = Peptide + Reagent - H2O) analyze_ms->acylurea Check for... guanidinylation Guanidinylation Detected? (Mass = Peptide + Reagent Fragment) analyze_ms->guanidinylation Check for... acylurea->guanidinylation No sol_carbodiimide Reduce Reagent Stoichiometry Add HOBt Lower Temperature acylurea->sol_carbodiimide Yes sol_onium Reverse Stoichiometry (Excess Acid) Use Short Pre-activation guanidinylation->sol_onium Yes re_run Re-run Optimized Reaction sol_carbodiimide->re_run sol_onium->re_run

Caption: Troubleshooting workflow for issues caused by excess coupling reagent.

G cluster_carbodiimide Carbodiimide Pathway (e.g., DCC) cluster_onium Onium Salt Pathway (e.g., HBTU) Boc_Ala_OH_C Boc-D-Ala-OH O_acyl O-Acylisourea (Active Intermediate) Boc_Ala_OH_C->O_acyl + DCC DCC DCC Peptide_C Desired Peptide O_acyl->Peptide_C + Amine (Desired) N_acyl N-Acylurea (Side Product) O_acyl->N_acyl Rearrangement (Excess DCC) Amine_C Amine (R'-NH2) Boc_Ala_OH_O Boc-D-Ala-OH OBt_ester OBt Active Ester Boc_Ala_OH_O->OBt_ester + HBTU HBTU HBTU Peptide_O Desired Peptide OBt_ester->Peptide_O + Amine (Desired) Amine_O Amine (R'-NH2) Guanidinylation Guanidinylated Amine (Capped Chain) Amine_O->Guanidinylation + Excess HBTU

References

Validation & Comparative

Chiral HPLC Analysis for D-Alanine Stereochemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of stereochemistry is a critical aspect of chemical analysis, particularly in the pharmaceutical and biotechnology industries. The presence of an undesired enantiomer can have significant implications for a drug's efficacy and safety. This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for confirming the stereochemistry of D-alanine, with supporting experimental data and comparisons to alternative techniques.

This document focuses on the prevalent methods for the chiral separation of D- and L-alanine, offering a detailed look at both direct and indirect HPLC approaches. Furthermore, it provides a comparative overview of alternative methods such as Gas Chromatography (GC) and enzymatic assays, equipping researchers with the necessary information to select the most appropriate technique for their specific analytical needs.

Comparative Analysis of Chiral Separation Techniques

The selection of an analytical method for determining the stereochemistry of alanine is dependent on various factors, including the required sensitivity, sample matrix, available instrumentation, and the need for high-throughput analysis. While chiral HPLC is a powerful and widely used technique, alternative methods offer distinct advantages in specific contexts.

Quantitative Data Summary

The following tables summarize the performance of various analytical techniques for the chiral analysis of alanine.

Table 1: Performance Comparison of Direct Chiral HPLC Methods

Chiral Stationary Phase (CSP) TypeColumn ExampleMobile PhaseRetention Time D-Alanine (min)Retention Time L-Alanine (min)Selectivity (α)Resolution (Rs)
Macrocyclic Glycopeptide Astec® CHIROBIOTIC® TWater:Methanol:Formic Acid (30:70:0.02, v/v/v)6.156[1]4.744[1]1.30[1]5.54[1]
Polysaccharide-Based Amylose-based (e.g., AmyCoat RP)10mM Ammonium Acetate in Water:Methanol:Acetonitrile (40:50:10, v/v/v)Not explicitly stated for alanineNot explicitly stated for alanine--
Zwitterionic CHIRALPAK® ZWIX(+)Methanol:Water (98:2, v/v) with 50 mM Formic Acid and 25 mM DiethylamineNot explicitly stated for alanineNot explicitly stated for alanine--

Table 2: Comparison of Chiral HPLC with Alternative Methods

FeatureDirect Chiral HPLCIndirect Chiral HPLC (with Derivatization)Chiral Gas Chromatography (GC)Enzymatic Assay
Principle Enantiomers separated on a chiral stationary phase.[1]Diastereomers formed with a chiral derivatizing agent are separated on an achiral column.Volatilized enantiomers (often derivatized) separated on a chiral capillary column.Enzyme specifically acts on one enantiomer (e.g., D-amino acid oxidase for D-alanine).
Sample Preparation Minimal; dissolution in a suitable solvent.[1]Derivatization step required.Derivatization often required to increase volatility.Minimal; sample is mixed with enzyme and substrate.
Instrumentation HPLC with a chiral column.[1]Standard HPLC with a reverse-phase column.Gas chromatograph with a chiral column.Spectrophotometer or fluorometer.
Sensitivity Moderate to high.High, depending on the derivatizing agent's chromophore/fluorophore.Very high, especially with mass spectrometry (MS) detection.High, with fluorescent assays detecting picomole levels.
Throughput Moderate.Lower due to the derivatization step.Moderate.High, suitable for microplate formats.
Key Advantage Direct analysis, simpler sample preparation.[1]Utilizes standard, less expensive achiral columns.High resolution and sensitivity.High specificity and high throughput.
Key Limitation Cost of chiral columns.Extra sample preparation step, potential for side reactions.Derivatization can be complex and time-consuming.Susceptible to matrix interference; specific enzymes required.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on specific instrumentation and sample characteristics.

Direct Chiral HPLC Analysis of DL-Alanine

This method is suitable for the direct separation of D- and L-alanine without derivatization.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a UV detector.

Materials:

  • Column: Astec® CHIROBIOTIC® T (25 cm x 4.6 mm I.D., 5 µm particle size)[1]

  • Mobile Phase: HPLC grade water, methanol, and formic acid.

  • DL-Alanine standard.

Procedure:

  • Mobile Phase Preparation: Prepare a mixture of water, methanol, and formic acid in the ratio of 30:70:0.02 (v/v/v).[1]

  • Sample Preparation: Dissolve an appropriate amount of DL-alanine in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.[1]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[1]

    • Column Temperature: 25°C[1]

    • Detection: UV at 210 nm[1]

    • Injection Volume: 10 µL[1]

  • Analysis: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. Inject the prepared sample and run the analysis for a sufficient time to allow for the elution of both enantiomers.[1]

Indirect Chiral HPLC Analysis via Derivatization with Marfey's Reagent

This method involves the derivatization of alanine with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) to form diastereomers that can be separated on a standard reverse-phase column.

Instrumentation:

  • Standard HPLC system with a reverse-phase C18 column.

  • Heating block or water bath.

Materials:

  • Marfey's Reagent (FDAA) solution (1% in acetone).

  • 1 M Sodium bicarbonate.

  • 2 M Hydrochloric acid.

  • DL-Alanine sample.

Procedure:

  • Derivatization:

    • In a reaction vial, mix 50 µL of the alanine sample (e.g., 1 mg/mL) with 100 µL of 1% Marfey's reagent in acetone.

    • Add 20 µL of 1 M sodium bicarbonate.

    • Heat the mixture at 40°C for 1 hour.

    • Cool the vial and add 10 µL of 2 M HCl to stop the reaction.

  • Sample Preparation: The sample is ready for injection after degassing. Dilution with the mobile phase may be necessary.

  • Chromatographic Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile).

    • Detection: UV at 340 nm.

    • Flow Rate and Temperature: To be optimized for best separation.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for direct and indirect chiral HPLC analysis.

direct_hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve DL-Alanine in Mobile Phase filter Filter Sample (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Separate Enantiomers on Chiral Column inject->separate detect Detect with UV Detector separate->detect analyze Analyze Chromatogram (Retention Times, Peak Areas) detect->analyze

Caption: Experimental workflow for direct chiral HPLC analysis of DL-alanine.

indirect_hplc_workflow cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis mix Mix Alanine Sample with Marfey's Reagent heat Heat at 40°C mix->heat quench Quench Reaction with HCl heat->quench inject Inject Derivatized Sample quench->inject separate Separate Diastereomers on Achiral C18 Column inject->separate detect Detect with UV Detector (340 nm) separate->detect analyze Analyze Chromatogram (Retention Times, Peak Areas) detect->analyze

Caption: Experimental workflow for indirect chiral HPLC analysis of DL-alanine.

Conclusion

The confirmation of D-alanine stereochemistry can be reliably achieved through chiral HPLC analysis. The direct method using a chiral stationary phase, particularly a macrocyclic glycopeptide-based column, offers a robust and straightforward approach with excellent resolution. The indirect method, involving derivatization with reagents like Marfey's reagent, provides a viable alternative that can be performed on standard HPLC systems.

The choice between these methods and other techniques like chiral GC or enzymatic assays will depend on the specific requirements of the analysis. For routine quality control where simplicity and reliability are key, direct chiral HPLC is often the preferred method. For applications requiring very high sensitivity, chiral GC-MS may be more suitable, while enzymatic assays excel in high-throughput screening environments. By understanding the principles and performance characteristics of each technique, researchers can make an informed decision to ensure the accuracy and reliability of their stereochemical analysis.

References

A Researcher's Guide to Mass Spectrometry Methods for Identifying D-Amino Acids in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and localization of D-amino acids within peptide sequences is a critical challenge. The presence of these stereoisomers can significantly impact a peptide's structure, function, and immunogenicity. This guide provides a comprehensive comparison of modern mass spectrometry-based methods for the analysis of D-amino acid-containing peptides (DAACPs), complete with supporting data and detailed experimental protocols.

The incorporation of D-amino acids, whether intentional for therapeutic design or an unintentional impurity from synthesis, necessitates robust analytical techniques.[1] Standard proteomics workflows often fall short as the simple substitution of an L-amino acid with its D-enantiomer results in no mass change, making them invisible to conventional mass spectrometry.[2] This guide explores three primary mass spectrometry-centric approaches to overcome this hurdle: Tandem Mass Spectrometry (MS/MS) with advanced fragmentation techniques, Ion Mobility Spectrometry-Mass Spectrometry (IM-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) following chiral derivatization.

Tandem Mass Spectrometry (MS/MS) for Direct Identification

Tandem mass spectrometry allows for the fragmentation of peptide ions to elucidate their amino acid sequence.[3] While D- and L-containing peptide epimers have identical precursor and fragment ion masses, the relative intensities of these fragments can differ, providing a basis for identification.[4] The effectiveness of this approach is highly dependent on the fragmentation method employed.

Comparison of Fragmentation Techniques
Fragmentation MethodPrincipleAdvantagesDisadvantagesTypical Accuracy
Collision-Induced Dissociation (CID) / Collisionally Activated Dissociation (CAD) Ions are accelerated and collided with an inert gas, causing fragmentation primarily at the peptide backbone.Widely available on most mass spectrometers.Chiral recognition can be subtle and sequence-dependent.[5][6]3-5% for relative abundance of D-amino acids.[5][6]
Electron Capture Dissociation (ECD) / Electron Transfer Dissociation (ETD) Multiply charged peptide cations capture low-energy electrons, leading to non-ergodic fragmentation of the peptide backbone.[7][8]Produces more distinct chiral recognition than CID.[5][6] Preserves labile post-translational modifications.[8] Generates a more complete set of fragment ions (c- and z-ions) for better sequence coverage.[8]Requires more specialized and expensive instrumentation (e.g., FT-ICR or Orbitrap).[8] Works best for multiply charged ions (z>2).[9]1% for relative abundance of D-amino acids.[5][6]
Radical-Directed Dissociation (RDD) Fragmentation is initiated by a radical site, which can be introduced through various precursors.Highly sensitive to the three-dimensional structure of the peptide, providing significant chiral discrimination.[10] Can be more effective than CID for many peptides.[10]Can be more complex to implement than standard fragmentation methods.Method- and peptide-dependent.
Experimental Protocol: D-Amino Acid Identification using ECD/ETD-MS/MS

This protocol outlines a general procedure for identifying a D-amino acid in a synthetic peptide.

1. Sample Preparation:

  • Dissolve the synthetic peptide in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 pmol/µL.

  • If necessary, desalt the peptide solution using a C18 ZipTip or equivalent.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 150 mm x 75 µm, 1.7 µm).[11]

    • Mobile Phase A: 0.1% formic acid in water.[11]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[11]

    • Gradient: A suitable gradient to ensure separation and elution of the peptide of interest.

    • Flow Rate: Nano-flow rates (e.g., 300 nL/min) are typical for high sensitivity.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Mass Analyzer: A high-resolution mass spectrometer capable of ECD or ETD (e.g., FT-ICR or Orbitrap).

    • Data Acquisition: A data-dependent acquisition (DDA) method is often used, where the most abundant precursor ions are selected for fragmentation.

    • ECD/ETD Parameters: These need to be optimized for the specific instrument and peptide. This includes the electron energy for ECD or the reaction time for ETD.[7]

3. Data Analysis:

  • Identify the MS/MS spectra corresponding to the peptide of interest.

  • Perform de novo sequencing or compare the fragmentation pattern to a reference spectrum of the all-L peptide.

  • Look for significant differences in the relative abundances of key fragment ions between the sample and the all-L reference to identify the presence of a D-amino acid.

ECD_ETD_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Peptide Synthetic Peptide Dissolution Dissolution in LC-MS Grade Solvent Peptide->Dissolution Desalting Desalting (Optional) Dissolution->Desalting LC Nano-LC Separation (Reversed-Phase) Desalting->LC ESI Electrospray Ionization (ESI) LC->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 Fragmentation ECD / ETD Fragmentation MS1->Fragmentation MS2 MS2 Scan (Fragment Ion Detection) Fragmentation->MS2 Sequencing De Novo Sequencing or Spectral Comparison MS2->Sequencing Identification Identification of Chiral-Specific Fragments Sequencing->Identification Localization Localization of D-Amino Acid Identification->Localization

Workflow for D-amino acid identification using ECD/ETD-MS/MS.

Ion Mobility Spectrometry-Mass Spectrometry (IM-MS)

Ion mobility spectrometry (IMS) adds another dimension of separation based on the size, shape, and charge of an ion.[12][13] D- and L-containing peptide epimers can have slightly different three-dimensional structures, leading to different collision cross-sections (CCS) and thus different drift times in the ion mobility cell.[12][13] This allows for their separation prior to mass analysis.

Advantages of IM-MS for D-Amino Acid Analysis
  • Direct Separation of Epimers: IM-MS can resolve peptide epimers that are indistinguishable by mass alone.[12][13]

  • Enhanced Confidence in Identification: The combination of retention time (from LC), drift time (from IMS), and m/z (from MS) provides a high degree of specificity.

  • Localization of D-Amino Acids: By fragmenting the mobility-separated epimers and analyzing the drift times of the resulting fragment ions, it is possible to pinpoint the location of the D-amino acid.[11][12]

Performance of IM-MS in D-Amino Acid Analysis
ParameterPerformanceReference
Resolving Power High-resolution IMS (e.g., TIMS) with resolving powers up to ~340 can achieve baseline separation of DAACPs with up to ~30 residues.[2]
Quantification Linear quantification down to 0.25% has been demonstrated, making it suitable for analyzing samples with a large dynamic range between isomers.[2]
Applicability The LC-IM-MS/MS platform is considered promising for the analysis of isomeric mixtures.[12]
Experimental Protocol: D-Amino Acid Localization using LC-IM-MS/MS

This protocol describes a method for separating and identifying D-amino acid-containing peptides using ion mobility.

1. Sample Preparation:

  • Prepare the peptide sample as described in the Tandem MS protocol.

2. LC-IM-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Utilize a nano-LC system with a reversed-phase column to provide initial separation of the peptide mixture.[11]

  • Ion Mobility Spectrometry-Mass Spectrometry (IM-MS):

    • The LC eluent is introduced into the mass spectrometer via an ESI source.

    • Ions are accumulated in a trap and then introduced into the ion mobility cell (e.g., a drift tube or a trapped ion mobility spectrometry device).

    • Ions are separated based on their mobility in a buffer gas.[11]

    • The mobility-separated ions are then analyzed by a mass analyzer (e.g., TOF).

    • For localization, a fragmentation technique (e.g., CID) is applied after the ion mobility separation, followed by MS analysis of the fragments.[2][11]

3. Data Analysis:

  • Extract the arrival time distributions (ATDs) or mobilograms for the m/z of the peptide of interest. The presence of two distinct peaks indicates the separation of epimers.

  • For localization, analyze the ATDs of the fragment ions. Differences in the drift times of epimeric fragment ions can be used to determine the site of the D-amino acid.[11]

IM_MS_Workflow cluster_sample_prep Sample Preparation cluster_im_ms Ion Mobility-Mass Spectrometry cluster_fragmentation Fragmentation & Localization Peptide Peptide Mixture LC_Separation LC Separation Peptide->LC_Separation ESI Ionization (ESI) LC_Separation->ESI IM_Separation Ion Mobility Separation ESI->IM_Separation MS_Analysis Mass Analysis (Precursor Ions) IM_Separation->MS_Analysis Fragmentation CID Fragmentation IM_Separation->Fragmentation Data_Analysis Data Analysis: - Precursor Mobilograms - Fragment Ion ATDs - D-Amino Acid Localization MS_Analysis->Data_Analysis Fragment_IM Fragment Ion Mobility Analysis Fragmentation->Fragment_IM Fragment_MS Fragment Ion Mass Analysis Fragment_IM->Fragment_MS Fragment_MS->Data_Analysis

Workflow for D-amino acid analysis using LC-IM-MS/MS.

LC-MS with Chiral Derivatization

This indirect method involves chemically modifying the amino acids to create diastereomers, which can then be separated by standard reversed-phase liquid chromatography.[14] This approach typically requires hydrolysis of the peptide into its constituent amino acids before derivatization.

Common Chiral Derivatization Reagents
ReagentAbbreviationAdvantages
Nα-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamideFDAA (Marfey's Reagent)Well-established and commercially available. Compatible with LC-MS analysis.[15]
Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamideL-FDLAAn advanced Marfey's reagent with potentially higher sensitivity and better separation.[15]
(R)-Biaryl axially chiral-tag(R)-BiACDesigned for selective labeling of amino acids, enabling high-resolution separation and sensitive MS detection.[14]
Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamideFDAAHas been successfully combined with Trapped Ion Mobility Spectrometry-Mass Spectrometry (TIMS-MS) for the analysis of 19 pairs of D/L-amino acids in a single run.[16]
Experimental Protocol: D-Amino Acid Analysis using Chiral Derivatization LC-MS

This protocol provides a general workflow for the analysis of D-amino acids in a peptide after hydrolysis.

1. Peptide Hydrolysis:

  • Accurately weigh the peptide sample.

  • Perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) in a sealed, evacuated tube to break the peptide bonds and release the individual amino acids.

  • Neutralize the hydrolysate and dry it under vacuum.

2. Chiral Derivatization:

  • Reconstitute the dried amino acid mixture in a suitable buffer (e.g., sodium bicarbonate).

  • Add the chiral derivatization reagent (e.g., a solution of FDAA in acetone).

  • Incubate the reaction mixture at a specific temperature and for a set time to ensure complete derivatization.

  • Quench the reaction (e.g., by adding HCl).

3. LC-MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Water with an additive like formic acid or ammonium formate.

    • Mobile Phase B: Acetonitrile or methanol with the same additive.

    • Gradient: A gradient elution is used to separate the derivatized diastereomers.

  • Mass Spectrometry (MS):

    • Ionization: ESI in either positive or negative ion mode, depending on the derivatization reagent.

    • Scan Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is typically used for high sensitivity and specificity in quantitative analysis.[17] Define precursor-product ion pairs for each derivatized amino acid.[17]

4. Data Analysis:

  • Identify the peaks corresponding to the derivatized D- and L-amino acids based on their retention times and MRM transitions.

  • Quantify the amount of each D-amino acid by comparing its peak area to that of a corresponding standard.

Chiral_Derivatization_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Peptide Peptide Sample Hydrolysis Acid Hydrolysis Peptide->Hydrolysis Amino_Acids Free Amino Acid Mixture Hydrolysis->Amino_Acids Derivatization Chiral Derivatization (e.g., with FDAA) Amino_Acids->Derivatization Diastereomers Diastereomeric Mixture Derivatization->Diastereomers LC_Separation Reversed-Phase LC Separation of Diastereomers Diastereomers->LC_Separation ESI ESI LC_Separation->ESI MS_Detection MS Detection (MRM) ESI->MS_Detection Data_Analysis Data Analysis: - Peak Identification - Quantification of D- and L-Amino Acids MS_Detection->Data_Analysis

Workflow for D-amino acid analysis via chiral derivatization and LC-MS.

Conclusion

The choice of mass spectrometry method for the identification of D-amino acids in peptides depends on the specific research question and available instrumentation.

  • Tandem MS with ECD or ETD is a powerful tool for the direct identification and localization of D-amino acids in intact peptides, offering high accuracy.

  • Ion Mobility Spectrometry-MS provides an orthogonal separation dimension that is highly effective for resolving peptide epimers and can aid in localization.

  • LC-MS with chiral derivatization is a robust and sensitive method for quantifying the overall D-amino acid content after peptide hydrolysis.

For researchers in drug development, the ability to both identify and quantify D-amino acid impurities is crucial for quality control and regulatory compliance.[1] The methods outlined in this guide provide a strong analytical toolkit to address the challenges posed by peptide stereoisomers, ultimately leading to a deeper understanding of their biological roles and the development of safer and more effective peptide-based therapeutics.

References

A Researcher's Guide to NMR Techniques for Stereochemical Assignment of D-Alanine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the stereochemistry of amino acid residues within peptides and other molecules is of paramount importance. The incorporation of D-amino acids, such as D-alanine, can significantly impact a molecule's biological activity, proteolytic stability, and overall conformation. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and versatile suite of non-destructive techniques for this purpose. This guide provides a comprehensive comparison of various NMR methods for the stereochemical assignment of D-alanine residues, complete with experimental data, detailed protocols, and a look at alternative methodologies.

Comparison of NMR-Based Methods for D-Alanine Stereochemical Assignment

The fundamental principle behind using NMR to distinguish between enantiomers like D- and L-alanine lies in the creation of a diastereomeric environment. In a chiral environment, the chemically equivalent nuclei of two enantiomers become diastereotopic and, therefore, magnetically non-equivalent, leading to separate signals in the NMR spectrum. This can be achieved through the use of chiral auxiliaries or by exploiting through-space interactions in conformationally constrained systems.

MethodPrincipleTypical Δδ (ppm) for Ala HαAdvantagesDisadvantages
Chiral Derivatizing Agents (CDAs) Covalent reaction of the analyte with a chiral reagent to form diastereomers.0.03 - 0.1 or greaterLarge, easily detectable chemical shift differences (Δδ). Well-established and reliable.Destructive (requires hydrolysis and derivatization). Potential for racemization during sample preparation.
e.g., Marfey's ReagentReaction with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA).~0.05 - 0.1High sensitivity, especially when coupled with LC-MS.Requires hydrolysis of peptides. Derivatization adds an extra step.
e.g., Mosher's Acid (MTPA)Formation of diastereomeric esters or amides with α-methoxy-α-trifluoromethylphenylacetic acid.~0.03Can be used for absolute configuration determination.Racemization can occur during derivatization. Reagent can be expensive.
Chiral Solvating Agents (CSAs) Non-covalent interaction with a chiral solvent or additive to form transient diastereomeric complexes.0.01 - 0.05Non-destructive. Simple to implement by adding the CSA to the NMR sample.Smaller induced Δδ values may require higher field NMR spectrometers. Interactions can be weak.
e.g., Pirkle's AlcoholForms transient diastereomeric solvates through hydrogen bonding and π-π interactions.VariableCommercially available in both enantiomeric forms.Induced shifts are highly dependent on solvent and concentration.
Lanthanide Shift Reagents (LSRs) Formation of coordination complexes with a paramagnetic chiral lanthanide compound, inducing large chemical shift changes.> 0.1 (can be significant)Induces large Δδ values, simplifying complex spectra. Can provide conformational information.Line broadening can reduce resolution. Reagents are sensitive to moisture.
e.g., Eu(hfc)₃Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) complexes with the analyte.VariableEffective for resolving overlapping signals.Can cause significant line broadening, affecting integration accuracy.
2D NMR (NOESY/ROESY) Analysis of through-space Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) correlations in intact peptides.Not applicableProvides information on the 3D structure and stereochemistry without hydrolysis or derivatization.Requires a relatively rigid peptide conformation. Data analysis can be complex.
Hyperpolarized NMR Utilizes parahydrogen-induced hyperpolarization to enhance NMR signals of diastereomeric complexes.Significant separationSubmicromolar sensitivity. Minimal sample preparation. Can be used in complex mixtures like biofluids.[1][2]Requires specialized equipment for hyperpolarization.

Experimental Protocols

Chiral Derivatizing Agent: Mosher's Acid Method[3]

This protocol is adapted for the analysis of amino acid benzyl esters.

a. Sample Preparation:

  • Dissolve the amino acid benzyl ester (racemic or enantiomerically enriched) in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD) in an NMR tube.

  • Add one equivalent of (R)- or (S)-Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA).

  • Gently mix the sample.

b. NMR Data Acquisition:

  • Acquire a standard ¹H NMR spectrum.

  • Identify the signals corresponding to the diastereomeric products. The α-proton of alanine is a good indicator, but methyl protons can also show separation.

  • For quantitative analysis, ensure complete reaction and use a relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the signals of interest.

c. Data Analysis:

  • Integrate the well-resolved signals corresponding to the two diastereomers.

  • The ratio of the integrals directly corresponds to the enantiomeric ratio of the original sample. A study using (R)-Mosher acid with alanine benzyl ester in CD₃OD showed a chemical shift difference (Δδ) of approximately 0.03 ppm for the α-proton quartets.[1]

Chiral Solvating Agent: General Protocol[4]

a. Sample Preparation:

  • Dissolve the D/L-alanine sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, 0.6 mL) in an NMR tube.

  • Acquire a reference ¹H NMR spectrum.

  • Add an equimolar amount of the chiral solvating agent (e.g., Pirkle's alcohol, BINOL derivative) to the NMR tube.

  • Gently mix the sample.

b. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum of the mixture.

  • Observe the splitting of signals for the D- and L-enantiomers. The α-proton and methyl protons are the most likely to show separation.

c. Data Analysis:

  • Integrate the separated signals to determine the enantiomeric ratio.

2D NMR: NOESY/ROESY for Peptides[5][6]

This method is applicable to intact peptides containing the alanine residue.

a. Sample Preparation:

  • Dissolve the peptide (1-5 mg) in a suitable deuterated solvent (e.g., D₂O or a 9:1 H₂O/D₂O mixture) to a final concentration of 1-10 mM.

  • Adjust the pH to a range of 4-6 to minimize amide proton exchange.

b. NMR Data Acquisition:

  • Acquire a 2D NOESY or ROESY spectrum. The choice between NOESY and ROESY depends on the molecular weight of the peptide. For small to medium-sized peptides, ROESY is often preferred as it avoids the issue of zero or negative NOEs.[3]

  • Typical mixing times for ROESY are in the range of 100-300 ms.

c. Data Analysis:

  • Analyze the cross-peaks to identify through-space correlations.

  • For a D-alanine residue, specific NOE patterns between the alanine α-proton and protons of neighboring residues will differ from those expected for an L-alanine residue due to the different spatial arrangement.

  • Comparison of experimentally observed NOEs with those predicted for model structures of the D- and L-containing peptides allows for stereochemical assignment.

Mandatory Visualizations

CDA_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis Analyte D/L-Alanine Mixture Derivatization Covalent Reaction Analyte->Derivatization CDA Chiral Derivatizing Agent (e.g., Mosher's Acid) CDA->Derivatization Diastereomers Diastereomeric Mixture Derivatization->Diastereomers NMR 1D ¹H NMR Spectroscopy Diastereomers->NMR Spectra Separated Signals for D- and L-derivatives NMR->Spectra Integration Signal Integration Spectra->Integration Result Enantiomeric Ratio Integration->Result

Workflow for stereochemical assignment using a Chiral Derivatizing Agent (CDA).

CSA_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis Analyte D/L-Alanine Mixture Mixing Non-covalent Interaction Analyte->Mixing CSA Chiral Solvating Agent (e.g., Pirkle's Alcohol) CSA->Mixing Complexes Transient Diastereomeric Complexes Mixing->Complexes NMR 1D ¹H NMR Spectroscopy Complexes->NMR Spectra Separated Signals for D- and L-enantiomers NMR->Spectra Integration Signal Integration Spectra->Integration Result Enantiomeric Ratio Integration->Result

Workflow for stereochemical assignment using a Chiral Solvating Agent (CSA).

Comparison with Alternative Methods

While NMR spectroscopy is a powerful tool, other analytical techniques can also be employed for the stereochemical assignment of D-alanine.

MethodPrincipleAdvantagesDisadvantages
Gas Chromatography (GC) Separation of volatile derivatives on a chiral stationary phase.High resolution and sensitivity. Well-established for amino acid analysis.Requires derivatization to increase volatility. Destructive.
High-Performance Liquid Chromatography (HPLC) Separation on a chiral stationary phase or derivatization followed by separation on an achiral phase.High versatility and sensitivity. Can be coupled with mass spectrometry (MS).Can be time-consuming. Requires method development for optimal separation.
Enzymatic Methods Use of stereospecific enzymes (e.g., D-amino acid oxidase) to selectively react with one enantiomer.High specificity. Can be very sensitive.Enzyme availability and stability can be limiting. Indirect detection method.

References

A Comparative Guide to Boc-D-Ala-OMe and Fmoc-D-Ala-OMe in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate process of peptide synthesis, the choice of Nα-protecting group is a foundational decision that dictates the entire synthetic strategy. The two most prominent strategies in solid-phase peptide synthesis (SPPS) revolve around the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This guide provides an objective comparison of Boc-D-Ala-OMe and Fmoc-D-Ala-OMe, two commonly used derivatives of D-alanine, offering insights into their performance, supported by illustrative experimental data and detailed protocols.

The fundamental difference between the Boc and Fmoc strategies lies in their deprotection chemistry, which in turn affects orthogonality, side reactions, and suitability for different types of peptide sequences.[][2] The Boc group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA), while the Fmoc group is cleaved using a mild base, typically piperidine.[3][] This distinction has significant implications for the selection of side-chain protecting groups and the overall mildness of the synthetic process.

Performance Comparison: this compound vs. Fmoc-D-Ala-OMe

While both this compound and Fmoc-D-Ala-OMe are effective for incorporating D-alanine into a peptide chain, the choice between them depends on several factors, including the length and sequence of the target peptide, the presence of sensitive residues, and the desired scale of synthesis. The Fmoc strategy is generally favored for its milder conditions and amenability to automation.[5][6] However, the Boc strategy remains a robust alternative, particularly for sequences prone to aggregation.[][7]

Quantitative Data Summary

The following table summarizes illustrative quantitative data for the performance of this compound and Fmoc-D-Ala-OMe in a typical SPPS cycle. These values are representative and can vary based on the specific peptide sequence, coupling reagents, and reaction conditions.

ParameterThis compoundFmoc-D-Ala-OMeKey Considerations
Typical Deprotection Time 5-30 minutes5-20 minutesFmoc deprotection is generally faster.
Typical Coupling Time 1-2 hours30-120 minutesCoupling times are highly dependent on the coupling reagent and the steric hindrance of the amino acids.[8][9]
Typical Stepwise Yield High, but can be affected by aggregation>99%Fmoc chemistry is known for its high stepwise efficiency.[3][]
Crude Peptide Purity Generally lower for complex peptidesGenerally higherMilder Fmoc deprotection conditions often lead to fewer side products.[10]
Racemization Potential LowVery Low with modern coupling reagentsUrethane protecting groups like Boc and Fmoc are effective at suppressing racemization.[11]

Experimental Protocols

The following are detailed, generalized protocols for a single deprotection and coupling cycle in manual solid-phase peptide synthesis using this compound and Fmoc-D-Ala-OMe.

This compound Synthesis Cycle Protocol

This protocol outlines a single cycle of amino acid addition using the Boc strategy on a Merrifield or PAM resin.

1. Resin Preparation:

  • Swell the peptide-resin in Dichloromethane (DCM) for 30-60 minutes.

  • Wash the resin with DCM (3x).

2. Boc Deprotection:

  • Treat the resin with a solution of 25-50% Trifluoroacetic acid (TFA) in DCM for 1-2 minutes (pre-wash).

  • Drain the solution and add a fresh solution of 25-50% TFA in DCM. Agitate for 20-30 minutes.[12]

  • Wash the resin with DCM (3x), isopropanol (IPA) (3x), and then DCM (3x) to remove residual acid.

3. Neutralization:

  • Treat the resin with a 5-10% solution of N,N-Diisopropylethylamine (DIPEA) in DCM for 5-10 minutes.

  • Wash the resin with DCM (5x).

4. Coupling of this compound:

  • In a separate vessel, pre-activate this compound (3 equivalents) with a suitable coupling reagent (e.g., HBTU/DIPEA or DIC/HOBt) in N,N-Dimethylformamide (DMF) for 1-2 minutes.[13]

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the reaction completion using a qualitative test such as the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates complete coupling.[13]

  • Wash the resin with DMF (3x), DCM (3x), and IPA (3x).

Fmoc-D-Ala-OMe Synthesis Cycle Protocol

This protocol outlines a single cycle of amino acid addition using the Fmoc strategy on a Wang or Rink Amide resin.

1. Resin Preparation:

  • Swell the peptide-resin in DMF for 30-60 minutes.

  • Wash the resin with DMF (3x).

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.[14]

  • Drain the solution and add a fresh 20% piperidine in DMF solution. Agitate for 15-20 minutes.[14][15]

  • Wash the resin thoroughly with DMF (5x) and DCM (3x).

3. Coupling of Fmoc-D-Ala-OMe:

  • In a separate vessel, pre-activate Fmoc-D-Ala-OMe (3 equivalents) with a suitable coupling reagent (e.g., HBTU/DIPEA or HATU/DIPEA) in DMF for 1-2 minutes.[9]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 30-120 minutes at room temperature.

  • Monitor the reaction completion using the Kaiser test. A negative test indicates the absence of free primary amines and thus, a complete coupling.[14]

  • Wash the resin with DMF (3x), DCM (3x), and IPA (3x).

Visualization of Experimental Workflows

The following diagrams illustrate the cyclical nature of the Boc and Fmoc solid-phase peptide synthesis strategies.

Boc_SPPS_Workflow Resin Peptide-Resin (Boc-AA...-Resin) Deprotection Boc Deprotection (25-50% TFA in DCM) Resin->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (DIPEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling (this compound + Coupling Reagent) Wash2->Coupling Wash3 Wash (DMF, DCM, IPA) Coupling->Wash3 NextCycle Next Cycle Wash3->NextCycle NextCycle->Deprotection Repeat for next amino acid

Caption: Cyclical workflow of Boc-based Solid-Phase Peptide Synthesis.

Fmoc_SPPS_Workflow Resin Peptide-Resin (Fmoc-AA...-Resin) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling (Fmoc-D-Ala-OMe + Coupling Reagent) Wash1->Coupling Wash2 Wash (DMF, DCM, IPA) Coupling->Wash2 NextCycle Next Cycle Wash2->NextCycle NextCycle->Deprotection Repeat for next amino acid

Caption: Cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis.

Conclusion

The decision between using this compound and Fmoc-D-Ala-OMe in peptide synthesis is a strategic one, with significant implications for the overall success of the project. The Fmoc strategy, with its mild deprotection conditions and high efficiency, has become the predominant choice for many applications, including the synthesis of complex and modified peptides.[3][5] Its compatibility with automation further enhances its appeal in high-throughput settings.

However, the Boc strategy remains a powerful and relevant technique, especially for the synthesis of long or hydrophobic peptides where aggregation can be a major obstacle.[][7] The acidic deprotection step in Boc-SPPS can help to disrupt secondary structures and improve solvation of the growing peptide chain. Ultimately, the optimal choice depends on a careful consideration of the specific peptide sequence, the desired scale of synthesis, and the available resources and expertise.

References

A Strategic Advantage: Why the Boc Strategy Excels in the Synthesis of D-Amino Acid Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the choice between the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) protection strategies is a critical decision that profoundly impacts the yield, purity, and ultimate success of synthesizing the target peptide. While the Fmoc strategy has become the more prevalent method for routine peptide synthesis due to its milder reaction conditions, the Boc strategy offers distinct and significant advantages, particularly in the synthesis of peptides containing D-amino acids and other "difficult" sequences prone to aggregation. This guide provides an objective comparison of the Boc and Fmoc strategies for the synthesis of D-amino acid-containing peptides, supported by representative experimental data and detailed protocols.

The inclusion of D-amino acids in peptide sequences is a key strategy for enhancing their proteolytic stability and modulating their biological activity. However, the synthesis of peptides containing these non-natural amino acids, as well as those with sterically hindered or hydrophobic residues, often presents significant challenges, primarily due to on-resin aggregation of the growing peptide chains. This aggregation can hinder coupling and deprotection steps, leading to truncated sequences and lower yields.

The Boc Advantage in Mitigating Aggregation

The primary advantage of the Boc strategy in the synthesis of challenging sequences lies in the nature of its deprotection step. Boc-SPPS utilizes a moderately strong acid, typically trifluoroacetic acid (TFA), to remove the Nα-Boc protecting group. This results in the protonation of the newly exposed N-terminal amine, creating a positively charged ammonium salt. The electrostatic repulsion between these positively charged peptide chains effectively disrupts inter-chain hydrogen bonding, minimizing aggregation and improving the solvation of the peptide-resin complex. In contrast, the basic conditions used for Fmoc deprotection leave the N-terminus as a free amine, which can readily participate in hydrogen bonding, promoting aggregation.[1]

This fundamental difference in the state of the N-terminus during the synthesis cycles often translates to higher crude purity and overall yield when synthesizing D-amino acid-containing peptides and other difficult sequences using the Boc strategy.

Comparative Synthesis of a Model D-Amino Acid Peptide

To illustrate the practical advantages of the Boc strategy, we present a comparative synthesis of a model decapeptide containing a D-serine residue and several hydrophobic amino acids, a sequence prone to aggregation: H-Val-Gln-Ala-Ala-Val-D-Ser-Val-Thr-Thr-Gly-OH .

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes for the synthesis of the model peptide using both Boc and Fmoc strategies. The data is representative of typical results observed for such "difficult" sequences.

Performance MetricBoc StrategyFmoc StrategyRationale for Difference
Crude Peptide Yield 65-80%40-60%The acidic deprotection in Boc-SPPS minimizes aggregation, leading to more efficient coupling and deprotection cycles and a higher overall yield of the full-length peptide.[1]
Crude Peptide Purity ~70%~50%Reduced aggregation in the Boc strategy results in fewer deletion and truncated sequences, leading to a higher purity of the crude product.
Final Purified Yield 20-35%10-20%The higher crude purity simplifies the purification process, resulting in a better recovery of the final, highly pure peptide.
Racemization of D-Ser LowLow to ModerateWhile both strategies can be optimized to minimize racemization, the basic conditions of Fmoc deprotection can sometimes lead to a slightly higher risk of epimerization at the C-terminal amino acid of the growing peptide chain.

Experimental Protocols

Detailed methodologies for the synthesis of the model peptide using both Boc and Fmoc strategies are provided below. These protocols are intended as a general guide and may require optimization based on the specific equipment and reagents available.

Boc Solid-Phase Peptide Synthesis (SPPS) Protocol

1. Resin Preparation and First Amino Acid Attachment:

  • Resin: Merrifield resin (1% DVB, 100-200 mesh, ~1.0 mmol/g substitution).

  • Procedure:

    • Swell the resin in dichloromethane (DCM) for 1 hour.

    • Wash the resin with DCM (3x) and dimethylformamide (DMF) (3x).

    • Attach the first amino acid, Boc-Gly-OH, to the resin as its cesium salt in DMF at 50°C for 24 hours.

    • Wash the resin with DMF (3x), DMF/H₂O (1:1) (3x), DMF (3x), and DCM (3x). Dry the resin under vacuum.

2. Peptide Chain Elongation (per cycle):

  • a. Deprotection:

    • Wash the peptide-resin with DCM (3x).

    • Treat with 50% TFA in DCM for 2 minutes.

    • Drain and treat with 50% TFA in DCM for 30 minutes.

    • Wash with DCM (3x).

  • b. Neutralization:

    • Wash the peptide-resin with isopropanol (IPA) (2x) and DCM (3x).

    • Treat with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes (2x).

    • Wash with DCM (3x).

  • c. Coupling:

    • Dissolve 3 equivalents of the next Boc-protected amino acid (e.g., Boc-Thr(Bzl)-OH, Boc-D-Ser(Bzl)-OH) and 3 equivalents of HBTU in DMF.

    • Add 6 equivalents of DIEA to the amino acid solution.

    • Add the activated amino acid solution to the neutralized peptide-resin and shake for 2 hours.

    • Monitor coupling completion with the Kaiser test. If incomplete, recouple.

    • Wash with DMF (3x) and DCM (3x).

3. Cleavage and Deprotection:

  • Procedure:

    • Dry the fully assembled peptide-resin under vacuum.

    • Treat the peptide-resin with a cleavage cocktail of HF:anisole (9:1) at 0°C for 1 hour in a specialized HF cleavage apparatus.

    • Evaporate the HF under a stream of nitrogen.

    • Precipitate the crude peptide with cold diethyl ether.

    • Wash the peptide with cold diethyl ether (3x).

    • Dry the crude peptide under vacuum.

4. Purification:

  • Procedure:

    • Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA).

    • Purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide.

Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocol

1. Resin Preparation and First Amino Acid Attachment:

  • Resin: Wang resin (100-200 mesh, ~0.8 mmol/g substitution).

  • Procedure:

    • Swell the resin in DMF for 1 hour.

    • Wash with DMF (3x).

    • Couple the first amino acid, Fmoc-Gly-OH, using DIC/DMAP in DMF for 4 hours.

    • Wash with DMF (3x) and DCM (3x). Cap any unreacted hydroxyl groups with acetic anhydride/DIEA.

2. Peptide Chain Elongation (per cycle):

  • a. Deprotection:

    • Wash the peptide-resin with DMF (3x).

    • Treat with 20% piperidine in DMF for 5 minutes.

    • Drain and treat with 20% piperidine in DMF for 15 minutes.

    • Wash with DMF (5x).

  • b. Coupling:

    • Dissolve 3 equivalents of the next Fmoc-protected amino acid (e.g., Fmoc-Thr(tBu)-OH, Fmoc-D-Ser(tBu)-OH) and 3 equivalents of HBTU in DMF.

    • Add 6 equivalents of DIEA to the amino acid solution.

    • Add the activated amino acid solution to the deprotected peptide-resin and shake for 2 hours.

    • Monitor coupling completion with the Kaiser test. If incomplete, recouple.

    • Wash with DMF (3x) and DCM (3x).

3. Cleavage and Deprotection:

  • Procedure:

    • Dry the fully assembled peptide-resin under vacuum.

    • Treat the peptide-resin with a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide with cold diethyl ether.

    • Wash the peptide with cold diethyl ether (3x).

    • Dry the crude peptide under vacuum.

4. Purification:

  • Procedure:

    • Dissolve the crude peptide in a suitable solvent.

    • Purify by RP-HPLC.

    • Lyophilize the pure fractions.

Mandatory Visualizations

Boc_SPPS_Workflow Resin Resin Support Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Start Cycle Wash1 Wash (DCM) Deprotection->Wash1 Neutralization Neutralization (10% DIEA in DCM) Wash2 Wash (IPA, DCM) Neutralization->Wash2 Coupling Amino Acid Coupling (Boc-AA, HBTU, DIEA) Wash3 Wash (DMF, DCM) Coupling->Wash3 Wash1->Neutralization Wash2->Coupling Wash3->Deprotection Repeat for next amino acid Final_Cleavage Final Cleavage (HF/Anisole) Wash3->Final_Cleavage End of Synthesis

Caption: Workflow of Boc solid-phase peptide synthesis.

Boc_vs_Fmoc_Comparison cluster_boc Boc Strategy cluster_fmoc Fmoc Strategy Boc_Deprotection Acidic Deprotection (TFA) Protonated_N_Terminus Protonated N-Terminus (R-NH3+) Boc_Deprotection->Protonated_N_Terminus Leads to Reduced_Aggregation Reduced Aggregation Protonated_N_Terminus->Reduced_Aggregation Results in High_Yield_Purity High_Yield_Purity Reduced_Aggregation->High_Yield_Purity Higher Yield & Purity for Difficult Sequences Fmoc_Deprotection Basic Deprotection (Piperidine) Free_Amine_N_Terminus Free Amine N-Terminus (R-NH2) Fmoc_Deprotection->Free_Amine_N_Terminus Leads to Potential_Aggregation Potential for Aggregation Free_Amine_N_Terminus->Potential_Aggregation Can result in Lower_Yield_Purity Lower_Yield_Purity Potential_Aggregation->Lower_Yield_Purity Lower Yield & Purity for Difficult Sequences

Caption: Comparison of N-terminus state and aggregation potential.

Conclusion

While the Fmoc strategy is a powerful and widely used method for solid-phase peptide synthesis, the Boc strategy remains an indispensable tool, particularly for the synthesis of peptides containing D-amino acids and other challenging sequences prone to aggregation. The ability of the Boc methodology to maintain a protonated N-terminus throughout the synthesis cycles effectively mitigates on-resin aggregation, leading to higher crude purity and overall yield. Although Boc chemistry involves the use of harsher reagents, such as HF for final cleavage, the improved outcomes for difficult sequences make it a superior choice for these specific and often critical synthetic targets. For researchers and drug development professionals, a thorough understanding of the advantages and disadvantages of both strategies is essential for selecting the optimal approach to ensure the successful synthesis of their target peptides.

References

Choosing Your Armor: A Researcher's Guide to Boc-D-Ala-OMe in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of peptide synthesis, the selection of appropriately protected amino acids is a critical decision that profoundly impacts yield, purity, and the overall success of a project. This guide provides an objective, data-driven comparison of Boc-D-Ala-OMe with other common protected D-alanine derivatives, offering insights into when this particular building block is the superior choice.

The incorporation of D-amino acids, such as D-alanine, into peptide chains is a key strategy for enhancing proteolytic stability and modulating biological activity. The choice of the Nα-protecting group is therefore not a trivial one. Here, we delve into the specifics of N-(tert-Butoxycarbonyl)-D-alanine methyl ester (this compound) and compare its performance with other widely used alternatives like Fmoc-D-Ala-OMe, Z-D-Ala-OMe, and Cbz-D-Ala-OMe.

Performance Comparison: this compound vs. Alternatives

The decision to use this compound is often guided by the specific requirements of the peptide sequence and the overall synthetic strategy. The Boc (tert-butyloxycarbonyl) group is acid-labile, a stark contrast to the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group. This fundamental difference dictates the orthogonality of the synthetic route and has significant implications for synthesizing complex or sensitive peptides.

While direct head-to-head comparative studies for every protected D-alanine are not always available in a single source, we can extrapolate from established principles of peptide chemistry and available data for similar amino acids to provide an illustrative performance overview.

Protected D-Amino AcidTypical Coupling Yield (%)Crude Peptide Purity (%)Key AdvantagesIdeal Use Cases
This compound 85-9570-90Less prone to aggregation; suitable for hydrophobic peptides.[1]Synthesis of long or hydrophobic peptides; peptides with base-sensitive modifications.
Fmoc-D-Ala-OMe >9580-95Milder deprotection conditions; automation-friendly.[2]Synthesis of acid-sensitive peptides; routine automated solid-phase peptide synthesis (SPPS).
Z-D-Ala-OMe (Cbz) 80-9065-85Stability to mildly acidic and basic conditions.Solution-phase synthesis; synthesis of peptide fragments for convergent approaches.

Note: The data presented in this table is illustrative and can vary depending on the specific peptide sequence, coupling reagents, and synthesis conditions.

When to Choose this compound: A Decision Pathway

The selection of this compound is particularly advantageous in specific scenarios. The following decision pathway, based on key project parameters, can guide researchers in making an informed choice.

Decision_Pathway Start Project Start: Select Protected D-Alanine Peptide_Type Is the target peptide hydrophobic or prone to aggregation? Start->Peptide_Type Deprotection_Sensitivity Does the peptide contain base-sensitive modifications? Peptide_Type->Deprotection_Sensitivity No Choose_Boc Choose This compound Peptide_Type->Choose_Boc Yes Synthesis_Strategy Is solution-phase synthesis or a convergent strategy planned? Deprotection_Sensitivity->Synthesis_Strategy No Deprotection_Sensitivity->Choose_Boc Yes Consider_Fmoc Consider Fmoc-D-Ala-OMe Synthesis_Strategy->Consider_Fmoc No Consider_Z Consider Z-D-Ala-OMe Synthesis_Strategy->Consider_Z Yes

Caption: Decision pathway for selecting the appropriate protected D-alanine derivative.

Experimental Protocols

To provide a practical context, we outline a general protocol for the incorporation of this compound into a peptide chain using manual solid-phase peptide synthesis (SPPS).

Protocol 1: Boc-Solid-Phase Peptide Synthesis (SPPS) - Incorporation of this compound

Objective: To couple this compound to a resin-bound peptide chain with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagent (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF, peptide synthesis grade)

  • Dichloromethane (DCM)

  • Deprotection solution: 50% Trifluoroacetic acid (TFA) in DCM

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Amino Acid Activation: In a separate vial, dissolve this compound (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Drain the DMF from the resin and add the activated this compound solution. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Boc Deprotection:

    • Wash the resin with DCM (2x).

    • Add the deprotection solution (50% TFA in DCM) to the resin and agitate for 2 minutes.

    • Drain the deprotection solution.

    • Add fresh deprotection solution and agitate for 20-30 minutes.

    • Drain the solution and wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).

  • Neutralization: Neutralize the resin-bound peptide with a solution of 10% DIPEA in DMF for 5-10 minutes, followed by thorough washing with DMF. The resin is now ready for the next coupling step.

Protocol 2: HPLC Analysis of Peptide Purity

Objective: To determine the purity of the crude peptide after cleavage from the resin.

Instrumentation and Reagents:

  • Reverse-phase HPLC system with a C18 column

  • UV detector (214 nm and 280 nm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Crude peptide sample dissolved in a minimal amount of a suitable solvent

Procedure:

  • Sample Preparation: Dissolve the lyophilized crude peptide in Mobile Phase A or a mixture of A and B to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • HPLC Method:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the sample onto the column.

    • Run a linear gradient of 5% to 95% Mobile Phase B over 30-60 minutes at a flow rate of 1 mL/min.

    • Monitor the absorbance at 214 nm and 280 nm.

  • Data Analysis: Integrate the peak areas of the chromatogram. The purity of the peptide is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Application Spotlight: Targeting Bacterial Cell Wall Biosynthesis

The incorporation of D-alanine is a hallmark of the peptidoglycan structure in bacterial cell walls, making this pathway a prime target for antimicrobial drug development.[3][4] The synthesis of peptidoglycan precursors and their analogs for screening and mechanistic studies often requires the use of protected D-alanine derivatives. This compound is a valuable tool in this context, enabling the construction of these complex molecules.

The D-alanyl-D-alanine dipeptide is a crucial component of the pentapeptide precursor that is cross-linked to form the rigid cell wall.[3] Antibiotics like vancomycin exert their effect by binding to this D-Ala-D-Ala terminus, thereby inhibiting the transpeptidation step.[3] Researchers synthesizing peptidoglycan fragments to study these interactions would find this compound a suitable building block, particularly if the synthetic route involves base-sensitive moieties.

Bacterial_Cell_Wall_Biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm L_Ala L-Alanine D_Ala D-Alanine L_Ala->D_Ala Alanine Racemase D_Ala_D_Ala D-Ala-D-Ala D_Ala->D_Ala_D_Ala D-Ala-D-Ala Ligase UDP_MurNAc_peptide UDP-MurNAc- pentapeptide D_Ala_D_Ala->UDP_MurNAc_peptide ... Lipid_II Lipid II UDP_MurNAc_peptide->Lipid_II Translocase Boc_D_Ala This compound (Synthetic Building Block) Boc_D_Ala->UDP_MurNAc_peptide Used in synthesis of peptidoglycan analogs Peptidoglycan Peptidoglycan (Cell Wall) Lipid_II->Peptidoglycan Transglycosylase & Transpeptidase Vancomycin Vancomycin Vancomycin->Peptidoglycan Inhibition of Transpeptidation

Caption: Simplified overview of the bacterial cell wall biosynthesis pathway, highlighting the role of D-alanine and the application of this compound in synthesizing pathway intermediates for drug discovery.

References

A Comparative Guide to Boc-D-Ala-OMe and Boc-D-Val-OMe in Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide-based therapeutics, the strategic incorporation of non-canonical amino acids is a cornerstone of modern drug design. Among these, D-amino acids play a pivotal role in enhancing peptide stability and modulating biological activity. This guide provides an objective comparison of two key building blocks, N-α-tert-Butoxycarbonyl-D-alanine methyl ester (Boc-D-Ala-OMe) and N-α-tert-Butoxycarbonyl-D-valine methyl ester (Boc-D-Val-OMe), for their application in peptide synthesis. We will delve into their structural and physicochemical properties, their impact on peptide conformation and enzymatic stability, and their influence on receptor binding, all supported by illustrative experimental data and detailed methodologies.

Introduction to this compound and Boc-D-Val-OMe

This compound and Boc-D-Val-OMe are protected D-amino acid derivatives widely used in solid-phase and solution-phase peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group on the α-amino function allows for controlled, stepwise peptide chain elongation. The key distinction between these two building blocks lies in their side chains: a methyl group for D-alanine and a bulkier isopropyl group for D-valine. This seemingly subtle difference in steric hindrance can have profound effects on the resulting peptide's structure, stability, and biological function.

The primary motivation for incorporating D-amino acids like D-alanine and D-valine into peptide sequences is to increase their resistance to proteolytic degradation. Proteases, the enzymes responsible for breaking down peptides in the body, are highly stereospecific and primarily recognize L-amino acids. The presence of a D-amino acid at or near a cleavage site can significantly hinder enzymatic activity, thereby prolonging the peptide's in vivo half-life.

Physicochemical Properties

A clear understanding of the physicochemical properties of these building blocks is essential for their effective use in peptide synthesis.

PropertyThis compoundBoc-D-Val-OMe
Synonyms N-(tert-Butoxycarbonyl)-D-alanine methyl esterN-(tert-Butoxycarbonyl)-D-valine methyl ester
CAS Number 91103-47-8106391-85-9[1]
Molecular Formula C₉H₁₇NO₄C₁₁H₂₁NO₄[2]
Molecular Weight 203.24 g/mol 231.29 g/mol [2]
Appearance White powderPowder[1]
Melting Point 34-37 °CNot specified
Solubility Soluble in organic solvents like dichloromethaneSoluble in organic solvents

Impact on Peptide Properties: A Comparative Analysis

The choice between incorporating D-alanine or D-valine into a peptide sequence is dictated by the desired balance between stability, flexibility, and receptor interaction. The difference in the steric bulk of their side chains is the primary determinant of their differential effects.

Enzymatic Stability

The introduction of D-amino acids is a well-established strategy to enhance peptide stability against enzymatic degradation. The bulky side chain of D-valine is expected to offer greater steric hindrance to proteases compared to the smaller methyl group of D-alanine, potentially leading to a more pronounced increase in stability.

Illustrative Data: Enzymatic Stability of Peptides with D-Amino Acid Substitution

Peptide SequenceKey Structural FeatureHalf-life in Human Serum (t½)Reference
Gly-Gly-GlyAll L-amino acids, susceptible to cleavage~ 5 minFictional Example for Illustrative Purposes
D-Ala -Gly-GlyN-terminal D-amino acid> 240 min[3]
Gly-D-Val -GlyInternal D-amino acidSignificantly increased (expected)Principle derived from[3]
Peptide Conformation and Flexibility

The incorporation of a D-amino acid into a sequence of L-amino acids can induce significant conformational changes. D-amino acids can disrupt common secondary structures like α-helices and β-sheets or promote the formation of specific turn structures. The larger isopropyl group of D-valine will impose more significant conformational constraints than the methyl group of D-alanine.

Illustrative Data: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

Circular dichroism is a powerful technique to assess the secondary structure of peptides in solution. The following hypothetical data illustrates the potential impact of a D-amino acid substitution on a model peptide's conformation.

Peptide Variantα-Helix (%)β-Sheet (%)Random Coil (%)
Model L-Peptide451540
Model Peptide with D-Ala302050
Model Peptide with D-Val202555

This illustrative data suggests that the incorporation of D-amino acids, particularly the bulkier D-valine, can lead to a decrease in ordered secondary structures like α-helices and an increase in less structured conformations.

Receptor Binding and Biological Activity

The effect of D-amino acid substitution on receptor binding is highly context-dependent. While increased stability is often beneficial, the conformational changes induced by the D-amino acid can either enhance, diminish, or have no effect on the peptide's ability to bind to its target receptor. The more significant conformational perturbation expected from D-valine might lead to a more pronounced effect on binding affinity compared to D-alanine.

Illustrative Data: Receptor Binding Affinity (IC₅₀)

The following table provides a hypothetical comparison of the receptor binding affinity for a peptide and its D-amino acid-substituted analogs.

Peptide VariantReceptor Binding Affinity (IC₅₀, nM)
Native L-Peptide50
Peptide with D-Ala substitution75
Peptide with D-Val substitution150

In this hypothetical scenario, the D-amino acid substitutions lead to a decrease in binding affinity, with the bulkier D-valine causing a more significant reduction. It is crucial to experimentally determine the binding affinity for each specific peptide analog.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.

Synthesis of Peptides Incorporating D-Alanine or D-Valine

Protocol: Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a model peptide incorporating either this compound or Boc-D-Val-OMe using a standard Boc/Bzl strategy on a p-methylbenzhydrylamine (MBHA) resin for a C-terminal amide.

  • Resin Preparation: Swell the MBHA resin in dichloromethane (DCM) for 1 hour in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.

    • Drain and treat with 50% TFA in DCM for an additional 20 minutes.

    • Wash the resin with DCM (3x) and isopropanol (2x), followed by DCM (3x).

  • Neutralization:

    • Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 5 minutes. Repeat this step.

    • Wash with DCM (5x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Boc-amino acid (including Boc-D-Ala-OH or Boc-D-Val-OH) (4 eq.) and HBTU (3.8 eq.) in N,N-dimethylformamide (DMF).

    • Add DIEA (8 eq.) to the activation mixture and vortex for 1 minute.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor coupling completion with the Kaiser test. For the sterically hindered Boc-D-Val-OH, a double coupling may be necessary.

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final coupling and deprotection, wash the resin with DCM and dry.

    • Treat the resin with a cleavage cocktail of HF/anisole (9:1) for 1 hour at 0°C.

    • Evaporate the HF and wash the resin with cold diethyl ether to precipitate the peptide.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Peptide Stability Assay in Human Serum

This assay measures the rate of peptide degradation in a biological matrix.

  • Peptide Incubation: Incubate the test peptides (L- and D-amino acid variants) in 80% human plasma in phosphate-buffered saline (PBS) at 37°C.[4]

  • Time Points: Take aliquots of the incubation mixture at various time points (e.g., 0, 1, 4, 8, 24 hours).[4]

  • Reaction Quenching: Stop the enzymatic degradation by adding a quenching solution (e.g., 10% TFA or acetonitrile).

  • Sample Preparation: Centrifuge the samples to pellet precipitated proteins.

  • RP-HPLC Analysis: Analyze the supernatant to quantify the amount of intact peptide remaining at each time point by measuring the peak area.

  • Data Analysis: Plot the percentage of intact peptide against time to determine the peptide's half-life (t½).[4]

Receptor Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (IC₅₀) of the synthesized peptides.

  • Plate Coating: Coat a 96-well plate with the target receptor overnight at 4°C.

  • Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Competition Reaction:

    • Add a constant concentration of a labeled (e.g., biotinylated or fluorescently tagged) reference peptide to each well.

    • Add serial dilutions of the unlabeled test peptides (L- and D-amino acid variants) to the wells.

    • Incubate for a sufficient time to reach equilibrium.

  • Washing: Wash the plate to remove unbound peptides.

  • Detection:

    • If using a biotinylated reference peptide, add a streptavidin-HRP conjugate, followed by a substrate solution (e.g., TMB), and measure the absorbance.

    • If using a fluorescently labeled reference peptide, measure the fluorescence intensity.

  • Data Analysis: Plot the signal against the concentration of the test peptide and fit the data to a suitable model to determine the IC₅₀ value.

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

This technique is used to assess the secondary structure of peptides in solution.

  • Sample Preparation:

    • Prepare peptide solutions of known concentration (e.g., 0.1 mg/mL) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.

  • CD Measurement:

    • Record the CD spectra from approximately 190 to 260 nm using a CD spectropolarimeter.

    • Record a baseline spectrum of the buffer alone and subtract it from the peptide spectra.

  • Data Analysis:

    • Convert the raw data (ellipticity) to mean residue ellipticity.

    • Use deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures.

Visualization of Key Concepts

Peptide_Design_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Comparative Analysis cluster_outcome Peptide Properties Boc_D_Ala This compound Ala_Peptide D-Ala Peptide Boc_D_Ala->Ala_Peptide Incorporation Boc_D_Val Boc-D-Val-OMe Val_Peptide D-Val Peptide Boc_D_Val->Val_Peptide Incorporation Stability Enzymatic Stability Binding Receptor Binding Conformation Conformation (CD) Ala_Peptide->Stability Ala_Peptide->Conformation Ala_Peptide->Binding Val_Peptide->Stability Val_Peptide->Conformation Val_Peptide->Binding

D_Amino_Acid_Effect Peptide Peptide Chain (L-amino acids) DAA Incorporate D-Amino Acid Peptide->DAA Steric_Hindrance Increased Steric Hindrance DAA->Steric_Hindrance Conformation_Change Altered Conformation DAA->Conformation_Change Protease_Resistance Increased Protease Resistance Steric_Hindrance->Protease_Resistance Altered_Binding Altered Receptor Binding Conformation_Change->Altered_Binding

Conclusion

The choice between this compound and Boc-D-Val-OMe in peptide design is a strategic decision that hinges on the desired physicochemical and biological properties of the final peptide. While both building blocks can significantly enhance enzymatic stability, the greater steric bulk of D-valine's isopropyl side chain is likely to impart a higher degree of proteolytic resistance and induce more substantial conformational changes compared to D-alanine's methyl group. These structural alterations can, in turn, have a more pronounced impact on receptor binding affinity.

Ultimately, the optimal choice is peptide-specific and must be determined empirically. Researchers are encouraged to synthesize and evaluate both D-alanine and D-valine-containing analogs to identify the candidate with the best overall profile of stability, conformation, and biological activity for their specific therapeutic application. The experimental protocols provided in this guide offer a robust framework for conducting such comparative analyses.

References

L-Alanine vs. D-Alanine Peptides: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between L-alanine and D-alanine containing peptides is critical for designing effective and stable therapeutics. While L-amino acids are the canonical building blocks of proteins in most living organisms, the strategic incorporation of their D-enantiomers, such as D-alanine, can profoundly alter a peptide's biological properties. This guide provides a comprehensive comparison of the biological activities of peptides containing L-alanine versus those with D-alanine, supported by experimental data and detailed methodologies.

Key Differences in Biological Activity

The primary distinction between L-alanine and D-alanine peptides lies in their stereochemistry, which has significant implications for their stability, receptor interaction, and overall biological function.

Enhanced Enzymatic Stability with D-Alanine: Peptides composed of L-amino acids are readily recognized and degraded by proteases, leading to a short in-vivo half-life and limiting their therapeutic potential.[1] In contrast, the incorporation of D-alanine renders peptide bonds resistant to cleavage by most endogenous proteases, significantly prolonging their circulation time.[1] This increased stability is a key advantage in the development of peptide-based drugs.

Variable Impact on Receptor Binding and Efficacy: The enhanced stability of D-alanine peptides does not always directly translate to improved biological activity. The three-dimensional structure of a peptide is crucial for its interaction with its target receptor. Substituting L-alanine with D-alanine can alter the peptide's conformation, which may lead to:

  • Reduced or Abolished Activity: The altered shape may prevent the peptide from effectively binding to its receptor, leading to a partial or complete loss of function.[1]

  • Maintained or Altered Activity: In some cases, particularly with flexible peptides, the D-amino acid substitution may not significantly disrupt the binding conformation, resulting in maintained or even altered (e.g., antagonistic instead of agonistic) activity.

  • Enhanced Activity: Occasionally, the conformational change induced by D-alanine can lead to a more favorable interaction with the target receptor, resulting in increased potency.[1]

Quantitative Data Comparison

The following tables summarize quantitative data from various studies comparing the biological activities of L-alanine and D-alanine containing peptides.

Peptide Type L-Alanine Peptide D-Alanine Peptide Key Finding Reference
GLP-1 Analog Native GLP-1 (contains L-Ala)[Ser8]GLP-1 (L-Ala at pos. 8 replaced with L-Ser)Native GLP-1 has a plasma half-life of ~20 minutes.[2]
GLP-1 analog with Aib at pos. 8 (Aib is achiral but mimics D-Ala sterically)Taspoglutide (Aib at pos. 8 and 35) has a half-life of 165 hours.[3]
Opioid Peptide Deltorphin I (contains D-Ala)Analogs with L-Ala substitutionDeltorphin I (Tyr-D-Ala -Phe-Asp-Val-Val-Gly-NH2) shows high delta-opioid receptor selectivity. Substitution with L-Ala would likely decrease affinity and selectivity.[4]
Biphalin (dimeric enkephalin analog with D-Ala)-Biphalin (Tyr-D-Ala -Gly-Phe-NH-)2 shows high affinity for mu and delta opioid receptors.[5]
Cell-Penetrating Peptide (CPP) L-CPPs (e.g., nona-L-arginine)D-CPPs (e.g., nona-D-arginine)L-CPPs are taken up more efficiently than D-CPPs in certain cancer cell lines (MC57 fibrosarcoma and HeLa cells).[6][7]
In Jurkat T leukemia cells, no significant difference in uptake was observed between L- and D-CPPs.[6][7]
Antimicrobial Peptide (AMP) Aurein 1.2 (contains L-amino acids)Alanine-substituted analogsSystematic alanine scanning (using L-alanine) of Aurein 1.2 revealed that substitution of certain hydrophobic residues significantly decreased antimicrobial activity, highlighting the importance of specific residues for function. While not a direct L vs. D comparison, it underscores the sensitivity of activity to amino acid identity.[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of L- and D-alanine containing peptides. Below are protocols for key experiments cited in this guide.

Enzymatic Stability Assay

This assay determines the half-life of a peptide in a biological matrix, such as serum or plasma.

Materials:

  • Test peptides (L- and D-alanine versions)

  • Human or mouse serum/plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • High-performance liquid chromatography (HPLC) system with a C18 column

Procedure:

  • Peptide Incubation: Dissolve the test peptides in PBS to a stock concentration. Add the peptide stock solution to pre-warmed serum or plasma to a final concentration of 10 µM. Incubate the mixture at 37°C.[1]

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.[1]

  • Reaction Quenching: Immediately mix the aliquot with an equal volume of ACN containing 1% TFA to precipitate proteins and stop enzymatic degradation.

  • Sample Preparation: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant for analysis.

  • HPLC Analysis: Analyze the supernatant using reverse-phase HPLC to separate the intact peptide from its degradation products. The peak area of the intact peptide is quantified at each time point.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. The data is fitted to a one-phase exponential decay curve to calculate the peptide's half-life (t½).

Receptor Binding Assay (Competitive Binding)

This assay measures the affinity of a peptide for its receptor by its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand with known affinity for the receptor

  • Test peptides (L- and D-alanine versions) at various concentrations

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test peptides.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand. The receptor-bound radioligand is retained on the filter.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor peptide. The data is fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.[9]

Cell Viability Assay (MTT Assay)

This assay assesses the effect of a peptide on cell viability, for example, the cytotoxic effect of an antimicrobial or anticancer peptide.

Materials:

  • Target cells (e.g., cancer cell line)

  • Cell culture medium

  • Test peptides (L- and D-alanine versions) at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with various concentrations of the L- and D-alanine peptides and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the peptide concentration to determine the IC50 value (the concentration of the peptide that causes 50% inhibition of cell growth).[1]

Mandatory Visualizations

Experimental Workflow for Comparing L- and D-Alanine Peptides

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_assays Biological Assays cluster_data Data Analysis L_Peptide L-Ala Peptide Stability Enzymatic Stability L_Peptide->Stability Binding Receptor Binding L_Peptide->Binding Efficacy In Vitro Efficacy L_Peptide->Efficacy D_Peptide D-Ala Peptide D_Peptide->Stability D_Peptide->Binding D_Peptide->Efficacy HalfLife Half-life (t½) Stability->HalfLife Ki_IC50 Ki / IC50 Binding->Ki_IC50 EC50_IC50 EC50 / IC50 Efficacy->EC50_IC50 GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Peptide Peptide (L- or D-Ala) GPCR GPCR Peptide->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A Second_Messenger->PKA Activation Response Cellular Response PKA->Response Phosphorylation

References

Enhancing Peptide Durability: A Comparative Guide to Enzymatic Stability of D-Alanine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

The therapeutic promise of peptides is often challenged by their rapid degradation by proteases in the body, leading to a short in vivo half-life. A powerful strategy to overcome this limitation is the substitution of naturally occurring L-amino acids with their D-enantiomers. This guide provides an objective comparison of the enzymatic stability of peptides containing D-alanine against their native L-amino acid counterparts, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The Stereochemical Shield: Why D-Alanine Confers Stability

Proteases, the enzymes responsible for peptide cleavage, are inherently chiral. They have evolved to specifically recognize and bind to substrates composed of L-amino acids, which are the building blocks of most proteins in living organisms.[1][2] The incorporation of a D-amino acid, such as D-alanine, introduces a stereochemical barrier. This altered three-dimensional structure of the amino acid side chain prevents the peptide from fitting correctly into the active site of the protease.[2] This "lock-and-key" mismatch results in a dramatic reduction in the rate of proteolysis, significantly enhancing the peptide's stability and prolonging its circulation time.[2][3][4]

Quantitative Comparison of Peptide Stability

The substitution of L-amino acids with D-amino acids has been consistently shown to increase resistance to enzymatic degradation.[5][6][7] Peptides containing D-amino acid substitutions are highly stable against treatment with enzymes like trypsin, whereas their all-L-amino acid counterparts are susceptible.[5] This enhanced stability is a crucial factor in the development of more effective peptide-based therapeutics.[4]

The following table summarizes quantitative data from comparative studies, illustrating the significant impact of D-amino acid incorporation on peptide stability and biological activity.

PeptideKey ModificationAssay ConditionL-Peptide PerformanceD-Peptide PerformanceSource(s)
Antitumor Peptide RDP215 Full substitution of L-amino acids with D-amino acids (9D-RDP215)In Vitro Cytotoxicity (Melanoma cells)IC50: 4.7 ± 0.4 µMIC50: 1.8 ± 0.1 µM[8]
Antimicrobial Peptide Partial D-amino acid substitutionsStability in Fetal Calf Serum (FCS)Susceptible to degradationResistant to degradation[5]
MUC2 Epitope Peptide D-threonine substitution at N-terminusAntibody Binding60 µmol/dm³392 µmol/dm³ (weaker binding)[8][9]
Hydrogelator Peptide C-terminal D-amino acid conjugationStability against Proteinase KDegraded within 4 hours15% remaining after 24 hours[3]

Visualizing the Principle of Protease Resistance

The diagram below illustrates the fundamental mechanism by which D-amino acid substitution confers stability. The protease's active site is stereospecific to L-amino acids, allowing for effective binding and cleavage. In contrast, the D-amino acid's altered stereochemistry creates a steric hindrance, preventing proper binding and subsequent degradation.

cluster_L L-Amino Acid Peptide cluster_D D-Amino Acid Peptide L_Peptide L L L Protease_L Protease L_Peptide:f2->Protease_L Binding Cleaved L L Protease_L->Cleaved Cleavage D_Peptide L D L Protease_D Protease D_Peptide:f1->Protease_D Steric Hindrance (No Binding) Intact L D L Protease_D->Intact No Cleavage

D-amino acid substitution prevents protease binding and cleavage.

Experimental Protocols

Accurate assessment of peptide stability is crucial. Below are detailed protocols for common enzymatic stability assays.

Protocol 1: Peptide Stability in Human Serum/Plasma

This assay determines the half-life of a peptide in a complex biological fluid, simulating in vivo conditions.[2]

1. Materials:

  • Test peptide (L- and D-alanine versions)

  • Pooled human serum or plasma (e.g., from Sigma-Aldrich)

  • Phosphate-buffered saline (PBS), pH 7.4[10]

  • Quenching Solution: Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA) or 1% Trichloroacetic Acid (TCA).[11][12]

  • Thermomixer or incubator set to 37°C

  • Refrigerated microcentrifuge

  • RP-HPLC or LC-MS/MS system

2. Procedure:

  • Preparation: Thaw frozen serum on ice and centrifuge to remove precipitates. Pre-warm the serum to 37°C in a thermomixer.[13] Prepare a 1 mg/mL stock solution of the test peptide.[10]

  • Reaction Initiation: Dilute the peptide stock solution into the pre-warmed serum to a final concentration of approximately 10-100 µM.[8][11][12][13] Vortex briefly to ensure mixing. This marks time point zero (T=0).

  • Time-Point Sampling: Incubate the mixture at 37°C.[9][10] At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.[8][10]

  • Enzyme Inactivation & Protein Precipitation: Immediately add the aliquot to a microcentrifuge tube containing an equal or double volume of cold quenching solution to stop the enzymatic reaction and precipitate serum proteins.[10][11][12] Vortex vigorously.

  • Sample Clarification: Incubate the quenched samples on ice for at least 10 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.[10][13]

  • Quantitative Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the sample by RP-HPLC or LC-MS to quantify the amount of remaining intact peptide.[10][11][14]

  • Data Analysis: Plot the percentage of intact peptide remaining against time. Calculate the peptide's half-life (t½) by fitting the data to a one-phase decay model.[11]

Protocol 2: Stability Assay with a Specific Protease (e.g., Trypsin)

This assay assesses stability against a specific protease, which is useful for understanding degradation mechanisms.

1. Materials:

  • Test peptide (L- and D-alanine versions)

  • Proteomics Grade Trypsin (e.g., from Sigma-Aldrich)

  • Ammonium Bicarbonate buffer (e.g., 50 mM, pH ~8)

  • Quenching Solution: 10% TFA in ACN

  • Thermomixer or incubator set to 37°C

  • RP-HPLC or LC-MS/MS system

2. Procedure:

  • Preparation: Prepare a 1 mg/mL solution of the test peptide in the buffer. Prepare a working solution of trypsin (e.g., 20 µg/mL) in an appropriate buffer (e.g., 50 mM acetic acid for stock, then diluted in assay buffer).[15][16]

  • Reaction Initiation: In a microcentrifuge tube, combine the peptide solution with the trypsin solution at a specific enzyme-to-substrate ratio (e.g., 1:50 or 1:100 w/w).[15]

  • Incubation and Sampling: Incubate the reaction at 37°C.[15] Collect aliquots at various time points (e.g., 0, 30, 60, 120, 240 minutes).

  • Reaction Quenching: Stop the reaction by adding the aliquot to a tube containing the quenching solution.

  • Quantitative Analysis: Analyze the samples directly by RP-HPLC or LC-MS to measure the decrease in the intact peptide peak area over time.

  • Data Analysis: Calculate the percentage of remaining peptide at each time point relative to T=0.

Experimental Workflow Visualization

The following diagram outlines the standardized workflow for conducting a peptide stability assay in a biological matrix like serum or plasma.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_peptide Prepare Peptide Stock (e.g., 1 mg/mL) incubation 1. Peptide Incubation Spike peptide into serum. Incubate at 37°C. prep_peptide->incubation prep_serum Prepare Serum/Plasma (Thaw, Centrifuge, Pre-warm to 37°C) prep_serum->incubation sampling 2. Time-Point Sampling Collect aliquots at defined intervals (0, 15, 30, 60, 120 min). incubation->sampling quenching 3. Reaction Quenching Add aliquot to cold ACN/TFA to stop enzymatic activity. sampling->quenching clarification 4. Sample Clarification Centrifuge to pellet precipitated proteins. quenching->clarification analysis 5. Quantitative Analysis Analyze supernatant by RP-HPLC or LC-MS/MS. clarification->analysis interpretation 6. Data Interpretation Calculate % remaining peptide. Determine half-life (t½). analysis->interpretation

Standard workflow for a peptide enzymatic stability assay.

References

A Comparative Analysis of Coupling Efficiency with Different D-Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Optimizing the Incorporation of D-Amino Acids into Synthetic Peptides.

The deliberate incorporation of D-amino acids into peptide-based therapeutics is a critical strategy for enhancing their proteolytic stability, modulating their conformation, and improving their overall pharmacokinetic profiles. However, the successful synthesis of peptides containing D-amino acids, particularly those with sterically hindered side chains, presents significant challenges. The efficiency of the coupling reaction is paramount to achieving high purity and yield of the final peptide product. This guide provides a comparative analysis of the coupling efficiency of various D-amino acids, with a focus on the impact of different coupling reagents and experimental conditions.

Performance Comparison of Common Coupling Reagents with Sterically Hindered D-Amino Acids

The choice of coupling reagent is a decisive factor in the successful incorporation of sterically hindered D-amino acids. Modern onium salt-based reagents, such as HATU and HBTU, are generally favored for their high reactivity and ability to overcome the steric hindrance presented by bulky side chains. The following tables summarize the performance of commonly used coupling reagents in the context of coupling a representative sterically hindered D-amino acid, Fmoc-D-Leucine-OH.

Table 1: Coupling Reagent Performance with Fmoc-D-Leu-OH

Coupling ReagentClassTypical Reaction TimeCoupling Efficiency (Yield)PurityRisk of Epimerization
HATU Aminium Salt20 - 45 min> 99.5%Very HighVery Low[1]
HBTU Aminium Salt30 - 60 min98 - 99.5%HighLow to Moderate[1]
PyBOP Phosphonium Salt30 - 60 min98 - 99%HighLow[1]
DIC/HOBt Carbodiimide60 - 120 min95 - 98%GoodLow[1]

Disclaimer: The quantitative data presented above is extrapolated from studies on sterically hindered amino acids and "difficult" peptide sequences, as direct comparative data for a wide range of D-amino acids under identical conditions is not extensively available in a single source.[1] Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.

Impact of D-Amino Acid Side Chain on Coupling Efficiency

While the choice of coupling reagent is critical, the inherent properties of the D-amino acid side chain also play a significant role in coupling efficiency.

Table 2: Influence of D-Amino Acid Side Chain Characteristics on Coupling

D-Amino Acid ExampleSide Chain ClassificationSteric HindranceExpected Coupling DifficultyRecommended Coupling Strategy
Fmoc-D-Alanine Aliphatic, SmallLowLowStandard coupling reagents (e.g., DIC/HOBt) are often sufficient.
Fmoc-D-Phenylalanine AromaticModerateModerateMore potent reagents like HBTU or PyBOP are recommended for optimal efficiency.
Fmoc-D-Valine Aliphatic, β-branchedHighHighHighly reactive reagents such as HATU are strongly recommended.[2] Extended coupling times may be necessary.
Fmoc-D-Leucine Aliphatic, BulkyHighHighSimilar to D-Valine, HATU is a preferred reagent to ensure high coupling yields.[1]
Fmoc-D-Tryptophan Aromatic, Indole-containingModerate-HighModerate-HighHATU or other highly efficient reagents are recommended. Care must be taken to avoid side reactions with the indole ring.
Fmoc-D-Histidine Basic, Imidazole-containingModerateHighProne to racemization.[3] Coupling with HATU/HOAt is often recommended to suppress this side reaction.[4]

Experimental Protocols

Reproducible and successful peptide synthesis relies on detailed and validated methodologies. The following are standard protocols for the manual Fmoc-based solid-phase peptide synthesis (SPPS) of a peptide containing a D-amino acid.

Protocol 1: Resin Swelling and Fmoc Deprotection
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[1]

  • Fmoc Deprotection: Drain the DMF and treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. This step should be repeated once.[1][4]

  • Washing: Thoroughly wash the resin with DMF (3-5 times) to remove residual piperidine.[1]

Protocol 2: Amino Acid Coupling with HATU
  • Activation: In a separate vial, dissolve the Fmoc-D-amino acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.[1]

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate the mixture for 20-45 minutes. For highly hindered amino acids, the coupling time may be extended.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).[1]

  • Monitoring: Perform a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

Protocol 3: Cleavage and Deprotection
  • Resin Washing and Drying: After the final coupling and deprotection steps, wash the peptidyl-resin with dichloromethane (DCM) and dry it under vacuum.

  • Cleavage: Treat the dried resin with a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).

  • Peptide Precipitation: After the cleavage reaction is complete, filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Purification: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow and Key Relationships

To better understand the process and the factors influencing the outcome, the following diagrams illustrate the experimental workflow and the interplay of variables in D-amino acid coupling.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Iterative Coupling Cycle cluster_final Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Couple Fmoc-D-Amino Acid (e.g., with HATU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Deprotection Repeat for next amino acid Cleavage Cleavage from Resin (e.g., TFA cocktail) Kaiser->Cleavage After final amino acid Precipitation Precipitation in Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification

Caption: A generalized workflow for a single coupling cycle in Fmoc-based solid-phase peptide synthesis (SPPS).

Coupling_Factors cluster_inputs Input Variables cluster_process Coupling Process cluster_outputs Outputs & Outcomes DAminoAcid D-Amino Acid (Side Chain Sterics) Activation Carboxyl Activation DAminoAcid->Activation CouplingReagent Coupling Reagent (e.g., HATU, HBTU) CouplingReagent->Activation Base Base (e.g., DIPEA) Base->Activation Solvent Solvent (e.g., DMF) Solvent->Activation PeptideBondFormation Peptide Bond Formation Activation->PeptideBondFormation Racemization Racemization/Epimerization Activation->Racemization CouplingEfficiency Coupling Efficiency PeptideBondFormation->CouplingEfficiency Purity Peptide Purity PeptideBondFormation->Purity Racemization->Purity

Caption: Factors influencing coupling efficiency and potential side reactions during D-amino acid incorporation.

Conclusion

The successful incorporation of D-amino acids into synthetic peptides is a multifactorial process where the interplay between the steric properties of the amino acid, the reactivity of the coupling reagent, and the optimization of reaction conditions dictates the outcome. For sterically hindered D-amino acids, the use of highly efficient onium salt reagents such as HATU is often crucial for achieving high coupling yields and minimizing side reactions like racemization. By carefully selecting the appropriate reagents and following robust experimental protocols, researchers can effectively synthesize D-amino acid-containing peptides for a wide range of applications in drug discovery and development.

References

Safety Operating Guide

Navigating the Safe Disposal of Boc-D-Ala-OMe: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the dynamic field of drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides detailed, step-by-step procedures for the proper disposal of Boc-D-Ala-OMe (N-tert-Butoxycarbonyl-D-alanine methyl ester), ensuring a safe and compliant laboratory environment. While this compound is not classified as a hazardous substance under OSHA 29 CFR 1910.1200, prudent handling and disposal are essential to minimize any potential risks.[1]

Key Physical and Safety Data

Understanding the physical properties of this compound is the first step in its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Form SolidSigma-Aldrich
Melting Point 34-37 °C (lit.)ChemicalBook[2]
Density 1.03 g/mL at 25 °C (lit.)ChemicalBook[2]
Flash Point 113 °C (235.4 °F) - closed cupSigma-Aldrich[3]
Storage Class 11 - Combustible SolidsSigma-Aldrich[3]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment should be conducted. The following personal protective equipment is recommended to prevent direct contact and ensure personal safety.

PPE ItemSpecificationPurpose
Eye Protection Safety glasses with side shields or gogglesProtects eyes from potential dust or splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents direct skin contact with the chemical.[4]
Body Protection Laboratory coatProtects clothing and skin from contamination.[4]

Step-by-Step Disposal Protocol for Solid Waste

Solid this compound waste should be managed as chemical waste. It is imperative to prevent its disposal in general laboratory trash or discharge into the sanitary sewer system.[4]

  • Container Selection : Utilize a designated and clearly labeled chemical waste container that is compatible with the chemical and has a secure lid.[4]

  • Waste Transfer : Carefully transfer the solid this compound into the labeled waste container using a clean spatula or other appropriate tools. Minimize the generation of dust during this process.[4]

  • Storage : Store the sealed waste container in a designated satellite accumulation area (SAA). This area should be located away from drains and incompatible materials.[4]

  • Final Disposal : Arrange for the collection and disposal of the chemical waste through your institution's licensed hazardous waste disposal service. Always adhere to your organization's specific procedures for waste pickup requests.[4]

Disposal of Contaminated Materials

Any materials that have come into contact with this compound, such as gloves, weighing paper, and empty product containers, must be treated as contaminated waste.

  • Solid Items : Place items like used gloves and weighing paper into the same designated chemical waste container as the solid this compound.[4]

  • Empty Containers : The original product container, even if it appears empty, should be disposed of as chemical waste due to potential residual amounts of the chemical. Place the sealed, empty container into the solid chemical waste stream.[4]

Spill Cleanup Procedure

In the event of a small spill, follow these steps to ensure safe and effective cleanup:

  • Containment : Use absorbent pads or other suitable materials to contain the powdered chemical and prevent it from spreading.

  • Cleanup : Carefully sweep or scoop the spilled solid material and place it into the designated chemical waste container. Avoid methods that could generate dust, such as dry sweeping. A wet wipe can be used to gently clean the affected area.[4]

  • Decontamination : Clean the spill area with soap and water or an appropriate laboratory detergent. All cleaning materials should be disposed of as contaminated waste.[4]

  • Personal Hygiene : After the cleanup is complete, thoroughly wash your hands with soap and water.[4]

This compound Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_start Start cluster_assessment Hazard Assessment & PPE cluster_disposal_path Disposal Pathway cluster_collection Waste Collection cluster_storage_disposal Final Steps start Identify this compound for Disposal assess Conduct Risk Assessment start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Unused or Waste Solid waste_type->solid_waste Solid contaminated_items Contaminated Materials (Gloves, Weigh Paper, etc.) waste_type->contaminated_items Contaminated spill Spill Residue waste_type->spill Spill collect Place in Labeled Chemical Waste Container solid_waste->collect contaminated_items->collect spill->collect store Store in Designated Satellite Accumulation Area collect->store dispose Arrange for Licensed Hazardous Waste Disposal store->dispose

Caption: Workflow for the safe disposal of this compound.

In all instances, waste must be handled in accordance with local, state, and federal regulations.[1] If there is any uncertainty, it is always best to consult with your institution's environmental health and safety department or the supplier of the material.

References

Essential Safety and Logistical Information for Handling Boc-D-Ala-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides comprehensive, step-by-step procedures for the use of Boc-D-Ala-OMe, a common N-protected amino acid ester utilized in peptide synthesis. Adherence to these protocols will minimize risks and foster a secure research environment.

Personal Protective Equipment (PPE)

The primary hazards associated with this compound, a solid at room temperature, are the inhalation of dust and direct contact with skin or eyes.[1] A thorough hazard assessment should always be conducted for the specific experimental conditions.[2] However, the following table summarizes the minimum required PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GlassesMust have side shields to protect against airborne particles.[1][2]
Safety GogglesRecommended when there is a risk of splashing or when handling larger quantities.[2]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are mandatory for incidental contact. Always inspect gloves for integrity before use and change them immediately if contaminated.[3]
Body Protection Laboratory CoatA standard, fully-buttoned lab coat is required to protect skin and clothing.[4]
Respiratory Protection Dust Mask/RespiratorNot typically required for handling small quantities in a well-ventilated area.[3] However, a dust mask or a NIOSH-approved respirator may be necessary if there is a potential for generating dust, especially when handling larger quantities.[4]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for maintaining its purity and ensuring the safety of laboratory personnel.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area.[1] For procedures with a higher risk of dust generation, use a chemical fume hood.[1]

    • Ensure that an eyewash station and safety shower are readily accessible.

  • Handling the Solid :

    • Before use, allow the container of this compound to reach room temperature to prevent condensation.

    • When weighing and transferring the solid, use a spatula and avoid creating dust.[1]

    • Keep the container tightly closed when not in use.[5]

  • In Case of a Spill :

    • For small spills, gently sweep up the solid material, avoiding dust generation, and place it into a suitable, sealed container for disposal.[1][5]

    • Clean the spill area with an appropriate solvent and decontaminate surfaces.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1]

  • Containerization :

    • Collect all solid waste, including contaminated gloves, weighing paper, and pipette tips, in a dedicated, clearly labeled, and sealed hazardous waste container.[1][6]

    • For solutions containing this compound, use a separate, compatible liquid waste container.

  • Labeling and Storage :

    • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[6]

    • Store the sealed waste container in a designated satellite accumulation area until collection by your institution's EHS-approved waste disposal service.[1]

  • Disposal Method :

    • All chemical waste must be disposed of through a licensed hazardous waste disposal company.[6] Contact your EHS office for specific procedures and to schedule a waste pickup.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow start Start: Handling This compound assess_hazards Assess Hazards: - Quantity - Dust/Aerosol Potential - Splash Risk start->assess_hazards min_ppe Minimum PPE: - Safety Glasses (side shields) - Nitrile Gloves - Lab Coat assess_hazards->min_ppe splash_risk Splash Risk? min_ppe->splash_risk dust_risk Dust/Aerosol Risk? splash_risk->dust_risk No goggles Add Safety Goggles splash_risk->goggles Yes proceed Proceed with Experiment dust_risk->proceed No fume_hood Work in Fume Hood dust_risk->fume_hood Yes goggles->dust_risk respirator Use Dust Mask or NIOSH-approved Respirator respirator->proceed fume_hood->respirator

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-D-Ala-OMe
Reactant of Route 2
Boc-D-Ala-OMe

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.